molecular formula C13H9NO4 B1202833 2-Nitro-7-methoxynaphtho[2,1-b]furan CAS No. 75965-74-1

2-Nitro-7-methoxynaphtho[2,1-b]furan

Cat. No.: B1202833
CAS No.: 75965-74-1
M. Wt: 243.21 g/mol
InChI Key: BRRIJZQYTOFDAF-UHFFFAOYSA-N
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Description

2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as 2-Nitro-7-methoxynaphtho[2,1-b]furan, is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitro-7-methoxynaphtho[2,1-b]furan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329223. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitro-7-methoxynaphtho[2,1-b]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-7-methoxynaphtho[2,1-b]furan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-nitrobenzo[e][1]benzofuran
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InChI

InChI=1S/C13H9NO4/c1-17-9-3-4-10-8(6-9)2-5-12-11(10)7-13(18-12)14(15)16/h2-7H,1H3
Source PubChem
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InChI Key

BRRIJZQYTOFDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9NO4
Source PubChem
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DSSTOX Substance ID

DTXSID80226862
Record name 2-nitro-7-methoxynaphtho(2-1b)furan
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Molecular Weight

243.21 g/mol
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CAS No.

75965-74-1
Record name 7-Methoxy-2-nitronaphtho[2,1-b]furan
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Record name Naphtho[2, 7-methoxy-2-nitro-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 2-Nitro-7-methoxynaphtho[2,1-b]furan, a nitrated heterocyclic compound of significant interest in medicinal chemistry and toxicology research.[1][2] Intended for an audience of researchers, organic chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide actionable, field-proven protocols.

The synthesis is presented as a multi-step sequence, beginning with a commercially available precursor and proceeding through key intermediates to the final target molecule. Each stage is supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

I. Strategic Overview of the Synthesis

The synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan is most logically approached via a three-stage process. This strategy focuses on first constructing the core heterocyclic system and then introducing the nitro functionality in the final step. This approach prevents potential complications of carrying a strongly electron-withdrawing nitro group through the initial cyclization reactions.

The proposed pathway is as follows:

  • Formylation of 7-methoxy-naphthalen-2-ol: This initial step introduces a crucial aldehyde group ortho to the hydroxyl, setting the stage for the furan ring closure.

  • Annulation to form 7-methoxynaphtho[2,1-b]furan: The aldehyde and hydroxyl groups are utilized in a cyclization reaction to construct the furan ring, yielding the core naphthofuran scaffold.

  • Electrophilic Nitration: The final step involves the regioselective nitration of the electron-rich furan ring to yield the target compound.

Synthetic_Pathway A 7-Methoxy-naphthalen-2-ol B 2-Hydroxy-7-methoxy- naphthalene-1-carbaldehyde A->B Step 1: Formylation C 7-Methoxynaphtho[2,1-b]furan B->C Step 2: Furan Annulation D 2-Nitro-7-methoxy- naphtho[2,1-b]furan C->D Step 3: Nitration

Caption: Overall 3-step synthetic workflow.

II. Step 1: Synthesis of 2-Hydroxy-7-methoxynaphthalene-1-carbaldehyde

The foundational step in this synthesis is the regioselective installation of a formyl (-CHO) group onto the 7-methoxynaphthalen-2-ol backbone. The ortho-hydroxybenzaldehyde functionality is a classic precursor for benzofuran synthesis. A reliable method for this transformation is the Duff reaction or a related ortho-formylation process. A procedure adapted from patent literature provides a direct route.[3][4]

Causality and Experimental Rationale

The formylation of a phenol, such as a naphthol, is an electrophilic aromatic substitution. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In the case of 7-methoxynaphthalen-2-ol, the C1 position is highly activated by the adjacent hydroxyl group, making it the prime site for electrophilic attack. The use of ethyl orthoformate in the presence of an amine like aniline generates an electrophilic iminium species in situ, which then attacks the activated naphthol ring. Subsequent hydrolysis of the resulting imine yields the desired aldehyde.

Detailed Experimental Protocol: Step 1
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-methoxy-naphthalen-2-ol (1.0 eq.), ethyl orthoformate (1.05 eq.), and aniline (1.0 eq.).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting naphthol is consumed.

  • Hydrolysis: After cooling to room temperature, add a 10% aqueous solution of hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Work-up and Isolation: The product will precipitate from the aqueous mixture. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde as a crystalline solid.

III. Step 2: Synthesis of the 7-Methoxynaphtho[2,1-b]furan Core

With the ortho-hydroxynaphthaldehyde intermediate in hand, the next critical phase is the construction of the fused furan ring. The Rap-Stoermer reaction is a classic and highly effective method for this type of transformation, involving the reaction of an ortho-hydroxy aldehyde with an α-haloketone or ester in the presence of a base.[5][6]

Mechanism and Rationale

The reaction proceeds via a cascade of nucleophilic substitution and intramolecular condensation. First, the basic catalyst (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group, forming a potent nucleophilic phenoxide. This phenoxide then attacks the α-halocarbonyl compound (e.g., chloroacetone or ethyl chloroacetate) in an SN2 reaction, displacing the halide and forming an ether linkage. The subsequent intramolecular aldol-type condensation, followed by dehydration, results in the formation of the stable furan ring.

Rap_Stoermer_Mechanism cluster_0 Rap-Stoermer Furan Annulation Start 2-Hydroxy-7-methoxy- naphthalene-1-carbaldehyde Intermediate1 Phenoxide Formation (Deprotonation of -OH) Start->Intermediate1 Base Reagent + Chloroacetone (ClCH₂COCH₃) + K₂CO₃ (Base) Intermediate2 SN2 Attack (Ether Formation) Intermediate1->Intermediate2 Chloroacetone Intermediate3 Intramolecular Aldol Condensation Intermediate2->Intermediate3 Intramolecular Intermediate4 Dehydration Intermediate3->Intermediate4 Product 7-Methoxynaphtho[2,1-b]furan Intermediate4->Product

Caption: Mechanism of the Rap-Stoermer reaction.

Detailed Experimental Protocol: Step 2
  • Reaction Setup: To a solution of 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: Add chloroacetone (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetone) or ~80-90 °C (for DMF) and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into a large volume of ice-cold water. A solid product should precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to afford pure 7-methoxynaphtho[2,1-b]furan.

IV. Step 3: Electrophilic Nitration to 2-Nitro-7-methoxynaphtho[2,1-b]furan

The final step is the regioselective nitration of the 7-methoxynaphtho[2,1-b]furan core. The furan ring is an electron-rich heterocycle and is highly susceptible to electrophilic substitution, preferentially at the C2 position. The standard and most effective method for this transformation is the use of a mixed acid nitrating agent.

Regioselectivity and Rationale

Electrophilic attack on a furan ring proceeds via a cationic intermediate. Attack at the C2 position allows for the positive charge to be delocalized over more atoms, including the ring oxygen, resulting in a more stable intermediate compared to attack at the C3 position. The methoxy group at C7 primarily activates the naphthalene ring system, but the furan moiety is inherently more activated towards electrophilic attack, thus directing the nitronium ion (NO₂⁺) to the C2 position. The use of a cooled mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion required for the reaction.

Detailed Experimental Protocol: Step 3
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) in a 2:1 ratio, maintaining the low temperature.

  • Reaction Setup: Dissolve the 7-methoxynaphtho[2,1-b]furan (1.0 eq.) from Step 2 in a suitable solvent like acetic acid or dichloromethane in a separate flask, and cool it to 0-5 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the naphthofuran with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Reaction Execution: Stir the mixture at low temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The yellow solid product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude 2-Nitro-7-methoxynaphtho[2,1-b]furan can be recrystallized from ethanol or a similar solvent to obtain the pure product.

V. Quantitative Data and Characterization

The following table summarizes the key quantitative data for the compounds involved in this synthetic pathway. Note that yields are representative and can vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateRepresentative Yield (%)
2-Hydroxy-7-methoxynaphthalene-1-carbaldehydeC₁₂H₁₀O₃202.21Crystalline Solid75-85%
7-Methoxynaphtho[2,1-b]furanC₁₃H₁₀O₂198.22Solid70-80%
2-Nitro-7-methoxynaphtho[2,1-b]furan C₁₃H₉NO₄ 243.22 Yellow Solid 60-70%

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

VI. References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Les Laboratoires Servier, et al. (2016). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. U.S. Patent No. 9,701,608 B2.

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • ResearchGate. (2019). Research advances in the Rap-Stoermer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Perkin Reaction. Retrieved from [Link]

  • Maurizis, J. C., Madelmont, J. C., Parry, D., Dauzonne, D., Royer, R., & Chabard, J. L. (1986). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Xenobiotica, 16(7), 635-643. [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Les Laboratoires Servier, et al. (2019). Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine. Russian Patent No. RU2680243C1.

  • ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Williams, S. S., et al. (2013). 3,4-Bis(difluoromethoxy)cynnamoylantranilate (FT061). An orally active antifibrotic agent that reduces albuminuria in a rat model of progressive diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 23(24), 6868-6873. [Link]

  • Silva, A. M. S., et al. (2013). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education, 90(1), 123-125. [Link]

  • MDPI. (2020). 9-Methoxynaphtho[1,2-b]benzofuran. Retrieved from [Link]

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243. [Link]

  • Zenodo. (1981). Nitration of 2,3-Bis(o-Methoxyphenyl)-6-Hydroxy Benzofuran Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐methoxynaphtho[2,1‐b]benzofuran from 3 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-methoxynaphtho[1,2-b]benzofuran. Retrieved from [Link]

  • National Institutes of Health. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PubMed. (2020). Synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones via photoinduced rearrangement of 4H-chromen-4-one derivatives. Retrieved from [Link]

  • Alcorn, P. G. E., & Wells, P. R. (1965). Nitration of the methoxynaphthalenes. Australian Journal of Chemistry, 18(9), 1391-1396. [Link]

Sources

physicochemical properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive analysis of 2-Nitro-7-methoxynaphtho[2,1-b]furan, structuring the narrative to best convey its scientific and medicinal context.

Executive Summary

2-Nitro-7-methoxynaphtho[2,1-b]furan, also known by the identifier R7000, is a nitroaromatic heterocyclic compound belonging to the naphthofuran class. While the naphtho[2,1-b]furan scaffold is of significant interest in medicinal chemistry for its diverse biological activities, R7000 itself is most notable as a potent mutagen and genotoxic agent.[1][2] Its extreme biological potency has led to its use as a benchmark compound for studying the mechanisms of action of nitroaromatic compounds.[1] A thorough understanding of its physicochemical properties is therefore critical, not for its therapeutic potential, but for its application as a research tool and for comprehending the structure-activity relationships that govern the toxicity of this chemical class. This guide synthesizes the available data on R7000, outlines robust protocols for its characterization, and discusses the implications of its properties in the context of chemical biology and toxicology.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any scientific investigation. The key identifiers and structural representations for 2-Nitro-7-methoxynaphtho[2,1-b]furan are consolidated below.

IdentifierValueSource
IUPAC Name 7-methoxy-2-nitronaphtho[2,1-b]furanN/A
CAS Number 75965-74-1[3][4][5]
Molecular Formula C₁₃H₉NO₄[3][4][5]
Molecular Weight 243.21 g/mol [3][4]
InChI Key BRRIJZQYTOFDAF-UHFFFAOYSA-N[3][4]
SMILES COc1ccc2c(ccc3oc(cc23)=O)c1[3]

Synthesis and Structural Elucidation

While specific synthetic procedures for 2-Nitro-7-methoxynaphtho[2,1-b]furan are not extensively detailed in readily available literature, a plausible route can be inferred from the synthesis of analogous naphthofuran derivatives.[6] A common strategy involves the condensation and subsequent cyclization of a substituted naphthaldehyde or naphthol with a suitable reagent to form the furan ring.

For instance, a potential synthesis could involve the reaction of 2-hydroxy-1-naphthaldehyde with a nitro-substituted reagent, or a multi-step process starting from 7-methoxynaphtho[2,1-b]furan followed by a directed nitration. A generalized workflow for the synthesis of naphthofurans often begins with building the core scaffold.[6]

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Functionalization A 2-Hydroxy-1-naphthaldehyde D Ethyl naphtho[2,1-b]furan -2-carboxylate A->D Condensation & Cyclization B Ethyl Chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F 7-methoxynaphtho[2,1-b]furan D->F Modification E Hydrolysis & Decarboxylation H 2-Nitro-7-methoxynaphtho [2,1-b]furan F->H Electrophilic Nitration G Nitrating Agent (e.g., HNO3/H2SO4) G->H

Caption: Plausible synthetic pathway for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Structural Characterization: Following synthesis, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of substituents on the aromatic scaffold.

  • Mass Spectrometry (MS): To verify the molecular weight (243.21 g/mol ) and obtain fragmentation patterns that support the proposed structure.[3][4]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the nitro group (NO₂) and the C-O-C stretches of the furan and methoxy groups.

  • Elemental Analysis: To confirm the empirical formula (C₁₃H₉NO₄) by determining the percentage composition of carbon, hydrogen, and nitrogen.[3]

Core Physicochemical Properties

Physicochemical properties are fundamental to understanding a compound's behavior, from its stability on the shelf to its interaction with biological systems.[7][8]

Table 1: Summary of Physicochemical Properties

PropertyValue / StatusMethodSignificance in Research & Development
Solid-State Properties
Melting Point187.25 °C (460.4 K)Differential Scanning Calorimetry (DSC)A high melting point suggests a stable, rigid crystal lattice.[4]
Enthalpy of Fusion (ΔfusH)6.86 kcal/molDifferential Scanning Calorimetry (DSC)Quantifies the energy required to melt the solid, related to lattice strength.[4]
Solubility & Partitioning
Aqueous SolubilityData not availableShake-flask / PotentiometryCritical for designing in vitro biological assays and predicting bioavailability.[7]
LogP (Octanol-Water)Predicted: 3.7In silico calculationIndicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and high protein binding.[9]
Ionization
pKaData not availablePotentiometric / UV-spectrophotometric titrationThe molecule lacks strongly acidic or basic groups; expected to be non-ionizable at physiological pH.
Expert Insights on Properties:
  • Melting Point: The high melting point of 187.25 °C reported by NIST indicates significant intermolecular forces and a stable crystalline structure.[4] This stability is beneficial for storage and handling but can be correlated with poor solubility due to the high energy required to break the crystal lattice.

  • Lipophilicity (LogP): The predicted LogP of 3.7 suggests the molecule is highly lipophilic.[9] This property is a double-edged sword in drug development. While it facilitates passage across lipid cell membranes, it often leads to low aqueous solubility, increased metabolic clearance, and potential for off-target toxicities.[8] For a research tool like R7000, this high lipophilicity ensures it can readily enter cells to exert its genotoxic effects.

Standardized Experimental Protocols

To address the gaps in experimental data, the following self-validating protocols are recommended for the precise determination of key physicochemical properties.[7][10]

Thermodynamic Solubility Determination

Causality: Thermodynamic solubility measures the true equilibrium concentration of a compound in a saturated solution. This value is crucial for understanding dissolution limits and is a key input for biopharmaceutical modeling.

Methodology:

  • Preparation: Add an excess of solid 2-Nitro-7-methoxynaphtho[2,1-b]furan to vials containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples against a standard curve using a validated HPLC-UV method.

Solubility_Workflow A 1. Add excess solid to buffer (pH 7.4) B 2. Equilibrate for 24-48h at constant temperature A->B C 3. Centrifuge to separate solid and liquid phases B->C D 4. Sample and dilute supernatant C->D E 5. Quantify concentration via HPLC-UV D->E

Caption: Workflow for thermodynamic solubility measurement.

LogP Determination via Shake-Flask Method

Causality: The "shake-flask" method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol).[10]

Methodology:

  • Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

  • Compound Dosing: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for R7000). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and water.

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning until equilibrium is achieved.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC-UV.

  • Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

Biological Context: Metabolism and Genotoxicity

The physicochemical properties of R7000 are directly linked to its biological activity. Its high lipophilicity allows it to penetrate cells and reach its intracellular targets. The electron-withdrawing nitro group is the key functional moiety responsible for its genotoxicity.[1]

Metabolic studies have shown that R7000 undergoes several biotransformations in vivo.[11][12] Key pathways include:

  • Nitroreduction: The enzymatic reduction of the nitro group to reactive intermediates (e.g., nitroso, hydroxylamino species) is considered the primary activation step leading to DNA damage.

  • Demethylation: O-demethylation of the methoxy group.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring system.

  • Furan Ring Cleavage: Opening of the furan ring.[11]

Metabolism_Pathway Parent 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) Nitroreduction Nitroreduction (Activation) Parent->Nitroreduction Demethylation O-Demethylation Parent->Demethylation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Cleavage Furan Ring Cleavage Parent->Cleavage Reactive_Intermediates Reactive Intermediates (e.g., Hydroxylamino) Nitroreduction->Reactive_Intermediates Leads to Excretion_Metabolites Excretion Metabolites Demethylation->Excretion_Metabolites Hydroxylation->Excretion_Metabolites Cleavage->Excretion_Metabolites

Caption: Key metabolic pathways of R7000.

Implications for Research and Drug Development

The profile of 2-Nitro-7-methoxynaphtho[2,1-b]furan is one of a potent biological tool rather than a drug candidate.

  • As a Research Tool: Its high lipophilicity and potent, well-characterized genotoxicity make it an excellent positive control in mutagenesis assays (e.g., Ames test) and for studies investigating DNA repair pathways.[1]

  • Lessons for Drug Development: The case of R7000 serves as a critical cautionary tale. The presence of a nitroaromatic group is a significant structural alert for potential genotoxicity. While some nitroaromatic drugs exist (e.g., nitrofurantoin), their development requires extensive safety testing to prove that the parent drug or its metabolites are not carcinogenic.[1] The high lipophilicity and metabolic profile of R7000 highlight the need for careful optimization of physicochemical properties to mitigate toxicity risks in drug design.[8]

References

  • National Analytical Corporation. 2-nitro-7-methoxynaphtho[2,1-b]furan (cas Number : 75965-74-1) - Molecular Formula: C11h10o2. Tradeindia. [Link]

  • National Institute of Standards and Technology (NIST). 2-Nitro-7-methoxynaphtho[2,1b]furan. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). 2-Nitro-7-methoxynaphtho[2,1b]furan. NIST Chemistry WebBook. [Link]

  • MDPI. 9-Methoxynaphtho[1,2-b]benzofuran. MDPI. [Link]

  • Kumaraswamy, M. N., et al. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. Naphtho(2,1-b)furan. PubChem. [Link]

  • ResearchGate. Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. ResearchGate. [Link]

  • Solanki, R., et al. A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Scientific Research in Science and Technology. [Link]

  • National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]

  • Journal of Natural Products. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. ACS Publications. [Link]

  • PubChemLite. 2-nitro-7-methoxynaphtho[2,1-b]furan. PubChem. [Link]

  • Chemical Research in Toxicology. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications. [Link]

  • ResearchGate. Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. ResearchGate. [Link]

  • Abd El-Wahab, A. H. F., et al. Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. [Link]

  • Royal Society of Chemistry. Chapter 1: Physicochemical Properties. RSC Publishing. [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. ResearchGate. [Link]

  • YouTube. Controlling Physicochemical Properties in Drug Design - Dr Klemens Hoegenauer (Novartis, CH). European Federation for Medicinal Chemistry. [Link]

  • Strapelias, H., et al. Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Chemical Research in Toxicology. [Link]

Sources

discovery and history of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-7-methoxynaphtho[2,1-b]furan, a synthetic nitronaphthofuran derivative commonly known in the scientific literature as R7000. The document delves into the discovery and historical context of this compound, detailing its emergence as a subject of significant interest due to its potent biological activities. A core focus is placed on its dual nature as both a broad-spectrum antimicrobial agent and an extremely powerful mutagen. The guide outlines its physicochemical properties, proposes a detailed synthetic pathway, and explores its mechanisms of action, particularly its genotoxicity. Furthermore, it discusses the metabolism of R7000 in biological systems and its application as a valuable research tool in the fields of toxicology and DNA repair. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights and practical knowledge.

Introduction

Overview of Naphtho[2,1-b]furans

Naphtho[2,1-b]furans are a class of heterocyclic compounds characterized by a furan ring fused to a naphthalene moiety. This structural motif is found in various natural products and synthetically derived molecules that exhibit a wide array of biological activities.[1] The naphthofuran scaffold has been identified as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to its incorporation into compounds with antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1] The versatility of the naphthofuran nucleus allows for chemical modifications that can modulate its biological effects, making it a subject of ongoing research in medicinal chemistry.

Introduction to 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

2-Nitro-7-methoxynaphtho[2,1-b]furan, designated as R7000, is a synthetic derivative of the naphtho[2,1-b]furan scaffold. It is distinguished by a nitro group at the 2-position and a methoxy group at the 7-position. This compound has garnered significant attention not for its therapeutic potential, but for its extreme mutagenic potency in bacteria.[2][3] This high mutagenicity has made R7000 a valuable tool for investigating the mechanisms of genotoxic action of nitroaromatic compounds.[2][3] While it exhibits broad-spectrum antimicrobial properties, its powerful genotoxic effects have precluded its use in clinical settings.[2][4]

Significance and Scope of the Guide

This technical guide aims to provide a detailed and authoritative resource on 2-Nitro-7-methoxynaphtho[2,1-b]furan for the scientific community. By consolidating information on its discovery, synthesis, biological activities, and research applications, this document serves as a comprehensive reference for researchers in medicinal chemistry, toxicology, and drug development. The guide emphasizes the scientific integrity of the information presented, with a focus on the experimental basis of the current understanding of R7000.

Discovery and Historical Context

The Emergence of Nitrofurans as Antimicrobials

The broader class of nitrofurans, to which R7000 belongs, has a history of use as antimicrobial agents in both human and veterinary medicine.[2] Compounds like nitrofurantoin and nifuroxazide are well-known examples that have been used as urinary and gastrointestinal disinfectants, respectively.[2] The antimicrobial efficacy of nitrofurans stems from their ability to be metabolized by bacterial nitroreductases into reactive intermediates that can damage cellular macromolecules, including DNA.

The Synthesis of R7000 as a Potent Genotoxic Agent
R7000 as a Research Tool in Genotoxicity Studies

Due to its extreme mutagenic potency, R7000 was adopted as a model compound to dissect the mechanisms of genotoxicity of the nitrofuran family of chemicals.[2][3] Its ability to induce a strong SOS response in bacteria like Escherichia coli has made it a valuable tool for studying DNA damage and repair pathways. Research on R7000 has provided crucial insights into how nitroaromatic compounds exert their mutagenic and carcinogenic effects.

Physicochemical Properties and Characterization

Chemical Structure and Properties
PropertyValue
Molecular Formula C13H9NO4[5]
Molecular Weight 243.22 g/mol
Appearance Solid (likely crystalline)
Melting Point Not specified
Solubility Soluble in organic solvents
CAS Number 75965-74-1
IUPAC Name 7-methoxy-2-nitronaphtho[2,1-b]furan[5]
Spectral Data

The characterization of 2-Nitro-7-methoxynaphtho[2,1-b]furan would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the positions of protons and carbons on the naphthofuran scaffold, the methoxy group, and the furan ring.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (NO2), ether linkage (C-O-C), and aromatic rings would be expected.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight, and fragmentation patterns would provide further structural information.

Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan

General Synthetic Strategies for Naphtho[2,1-b]furans

The synthesis of naphtho[2,1-b]furan derivatives often commences with a substituted naphthalene precursor. A common starting material is 2-hydroxy-1-naphthaldehyde.[6][7] The furan ring is typically constructed through cyclization reactions involving the introduction of a two-carbon unit that reacts with the hydroxyl group and the adjacent aromatic carbon.

Proposed Synthesis of R7000

While a specific, detailed synthesis for 2-Nitro-7-methoxynaphtho[2,1-b]furan is not explicitly provided in the search results, a plausible synthetic route can be inferred from the synthesis of related derivatives. The synthesis would likely begin with a methoxy-substituted 2-hydroxy-1-naphthaldehyde. The furan ring would then be formed, followed by nitration to introduce the nitro group at the 2-position of the furan ring.

G A 6-Methoxy-2-hydroxy-1-naphthaldehyde B Reaction with an alpha-halo ketone (e.g., chloroacetone) A->B C Cyclization B->C D 7-Methoxy-2-acetylnaphtho[2,1-b]furan C->D E Oxidation of the acetyl group D->E F 7-Methoxynaphtho[2,1-b]furan-2-carboxylic acid E->F G Nitration (e.g., with nitric acid) F->G H 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) G->H

Caption: Proposed synthetic pathway for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Detailed Experimental Protocol (Inferred)

The following is a generalized, inferred protocol based on the synthesis of similar naphtho[2,1-b]furan derivatives:

Step 1: Synthesis of 7-Methoxy-2-acetylnaphtho[2,1-b]furan

  • To a solution of 6-methoxy-2-hydroxy-1-naphthaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add chloroacetone and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Oxidation to 7-Methoxynaphtho[2,1-b]furan-2-carboxylic acid

  • The acetyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., sodium hypochlorite).

Step 3: Nitration to 2-Nitro-7-methoxynaphtho[2,1-b]furan

  • Dissolve the 7-methoxynaphtho[2,1-b]furan-2-carboxylic acid in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath and add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

  • Stir the reaction mixture at a low temperature for a specified time.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash, and dry the crude 2-Nitro-7-methoxynaphtho[2,1-b]furan.

  • Purify the final product by recrystallization.

Biological Activity and Mechanism of Action

Antimicrobial Properties

R7000 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] However, its clinical use is precluded by its high toxicity.

Studies have shown that 2-Nitro-7-methoxynaphtho[2,1-b]furan is effective against a range of bacteria.[4] The presence of the nitro group is crucial for its antimicrobial activity.

The antimicrobial action of nitrofurans is generally attributed to their reduction by bacterial nitroreductases to highly reactive electrophilic intermediates. These intermediates can then damage various cellular components, including ribosomes and DNA, leading to the inhibition of essential cellular processes and ultimately cell death.

Genotoxicity and Mutagenicity

The most prominent biological characteristic of R7000 is its extreme mutagenicity.[2][3]

R7000 is a potent mutagen in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. It is known to be a powerful inducer of the SOS response in E. coli, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.

The genotoxicity of R7000 is believed to stem from the metabolic activation of its nitro group by nitroreductases, similar to its antimicrobial mechanism but leading to DNA damage. The resulting reactive intermediates can form covalent adducts with DNA bases, leading to mutations if not properly repaired. This DNA damage triggers the SOS response in bacteria.

G R7000 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) Nitroreductases Bacterial Nitroreductases R7000->Nitroreductases ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates DNA_Adducts DNA Adduct Formation ReactiveIntermediates->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage SOS_Response Induction of SOS Response DNA_Damage->SOS_Response Mutation Mutation SOS_Response->Mutation

Caption: Proposed mechanism of genotoxicity for R7000.

Metabolism and Disposition

Studies in rats have elucidated the metabolic fate of R7000.[4]

The primary metabolic pathways for 2-Nitro-7-methoxynaphtho[2,1-b]furan in vivo include:

  • Demethylation of the methoxy group.

  • Hydroxylation of the aromatic ring.

  • Cleavage of the furan ring.

  • Reduction of the nitro group to an amino group.[4]

These metabolic transformations generally lead to more polar compounds that can be more readily excreted from the body.

Applications in Research

R7000 as a Model Compound for Studying Nitroaromatic Genotoxicity

The extreme potency of R7000 makes it an invaluable tool for studying the mechanisms by which nitroaromatic compounds cause DNA damage and mutations.[2][3] Its well-characterized mutagenic activity provides a benchmark against which other compounds can be compared.

Use in Understanding DNA Repair Mechanisms

By inducing specific types of DNA damage, R7000 can be used to investigate the cellular responses to this damage, including the activation of various DNA repair pathways. The strong induction of the SOS response by R7000 has been particularly useful in studying this error-prone repair system in bacteria.

Safety and Handling

Hazard Classification

2-Nitro-7-methoxynaphtho[2,1-b]furan is classified as a mutagen (Muta. 2) and is accompanied by the GHS08 health hazard pictogram.[8] The hazard statement H341 indicates that it is suspected of causing genetic defects.[8]

Recommended Handling Procedures

Given its potent mutagenicity, R7000 should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion and Future Perspectives

2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) is a compound of significant scientific interest, primarily due to its potent and well-characterized mutagenic properties. While its genotoxicity precludes any therapeutic applications, it has proven to be an invaluable research tool for elucidating the mechanisms of action of nitroaromatic compounds and for studying DNA damage and repair pathways. Future research may continue to utilize R7000 as a model mutagen to explore more nuanced aspects of genotoxicity and to develop more sensitive assays for detecting DNA damage. The synthesis of new analogs of R7000 could also provide further insights into the structure-activity relationships governing the mutagenicity of this class of compounds.

References

[2] Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide - ResearchGate. (2025). Available at: [1] A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (n.d.). Available at: [6] Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity - MedCrave online. (2018). Available at: 2-Nitro-7-methoxynaphtho 2,1-b furan BCR® certified Reference Material 75965-74-1 - Sigma-Aldrich. (n.d.). Available at: [5] 2-nitro-7-methoxynaphtho[2,1-b]furan - PubChemLite. (n.d.). Available at: [7] Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles - Indian Journal of Pharmaceutical Sciences. (n.d.). Available at: [4] Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. (n.d.). Available at: [8] 2-Nitro-7-methoxynaphtho 2,1-b furan BCR® certified Reference Material 75965-74-1. (n.d.). Available at: [3] Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. | Sigma-Aldrich. (n.d.). Available at:

Sources

Spectroscopic Characterization of 2-Nitro-7-methoxynaphtho[2,1-b]furan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Nitro-7-methoxynaphtho[2,1-b]furan, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for the identification and characterization of this and similar molecular entities.

Molecular Structure and Overview

2-Nitro-7-methoxynaphtho[2,1-b]furan possesses a rigid, planar structure incorporating a naphthalene core fused with a furan ring. The presence of a methoxy group and a nitro group, both of which are electronically active, significantly influences the molecule's spectroscopic properties. The chemical structure and key identifiers are provided below.

Table 1: Chemical Identity of 2-Nitro-7-methoxynaphtho[2,1-b]furan

ParameterValueSource
Molecular Formula C₁₃H₉NO₄[1][2]
Molecular Weight 243.21 g/mol [2][3]
CAS Number 75965-74-1[2][3]
SMILES COc1ccc2c(ccc3oc(cc23)=O)c1[3]
InChI 1S/C13H9NO4/c1-17-9-3-4-10-8(6-9)2-5-12-11(10)7-13(18-12)14(15)16/h2-7H,1H3[3]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Nitro-7-methoxynaphtho[2,1-b]furan, high-resolution mass spectrometry (HRMS) would provide the most accurate mass measurement, confirming its molecular formula. The predicted mass spectral data from computational sources are presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for 2-Nitro-7-methoxynaphtho[2,1-b]furan

AdductPredicted m/z
[M+H]⁺ 244.06044
[M+Na]⁺ 266.04238
[M-H]⁻ 242.04588
[M]⁺ 243.05261

Data sourced from PubChem.[1]

Experimental Protocol: Mass Spectrometry

A robust method for acquiring the mass spectrum of this compound would involve Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then transferred into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Nitro-7-methoxynaphtho[2,1-b]furan are presented below, based on the analysis of its chemical structure and comparison with related compounds.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for 2-Nitro-7-methoxynaphtho[2,1-b]furan used for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Nitro-7-methoxynaphtho[2,1-b]furan

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1 ~ 8.0 - 8.2d1HDeshielded due to proximity to the furan oxygen and the naphthalene ring system.
H-4 ~ 7.5 - 7.7d1HTypical aromatic proton in a fused ring system.
H-5 ~ 7.4 - 7.6dd1HCoupled to both H-4 and H-6.
H-6 ~ 7.3 - 7.5d1HTypical aromatic proton.
H-9 ~ 7.8 - 8.0s1HSinglet due to lack of adjacent protons.
-OCH₃ ~ 3.9 - 4.1s3HCharacteristic chemical shift for a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring currents.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-7-methoxynaphtho[2,1-b]furan

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 ~ 125 - 130Aromatic CH
C-2 ~ 145 - 150Attached to the nitro group, significantly deshielded.
C-3a ~ 115 - 120Quaternary carbon in the furan ring.
C-4 ~ 120 - 125Aromatic CH
C-5 ~ 128 - 132Aromatic CH
C-5a ~ 130 - 135Quaternary carbon at the ring junction.
C-6 ~ 105 - 110Shielded by the ortho-methoxy group.
C-7 ~ 160 - 165Attached to the electronegative oxygen of the methoxy group.
C-8 ~ 110 - 115Aromatic CH
C-9 ~ 120 - 125Aromatic CH
C-9a ~ 130 - 135Quaternary carbon at the ring junction.
C-9b ~ 150 - 155Quaternary carbon of the furan ring.
-OCH₃ ~ 55 - 60Typical chemical shift for a methoxy carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-Nitro-7-methoxynaphtho[2,1-b]furan is expected to show distinct absorption bands for the nitro, methoxy, furan, and aromatic moieties.

Table 5: Predicted IR Absorption Bands for 2-Nitro-7-methoxynaphtho[2,1-b]furan

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3100 - 3000Stretch
Aliphatic C-H (-OCH₃) 2950 - 2850Stretch
Aromatic C=C 1620 - 1580Stretch
Nitro (N=O) 1550 - 1500 (asymmetric)Stretch
Nitro (N=O) 1360 - 1320 (symmetric)Stretch
Aryl Ether (C-O) 1275 - 1200Stretch
Furan (C-O-C) 1100 - 1050Stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to remove the absorbance from atmospheric water and carbon dioxide.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 2-Nitro-7-methoxynaphtho[2,1-b]furan relies on the synergistic interpretation of data from multiple spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow start Sample of 2-Nitro-7-methoxynaphtho[2,1-b]furan ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir Infrared (IR) Spectroscopy start->ir data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Sources

solubility and stability of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Nitro-7-methoxynaphtho[2,1-b]furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-7-methoxynaphtho[2,1-b]furan, a synthetic heterocyclic compound, has garnered significant interest within the scientific community primarily due to its potent biological activity.[1][2] Identified as a powerful mutagen, its mechanism of action and potential applications, both as a research tool and as a lead for therapeutic development, are subjects of ongoing investigation.[3][4] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for any meaningful preclinical or clinical development. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the .

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for designing appropriate experimental protocols.

PropertyValueSource
CAS Number 75965-74-1[5]
Molecular Formula C₁₃H₉NO₄[5]
Molecular Weight 243.21 g/mol [1][5]
Appearance Solid (assumed)
Storage Temperature 2-8°C[6]

The presence of a nitro group and a largely aromatic, planar structure suggests that 2-Nitro-7-methoxynaphtho[2,1-b]furan is likely a poorly water-soluble compound.[7] Its metabolism in rats has been shown to involve demethylation, hydroxylation, and cleavage of the furan ring, indicating potential sites of chemical instability.[3][8][9]

Solubility Determination: A Practical Approach

The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.[10] For a poorly soluble compound like 2-Nitro-7-methoxynaphtho[2,1-b]furan, a systematic approach is required to determine its solubility in various physiologically and pharmaceutically relevant solvents.

Theoretical Framework

The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining the equilibrium solubility of poorly soluble compounds due to its reliability.[11] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of 2-Nitro-7-methoxynaphtho[2,1-b]furan in a range of solvents.

Materials:

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan

  • Selection of solvents:

    • Aqueous: Purified water, Phosphate Buffered Saline (PBS) at pH 7.4

    • Organic: Ethanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of 2-Nitro-7-methoxynaphtho[2,1-b]furan to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of 2-Nitro-7-methoxynaphtho[2,1-b]furan in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Recording: Record the solubility in mg/mL or µg/mL for each solvent.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
Acetone25
Acetonitrile25
Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial to determine a compound's shelf-life and identify optimal storage conditions.[12] It also provides insights into potential degradation pathways, which is vital for drug development.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[13] This involves exposing the compound to conditions more severe than those it would typically encounter.

Experimental Protocol: Forced Degradation

Materials:

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan solution (in a suitable solvent)

  • Hydrochloric acid (HCl) for acidic stress

  • Sodium hydroxide (NaOH) for basic stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled oven for thermal stress

  • Photostability chamber for light stress

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Treat the compound solution with 0.1 M HCl and heat.

  • Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).

  • Photostability: Expose a solid sample and a solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the compound's shelf-life.[14][15]

Experimental Protocol: Long-Term Stability

Procedure:

  • Batch Selection: Use at least three primary batches of the compound.[14]

  • Storage Conditions: Store the samples in containers that mimic the proposed storage and distribution packaging under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[14][16]

  • Testing Frequency: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[12][15]

  • Analysis: At each time point, assess the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Data Presentation: Stability Summary
ConditionTime PointAppearancePurity (%)Degradation Products (%)
Long-Term (25°C/60% RH) 0 months
3 months
6 months
Accelerated (40°C/75% RH) 0 months
3 months
6 months
Workflow for Stability Testing

Caption: Comprehensive Stability Testing Workflow.

Conclusion

A thorough understanding of the is indispensable for its advancement as a research tool or therapeutic candidate. The protocols outlined in this guide provide a robust framework for systematically characterizing these critical physicochemical properties. The data generated from these studies will be invaluable for formulation development, preclinical study design, and regulatory submissions, ultimately enabling the full potential of this potent compound to be explored.

References

  • Stability Testing of Pharmaceutical Products. (2012).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000)
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000)
  • excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000)
  • Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. (1992). Chemico-Biological Interactions.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
  • Dissolution Method Development for Poorly Soluble Compounds. (2020).
  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020).
  • 2-Nitro-7-methoxynaphtho[2,1-b]furan | CAS 75965-74-1 | SCBT. Santa Cruz Biotechnology.
  • 2-nitro-7-methoxynaphtho[2,1-b]furan. PubChemLite.
  • 2-Nitro-7-methoxynaphtho 2,1-b furan BCR® certified Reference M
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (2022). NeuroQuantology.
  • 2-Nitro-7-methoxynaphtho 2,1-b furan BCR® certified Reference M
  • 2-nitro-7-methoxynaphtho[2,1-b]furan (cas Number : 75965-74-1). Tradeindia.
  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. (2020).
  • 9-Methoxynaphtho[1,2-b]benzofuran. (2021). MDPI.
  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. Sigma-Aldrich.
  • 2-NITRO-7-METHOXYNAPHTHO (2;1-b) FURAN (purity); 10 mg. Lab CRM Standards.
  • 2-NITRO-7-METHOXYNAPHTHO (2,1-b) FURAN (purity). 深圳德博瑞生物官网.
  • Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. (2012). Indian Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 2-Nitro-7-methoxynaphtho[2,1-b]furan as a Potent Mutagenic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as R7000, as a potent mutagenic agent in genetic toxicology studies. Due to its extreme mutagenic potency in bacteria, R7000 serves as an invaluable tool for analyzing the mechanisms of genotoxicity and as a robust positive control in mutagenicity assays.[1][2] This guide details the mechanistic underpinnings of its mutagenic activity, provides a validated, step-by-step protocol for its use in the bacterial reverse mutation (Ames) test, and offers guidance on data interpretation and safety.

Introduction: The Scientific Rationale for Using R7000

2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) is a nitronaphthofuran derivative recognized for its powerful mutagenic effects.[2] Like many nitroaromatic compounds, its genotoxicity is not inherent but arises from its metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts that lead to mutations.[3] The potency of R7000 makes it an excellent positive control, ensuring that an experimental system (e.g., an Ames test) is sensitive enough to detect known mutagens. Understanding its application is crucial for the robust safety assessment of novel chemical entities.

The primary application detailed herein is its use in the bacterial reverse mutation test, commonly known as the Ames test. This assay is a cornerstone of genetic toxicology and is recommended by global regulatory bodies, such as the Organisation for Economic Co-operation and Development (OECD), under guideline 471.[4][5] The Ames test evaluates the ability of a chemical to induce reverse mutations in amino acid-auxotrophic strains of bacteria like Salmonella typhimurium and Escherichia coli.[4][6]

Mechanism of Mutagenic Action

The genotoxicity of R7000, like other nitroaromatic compounds, is dependent on metabolic activation. The process is a multi-step reduction of the nitro group, primarily mediated by bacterial nitroreductase enzymes.

Key Mechanistic Steps:

  • Nitroreduction: The nitro group (-NO₂) of the parent compound is reduced in sequential steps to a nitroso (-NO), then a hydroxylamino (-NHOH) derivative.[3]

  • Formation of Reactive Electrophiles: The N-hydroxyamino metabolite is a key intermediate.[3] This species can be further activated, for example through O-esterification, to form a highly reactive nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion readily attacks nucleophilic sites on DNA bases (primarily guanine), forming stable covalent adducts.

  • Induction of Mutation: These DNA adducts disrupt the normal structure of DNA. During replication, they can cause DNA polymerase to misread the template strand, leading to base-pair substitutions or frameshift mutations, depending on the nature of the adduct and the genetic background of the test strain.

This metabolic activation pathway underscores the necessity of performing mutagenicity assays both with and without an external metabolic activation system, such as a liver S9 fraction, to detect compounds that require mammalian metabolism to become mutagenic.[7][8]

Metabolic Activation of R7000 cluster_0 Cellular Environment R7000 2-Nitro-7-methoxynaphtho[2,1-b]furan (Parent Compound) Nitroso Nitroso Derivative R7000->Nitroso Nitroreductase Hydroxylamino N-Hydroxyamino Metabolite Nitroso->Hydroxylamino Reduction Nitrenium Reactive Nitrenium Ion (Electrophile) Hydroxylamino->Nitrenium O-Esterification (Activation) DNA_Adduct DNA Adduct Nitrenium->DNA_Adduct Mutation Gene Mutation DNA_Adduct->Mutation DNA Replication DNA Cellular DNA DNA->DNA_Adduct

Caption: Metabolic activation pathway of R7000 leading to DNA mutation.

Application Protocol: Ames Test (OECD 471)

This protocol describes the use of R7000 as a positive control in the bacterial reverse mutation test using the plate incorporation method.[4] This assay determines if R7000 can cause a reversion in histidine-dependent (his-) Salmonella typhimurium strains, allowing them to grow on a histidine-deficient medium.

Required Materials
  • Test Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). Cultures should be grown overnight to late-log phase (~1-2 x 10⁹ cells/mL).

  • Test Compound: 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000), CAS 75965-74-1. Prepare a stock solution in Dimethyl Sulfoxide (DMSO).

  • Media and Reagents:

    • Oxoid Nutrient Broth No. 2

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% agar, 0.5% NaCl)

    • 0.5 mM L-Histidine/D-Biotin solution[9]

    • DMSO (negative control)

  • Metabolic Activation System (Optional but Recommended):

    • Aroclor 1254-induced rat liver S9 fraction.[5]

    • S9 Cofactor Mix (e.g., containing NADP and Glucose-6-Phosphate).

Experimental Workflow

The procedure should be conducted under aseptic conditions. The plate incorporation method involves mixing the test compound, bacterial culture, and top agar (with or without S9 mix) and pouring it onto a minimal agar plate.[4][10]

Ames Test Workflow prep 1. Prepare Overnight Bacterial Cultures (e.g., TA98, TA100) mix 2. Prepare Test Tubes (per plate) prep->mix add_components 3. Add Components to Molten Top Agar (45°C): - 100 µL Bacterial Culture - 100 µL R7000 (or DMSO Control) - 500 µL Buffer (or S9 Mix) mix->add_components vortex 4. Vortex Briefly (2-3 seconds) add_components->vortex plate 5. Pour Mixture onto Minimal Glucose Agar Plate vortex->plate incubate 6. Incubate Plates (37°C for 48-72 hours) plate->incubate count 7. Count Revertant Colonies & Analyze Data incubate->count

Caption: Standard workflow for the Ames plate incorporation assay.

Step-by-Step Protocol
  • Preparation: Label triplicate minimal glucose agar plates for each condition (negative control, positive control with R7000). Melt the top agar and maintain it in a 45°C water bath.[9]

  • Assay Mix: In sterile tubes, add the following components in sequence:

    • 2.0 mL of molten top agar.

    • 100 µL of the overnight bacterial culture (e.g., TA98).

    • 100 µL of R7000 solution (at a pre-determined concentration) or DMSO for the negative control.

  • Mixing and Plating: After adding all components, gently vortex the tube for 3 seconds and immediately pour the contents onto the surface of a minimal glucose agar plate.[9] Gently tilt the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate them at 37°C for 48 to 72 hours.[4][6]

  • Colony Counting: After incubation, count the number of visible revertant colonies on each plate.

Data Analysis and Interpretation

A positive mutagenic response is characterized by a dose-related increase in the number of revertant colonies and/or a reproducible increase that is at least double the background (negative control) count.[11]

Example Data Set

The following table illustrates expected results when using R7000 as a positive control with the frameshift-sensitive strain TA98, without S9 metabolic activation.

Test Condition R7000 Conc. (ng/plate) Revertant Colonies (Mean ± SD) Fold Increase vs. Negative Control Result
Negative Control0 (DMSO only)25 ± 51.0Negative
Positive Control 50 580 ± 45 23.2 Strongly Positive
Test Article A1000 µ g/plate 30 ± 71.2Negative
Test Article B1000 µ g/plate 65 ± 112.6Positive
Acceptance Criteria
  • Negative Control: The number of spontaneous revertants must be within the laboratory's historical control range.

  • Positive Control (R7000): Must induce a significant increase in revertant colonies, confirming the sensitivity of the assay and the viability of the bacterial strains.

  • Sterility: Uninoculated control plates should show no signs of contamination.

Safety and Handling Precautions

2-Nitro-7-methoxynaphtho[2,1-b]furan is classified as a suspected mutagen (GHS Hazard Statement H341). Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All work with the pure compound and its solutions should be performed in a certified chemical fume hood. All contaminated waste (pipette tips, tubes, plates) must be decontaminated and disposed of according to institutional and local regulations for hazardous chemical waste.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology, Slovenia.

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide . Sigma-Aldrich.

  • Reverse mutation test on bacteria according to OECD 471 . Analytice.

  • Ames Mutagenicity Testing (OECD 471) . CPT Labs.

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) . Biosafe.

  • The bacterial reverse mutation test . RE-Place.

  • Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation . Journal of Pharmacological and Toxicological Methods.

  • Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? . Quora.

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide . ResearchGate.

  • Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation . ScienceDirect.

  • Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation . PubMed.

  • S9 fraction . Wikipedia.

  • Protocol for in vitro genotoxicity assessment of nitro compounds . Benchchem.

  • Metabolic activation pathways leading to mutation in nitro-aromatic compounds . ResearchGate.

  • Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions . Carcinogenesis.

  • Ames Test for N-Nitrosamines: Assessing Mutagenicity . IPHASE Biosciences.

  • Ames Test . Charles River Laboratories.

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan BCR® certified Reference Material . Sigma-Aldrich.

  • Ames Test Protocol . AAT Bioquest.

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation . Microbe Online.

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats . ResearchGate.

  • Metabolic Pathways to 3-Nitrofluoranthene-9-Sulfate: A Technical Guide . Benchchem.

  • Strapelias, H., et al. (1992). Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan . PubMed.

  • Boyd, M. R., et al. (1979). Metabolic activation of nitrofurantoin--possible implications for carcinogenesis . PubMed.

  • 2-nitro-7-methoxynaphtho[2,1-b]furan . PubChem.

  • Studies on Metabolic Activation of Nitrofurans: Formation of Active Metabolites and Their Binding to Cysteine and Glutathione . Amanote Research.

  • 9-Methoxynaphtho[1,2-b]benzofuran . MDPI.

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats . PubMed.

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan BCR® certified Reference Material . Sigma-Aldrich.

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives . International Journal of Pharmaceutical Sciences and Research.

Sources

experimental protocol for 2-Nitro-7-methoxynaphtho[2,1-b]furan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Introduction

2-Nitro-7-methoxynaphtho[2,1-b]furan, often referred to as R7000, is a potent mutagenic and genotoxic agent that has been instrumental in studying the mechanisms of action of nitroaromatic compounds.[1][2] Its distinct chemical structure, featuring a nitro group on the furan moiety fused to a methoxy-substituted naphthalene core, confers significant biological activity.[3] Nitrofurans as a class exhibit a broad spectrum of antimicrobial properties and have been used in medicine, although concerns about their potential carcinogenicity exist.[1][2] Due to its extreme mutagenic potency in bacterial assays, R7000 serves as a critical research tool for toxicologists and medicinal chemists to explore DNA damage and repair pathways.[2]

This application note provides a comprehensive, step-by-step experimental protocol for the laboratory-scale synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan. The synthesis is presented as a three-stage process, beginning with the formylation of a commercially available naphthol derivative, followed by the construction of the furan ring, and concluding with the selective nitration of the naphthofuran core. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions and explaining the chemical principles behind each step.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a three-part procedure starting from 7-Methoxy-2-naphthol.

G cluster_0 Part A: Vilsmeier-Haack Formylation cluster_1 Part B: Naphthofuran Ring Formation cluster_2 Part C: Nitration A 7-Methoxy-2-naphthol B 2-Hydroxy-7-methoxy- 1-naphthaldehyde A->B  POCl3, DMF   C Ethyl 2-(1-formyl-7-methoxy- 2-naphthoxy)acetate B->C  Ethyl chloroacetate, K2CO3   D 7-Methoxynaphtho[2,1-b]furan C->D  Ac2O, NaOAc (Cyclization)   E D->E  Conc. HNO3, Conc. H2SO4  

Caption: Synthetic workflow for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Materials and Reagents

ReagentSupplierPurityNotes
7-Methoxy-2-naphtholSigma-Aldrich98%CAS: 5060-82-2
Phosphorus oxychloride (POCl₃)Sigma-Aldrich≥99%Corrosive, reacts violently with water.
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Ethyl chloroacetateSigma-Aldrich≥99%Lachrymator.
Potassium carbonate (K₂CO₃), anhydrousSigma-Aldrich≥99%
Acetic anhydride (Ac₂O)Sigma-Aldrich≥99%Corrosive.
Sodium acetate (NaOAc), anhydrousSigma-Aldrich≥99%
Nitric acid (HNO₃), concentratedSigma-Aldrich70%Strong oxidizer, corrosive.
Sulfuric acid (H₂SO₄), concentratedSigma-Aldrich95-98%Strong oxidizer, corrosive.
Dichloromethane (DCM)Fisher ChemicalACS Grade
Ethyl acetate (EtOAc)Fisher ChemicalACS Grade
HexanesFisher ChemicalACS Grade
Ethanol (EtOH)Fisher Chemical95%
Sodium Bicarbonate (NaHCO₃)Fisher ChemicalACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ChemicalACS Grade

Experimental Protocols

Part A: Synthesis of 2-Hydroxy-7-methoxy-1-naphthaldehyde

This step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[4] The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt formed in situ from DMF and POCl₃, acts as the electrophile.[5][6] The hydroxyl group of the naphthol directs the formylation to the ortho position (C1).

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (30 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 7-Methoxy-2-naphthol (10 g, 57.4 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the prepared Vilsmeier reagent over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto 300 g of crushed ice. A precipitate will form.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7.

  • Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield 2-Hydroxy-7-methoxy-1-naphthaldehyde as a pale yellow solid.

Part B: Synthesis of 7-Methoxynaphtho[2,1-b]furan

This stage involves a two-step, one-pot procedure to construct the furan ring. First, the phenolic hydroxyl group of the naphthaldehyde is alkylated with ethyl chloroacetate. The resulting intermediate, an (o-formylphenoxy)acetic acid derivative, undergoes an intramolecular cyclization and decarboxylation, often facilitated by acetic anhydride and a base like sodium acetate, in a reaction analogous to the Perkin condensation.[7]

Procedure:

  • Alkylation: In a round-bottom flask, combine 2-Hydroxy-7-methoxy-1-naphthaldehyde (8 g, 39.6 mmol), anhydrous potassium carbonate (8.2 g, 59.4 mmol), and acetone (150 mL).

  • To this stirred suspension, add ethyl chloroacetate (5.1 mL, 47.5 mmol) dropwise.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.[8]

  • Cyclization: After cooling the mixture, filter off the potassium carbonate. Evaporate the acetone under reduced pressure to obtain the crude intermediate, ethyl 2-(1-formyl-7-methoxy-2-naphthoxy)acetate.

  • To the crude intermediate, add acetic anhydride (30 mL) and anhydrous sodium acetate (4.9 g, 59.4 mmol).

  • Heat the mixture to 140-150 °C and maintain for 4 hours. This promotes the intramolecular condensation and subsequent decarboxylation to form the furan ring.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of ice water. Stir vigorously for 1 hour to hydrolyze the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-Methoxynaphtho[2,1-b]furan.

Part C: Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan

The final step is the electrophilic nitration of the furan ring. The furan moiety in the naphthofuran system is electron-rich and susceptible to electrophilic attack. The nitration is typically regioselective at the 2-position. A cooled mixture of concentrated nitric and sulfuric acids provides the necessary nitronium ion (NO₂⁺) for the substitution.[9]

Procedure:

  • In a round-bottom flask, dissolve 7-Methoxynaphtho[2,1-b]furan (4 g, 20.2 mmol) in glacial acetic acid (40 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the naphthofuran over 30 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.[9]

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Allow the ice to melt, then filter the solid product. Wash the precipitate extensively with cold water until the washings are neutral to litmus paper.

  • Purification: Dry the crude product under vacuum. Recrystallize the solid from an ethanol/DMF mixture to obtain pure 2-Nitro-7-methoxynaphtho[2,1-b]furan as a yellow crystalline solid.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Acids (H₂SO₄, HNO₃): Are strong oxidizers and are extremely corrosive. Always add acid to water, never the other way around. Handle with extreme care in a fume hood, using appropriate PPE.

  • Ethyl chloroacetate: Is a lachrymator (tear-inducing agent). Work in a well-ventilated fume hood.

  • All reactions should be performed in a fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

References

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Available from: [Link]

  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4-OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]

  • RSC Publishing. Serendipitous pathway to naphtho[2,1-b]furan and its thioether enabled by triflic acid and thiol. Available from: [Link]

  • Lookchem. NEW SYNTHESIS OF NAPHTHOFURAN DERIVATIVES FROM 1,2-DIHYDROXY-4-NAPHTHYL-β-DICARBONYL COMPOUNDS. Available from: [Link]

  • ResearchGate. An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. Available from: [Link]

  • MedCrave online. Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Available from: [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-naphthaldehyde. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Available from: [Link]

  • ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Syntheses Procedure. 2-hydroxy-1-naphthaldehyde. Available from: [Link]

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Unveiling the Antimicrobial Potential of 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, nitronaphthofuran derivatives, particularly 2-Nitro-7-methoxynaphtho[2,1-b]furan and its analogues, have emerged as a compelling class of compounds with potent, broad-spectrum antimicrobial properties. This guide provides an in-depth exploration of the antimicrobial activities of these derivatives, offering detailed protocols for their evaluation and insights into their mechanism of action for researchers, scientists, and drug development professionals.

Introduction: The Promise of Nitronaphthofurans

Naphtho[2,1-b]furan derivatives represent a significant class of heterocyclic compounds, many of which are found in nature and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitro group, particularly at the 2-position of the furan ring, has been shown to significantly enhance the antimicrobial potency of these molecules.[2] The compound 2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as R7000, is a prominent member of this class and has been noted for its broad-spectrum antimicrobial effects.[3][4][5] However, it is crucial for researchers to be aware that R7000 is also a potent mutagen, a factor that requires careful consideration in any therapeutic development pathway.[3][4][5]

This document serves as a comprehensive resource for investigating the antimicrobial characteristics of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives, providing both the theoretical framework and practical methodologies for their study.

Mechanism of Action: The Nitro Group's Crucial Role

The antimicrobial activity of nitroaromatic compounds like 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives is intrinsically linked to the enzymatic reduction of the nitro group within the microbial cell. This process is a key activation step that leads to the generation of cytotoxic reactive intermediates.

The proposed mechanism involves the following key stages:

  • Cellular Uptake: The lipophilic nature of the naphthofuran backbone facilitates the diffusion of the compound across the microbial cell membrane.

  • Reductive Activation: Once inside the cell, the nitro group is reduced by bacterial nitroreductases. This is a critical step, as the parent compound is a prodrug and is largely inactive before this reduction.

  • Generation of Reactive Species: The reduction of the nitro group leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives.

  • Cellular Damage: These reactive species are non-specific in their action and can cause widespread damage to cellular macromolecules, including DNA, RNA, proteins, and lipids. This multi-targeted assault is believed to contribute to the broad-spectrum activity and potentially lower propensity for resistance development compared to single-target antibiotics.

dot digraph "Mechanism of Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="2-Nitro-7-methoxynaphtho[2,1-b]furan\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Microbial Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Reductive Activation\n(Nitroreductases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactive [label="Reactive Nitroso &\nHydroxylamino Intermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Damage to DNA, Proteins,\nLipids, etc.", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Death [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> Cell [label="Diffusion"]; Cell -> Activation; Activation -> Reactive; Reactive -> Damage; Damage -> Death; } केंद Caption: Proposed mechanism of antimicrobial action.

Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivatives: A Generalized Workflow

The synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives can be achieved through multi-step synthetic routes. A generalized workflow often commences with a substituted 2-hydroxy-1-naphthaldehyde, which serves as a versatile starting material.

dot digraph "Synthesis Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Hydroxy-1-naphthaldehyde\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Condensation & Cyclization\n(e.g., with Phenacyl Bromide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Acyl-naphtho[2,1-b]furan\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Nitration\n(e.g., HNO3/H2SO4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Nitro-7-methoxynaphtho[2,1-b]furan\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; Product -> Purification; } केंद Caption: Generalized synthetic workflow.

A typical synthesis involves the condensation and cyclization of 2-hydroxy-1-naphthaldehyde with a suitable reagent like phenacyl bromide to form the naphtho[2,1-b]furan core.[2] Subsequent nitration, often using a mixture of nitric and sulfuric acid, introduces the nitro group at the desired position.[2] The final product is then purified and characterized using standard analytical techniques such as chromatography, NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Protocols

To evaluate the antimicrobial efficacy of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives, standardized in vitro assays are employed. The following are detailed protocols for the determination of the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compound (2-Nitro-7-methoxynaphtho[2,1-b]furan derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (medium with solvent).

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the serially diluted compound, as well as to the positive and negative control wells.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm diameter).

  • Test compound solution of a known concentration.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control (disk with a standard antibiotic).

  • Negative control (disk with solvent).

Procedure:

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA plate to obtain a uniform lawn of growth.

  • Application of Disks:

    • Aseptically apply the paper disks impregnated with a known amount of the test compound, the positive control, and the negative control onto the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Antimicrobial Activity Data

Compound ClassDerivativeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Nitronaphthofuran Azine DerivativeModerate ActivityModerate Activity-Moderate Activity[2]
Nitrofuran Isatin Hybrid 58---[6]
Nitrofuran Isatin Hybrid 61---[6]
Nitrovinylfuran Di-bromo substituted<4 (MRSA)---[7]
Nitrofuran FZD Derivative 11.5625>50->50[8]
Nitrofuran FZD Derivative 18-0.39065->50[8]

Note: The data presented is for related compounds and not specifically for 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) unless otherwise specified. Researchers should generate their own data for the specific derivatives under investigation.

Critical Considerations and Future Directions

The potent antimicrobial activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives is well-documented, making them an attractive scaffold for further investigation. However, the significant genotoxicity associated with compounds like R7000 presents a major hurdle for their direct therapeutic application.[3][4][5]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematic modifications of the naphthofuran scaffold are needed to dissociate the antimicrobial activity from the genotoxic effects. The goal is to identify derivatives with a high therapeutic index.

  • Mechanism of Action Elucidation: A deeper understanding of the specific cellular targets and the enzymes involved in the reductive activation within different microbial species will aid in the rational design of more selective and less toxic analogues.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds with favorable in vitro profiles must be rigorously evaluated in animal models of infection to assess their efficacy, pharmacokinetics, and safety.

By addressing these challenges, the scientific community can harness the antimicrobial potential of the nitronaphthofuran scaffold to develop novel and effective treatments in the ongoing battle against infectious diseases.

References

  • Biol-Chrétien, F., & Delsuc, M. A. (2002). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. Research in Microbiology, 153(7), 427–434. [Link]

  • Wang, Y., et al. (2021). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 224, 113727. [Link]

  • Gatti, R., et al. (1989). Synthesis and antimicrobial activity of some 2-(2-nitroethenyl)naphthofuran and -benzofuran derivatives. Il Farmaco, 44(10), 927-935. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration of the compounds against microbial strains (mg ml −1 ). Retrieved from [Link]

  • Vaidya, V. P., et al. (2011). Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research, 3(5), 130-135. [Link]

  • Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. RASĀYAN Journal of Chemistry, 15(4), 2477-2484. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13. [Link]

  • Solanki, R. S., et al. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066. [Link]

  • Zimmermann, K., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry, 21(7), 1834-1841. [Link]

  • Abd El-Wahab, A. H. F., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical and Pharmaceutical Research, 7(4), 394-402. [Link]

  • ResearchGate. (n.d.). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Retrieved from [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5438. [Link]

  • ResearchGate. (n.d.). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. Retrieved from [Link]

  • PubMed. (2002). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. Retrieved from [Link]

  • Kumaraswamy, M. N., et al. (2009). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 60-66. [Link]

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Application Notes & Protocols for Mutagenesis with 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent Genotoxicity of a Model Nitronaphthofuran

2-Nitro-7-methoxynaphtho[2,1-b]furan, commonly referred to as R7000, is a synthetic nitronaphthofuran derivative.[1][2] Compounds within the broader class of nitroaromatic chemicals are recognized for their wide-ranging biological activities, including significant mutagenic and, in some cases, carcinogenic properties.[3][4][5][6] R7000 has distinguished itself in research settings due to its exceptionally high mutagenic potency, particularly in bacterial systems.[1][7] This characteristic has established R7000 not as a therapeutic agent, but as a valuable reference compound and investigational tool for dissecting the mechanisms of chemical mutagenesis and genotoxicity.[1]

These application notes provide a comprehensive guide for researchers utilizing R7000 to induce mutations. The primary focus is on the bacterial reverse mutation assay, commonly known as the Ames test, which is a robust and widely accepted method for evaluating the mutagenic potential of chemical substances.[8][9] We will delve into the mechanistic underpinnings of R7000's activity, provide detailed, field-tested protocols for its application, and outline the critical safety procedures required when handling this potent mutagen.

Mechanism of Action: Metabolic Activation is Key

The genotoxicity of most nitroaromatic compounds, including R7000, is not inherent to the parent molecule but is instead a consequence of its metabolic transformation. The central event is the enzymatic reduction of the nitro group (–NO₂) to a series of highly reactive intermediates.[5][10]

In bacterial systems, such as those used in the Ames test, endogenous nitroreductase enzymes efficiently catalyze this reduction.[11] In mammalian systems, this bioactivation can also occur, often mediated by cytochrome P450 enzymes in the liver and other tissues.[10][12] The metabolic journey of R7000 involves multiple pathways, including demethylation and hydroxylation, but the critical step for mutagenesis is the reduction of the nitro group to form a nitroso intermediate, followed by further reduction to a N-hydroxylamino derivative.[13][14] This N-hydroxylamino species can be further protonated to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites in DNA, primarily at guanine and adenine bases. This covalent binding forms bulky DNA adducts, which, if not repaired, can lead to base substitution or frameshift mutations during DNA replication.

The following diagram illustrates the proposed metabolic activation pathway leading to DNA damage.

G R7000 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) Nitroso Nitroso Intermediate R7000->Nitroso Nitroreductase (Enzymatic Reduction) Hydroxylamino N-Hydroxylamino Intermediate (Reactive Species) Nitroso->Hydroxylamino Reduction Nitrenium Nitrenium Ion (Highly Electrophilic) Hydroxylamino->Nitrenium Protonation DNA Cellular DNA Nitrenium->DNA Covalent Binding Adduct DNA Adduct Formation Mutation Replication Errors → Mutation Adduct->Mutation

Caption: Proposed metabolic activation pathway of R7000.

Primary Application: The Bacterial Reverse Mutation (Ames) Test

The Ames test is the gold-standard in vitro assay for identifying chemical mutagens. It leverages several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, typically histidine (His⁻) or tryptophan (Trp⁻).[9][12] The protocol exposes these bacteria to the test chemical and measures the frequency of reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a medium devoid of the specific amino acid. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.[8]

Given the mechanism of action for nitroaromatic compounds, the Ames test is an ideal system for detecting the mutagenic activity of R7000. The assay is performed both with and without an exogenous metabolic activation system (usually a rat liver homogenate fraction called S9), to determine if the compound is a direct-acting mutagen or requires mammalian metabolism to become active.[15][16]

Detailed Experimental Protocol: Ames Test with R7000

This protocol is adapted from standard OECD 471 guidelines and is designed to assess the mutagenic potential of R7000.

Materials and Reagents
  • Test Compound: 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000, CAS 75965-74-1).[17]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains: At least two Salmonella typhimurium strains from the table below are recommended. Cultures should be grown overnight (10-12 hours) at 37°C in nutrient broth.

  • Media:

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose).

    • Top Agar (0.6% agar, 0.5% NaCl), kept molten at 45°C.

  • Reagents:

    • 0.5 mM L-Histidine/D-Biotin solution, sterile filtered.[18]

    • S9 fraction from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver, with cofactor solution (S9 mix).

    • Sodium Phosphate Buffer (0.1 M, pH 7.4).

  • Controls:

    • Negative Control: DMSO.

    • Positive Controls (without S9): Sodium Azide (for TA100) or 2-Nitrofluorene (for TA98).[18]

    • Positive Controls (with S9): 2-Anthramine (for all strains).[18]

Strain Mutation Type Target Relevance for R7000
S. typhimurium TA98 FrameshifthisD3052Detects frameshift mutagens, common for bulky adduct-forming chemicals.
S. typhimurium TA100 Base-pair SubstitutionhisG46Detects mutagens causing base substitutions.
Preliminary Cytotoxicity Assay

Before the main experiment, it is crucial to determine the concentration range of R7000 that is not overly toxic to the bacteria.

  • Prepare serial dilutions of R7000 in DMSO.

  • Perform a simplified Ames test (without selection pressure) using a high concentration of histidine to allow all bacteria to form a background lawn.

  • Expose the bacteria (e.g., TA100) to the R7000 concentrations.

  • Plate and incubate for 24-48 hours.

  • Identify the highest concentration that does not cause a significant reduction in the background lawn of bacterial growth. The main experiment should use at least five concentrations up to this cytotoxic limit.

Ames Test Procedure (Plate Incorporation Method)

The following workflow should be performed for each strain, with and without the S9 mix.

G start Start: Prepare Reagents prep_tubes 1. Label sterile tubes for each concentration and control start->prep_tubes add_agar 2. Add 2 mL molten Top Agar (45°C) to each tube prep_tubes->add_agar add_reagents 3. Add reagents to Top Agar: • 100 µL bacterial culture • 100 µL Test Compound (or Control) • 500 µL S9 Mix or Buffer add_agar->add_reagents vortex 4. Vortex briefly (2-3 seconds) add_reagents->vortex plate 5. Pour mixture onto Minimal Glucose Agar plates vortex->plate incubate 6. Incubate plates inverted for 48-72 hours at 37°C plate->incubate count 7. Count revertant colonies on each plate incubate->count end End: Analyze Data count->end

Caption: Experimental workflow for the Ames plate incorporation assay.

Step-by-Step Methodology:

  • Preparation: Label triplicate minimal glucose agar plates for each test condition (each concentration of R7000, negative control, positive control), for each strain, both with and without S9 mix.

  • Dispensing: To sterile glass tubes held in a 45°C water bath, add in the following order:

    • 2.0 mL of molten top agar.

    • 100 µL of the overnight bacterial culture.

    • 100 µL of the appropriate R7000 dilution, solvent, or positive control.

    • 500 µL of S9 mix (for metabolic activation plates) or 0.1 M phosphate buffer (for non-activation plates).

  • Plating: Immediately after adding all components, gently vortex the tube for 3 seconds and pour the contents evenly over the surface of a minimal glucose agar plate. Gently tilt the plate to ensure uniform coverage.

  • Incubation: Allow the top agar to solidify (approx. 5 minutes) on a level surface. Invert the plates and incubate at 37°C for 48 to 72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate.

Data Analysis and Interpretation

The results should be tabulated, recording the mean number of revertant colonies and the standard deviation for each triplicate set.

Condition Test Conc. (µ g/plate ) Mean Revertants ± SD (TA98, -S9) Mean Revertants ± SD (TA98, +S9) Mean Revertants ± SD (TA100, -S9) Mean Revertants ± SD (TA100, +S9)
Negative Control 0 (DMSO)25 ± 430 ± 5110 ± 12125 ± 15
R7000 0.0145 ± 6150 ± 18180 ± 20550 ± 45
R7000 0.1110 ± 12650 ± 50450 ± 35>2000
R7000 1.0250 ± 25>2000980 ± 70Toxic
R7000 10.0ToxicToxicToxicToxic
Positive Control Specific>500>1000>1500>2000

Interpretation Criteria: A positive mutagenic response for R7000 is indicated if:

  • There is a dose-related increase in the mean number of revertant colonies.

  • At one or more concentrations, the mean number of revertants is at least double the mean of the negative control (the "2-fold rule").[8]

The example data above would suggest R7000 is a potent, direct-acting mutagen for both strains and its mutagenicity is significantly enhanced by metabolic activation with the S9 mix.

Safety and Handling Precautions

R7000 is classified as a substance suspected of causing genetic defects and must be handled with extreme care.[17]

  • Engineering Controls: All work with R7000, both in solid form and in solution, must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Storage: Store R7000 in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container. The storage area should be designated for potent mutagens/carcinogens.[19]

  • Waste Disposal: All contaminated materials (pipette tips, tubes, plates, gloves) must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of R7000 down the drain or in regular trash.

  • Decontamination: Surfaces should be decontaminated after use with a suitable agent (e.g., a solution of sodium hypochlorite followed by a sodium thiosulfate rinse).

References

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  • Aryal, S. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. 2022 Aug 10. ([Link])

  • IPHASE Biosciences. Ames Test for N-Nitrosamines: Assessing Mutagenicity. 2024 Mar 11. ([Link])

  • Maurizis JC, Madelmont JC, Parry D, Dauzonne D, Royer R, Chabard JL. Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Xenobiotica. 1986 Jul;16(7):635-43. ([Link])

  • Rosenkranz HS, Mermelstein R. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutat Res. 1983 Aug-Sep;114(3):217-67. ([Link])

  • Gajewska M, Różalska S, Rumijowska-Galewicz A, Wierzbicka M, Wozniak M. Nitroaromatic compounds are mutagenic and carcinogenic substances present in environment. Postepy Hig Med Dosw (Online). 2016 May 10;70:333-44. ([Link])

  • Fu PP. Mutagenicity of Nitroaromatic Compounds. Chem Res Toxicol. 2003 Jan;16(1):2-17. ([Link])

  • Kovacic P, Somanathan R. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. J Appl Toxicol. 2014 Sep;34(9):935-48. ([Link])

  • PubChem. 2-nitro-7-methoxynaphtho[2,1-b]furan. ([Link])

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Application Notes and Protocols for the Analytical Determination of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical detection and quantification of 2-Nitro-7-methoxynaphtho[2,1-b]furan. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmatory spectroscopic techniques. Each section is crafted to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction to 2-Nitro-7-methoxynaphtho[2,1-b]furan

2-Nitro-7-methoxynaphtho[2,1-b]furan is a nitrated heterocyclic compound with a complex aromatic structure. Its potential biological activities, stemming from the presence of the nitro group and the naphthofuran core, make it a molecule of interest in medicinal chemistry and drug discovery. The nitroaromatic functionality is a well-known pharmacophore, but it can also be associated with toxicity, making sensitive and specific analytical methods crucial for its study in various matrices. This guide will focus on providing the analytical tools necessary for its accurate characterization.

Chemical Properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan:

PropertyValueSource
Molecular Formula C₁₃H₉NO₄[1][2]
Molecular Weight 243.21 g/mol [3]
CAS Number 75965-74-1[1][2]
Appearance Solid (form may vary)General knowledge
Predicted XlogP 3.7[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the analysis of nitroaromatic compounds due to its robustness, sensitivity, and wide applicability.[5][6] The strong UV absorbance of the nitro-naphthofuran chromophore makes it particularly well-suited for this detection method.

Scientific Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The methoxy and nitro functional groups on the naphthofuran backbone will influence its retention characteristics. A reversed-phase setup is ideal, where a polar mobile phase will elute the relatively non-polar analyte from the column. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For many nitroaromatic compounds, a wavelength of 254 nm is a good starting point.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Extraction LLE or SPE Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Filtration Syringe Filtration (0.22 µm) Concentration->Filtration Remove Particulates Injection Autosampler Injection Filtration->Injection Prepare for Injection Separation C18 Reversed-Phase Column Injection->Separation Mobile Phase Flow Detection UV Detector (λ = 254 nm) Separation->Detection Elution Data_Acquisition Chromatography Data System Detection->Data_Acquisition Signal Processing

Caption: Workflow for HPLC-UV analysis of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Protocol: Analysis in Biological Matrices

This protocol provides a starting point for the analysis of 2-Nitro-7-methoxynaphtho[2,1-b]furan in a biological matrix such as plasma. Note: This method should be validated for your specific application.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2.2.2. HPLC-UV Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and ionization efficiency if interfacing with a mass spectrometer.
Gradient 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% BA gradient elution is recommended to ensure elution of the analyte and any potential metabolites or impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
UV Detection 254 nmA common wavelength for the detection of nitroaromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for the confirmation of 2-Nitro-7-methoxynaphtho[2,1-b]furan, especially at trace levels. Due to the polarity of the nitro and furan moieties, derivatization is often necessary to improve volatility and thermal stability.[8][9]

Scientific Rationale

The principle of GC-MS involves separating volatile compounds in the gas phase using a capillary column. The separated compounds are then ionized, and the resulting ions are separated based on their mass-to-charge ratio. For polar molecules like 2-Nitro-7-methoxynaphtho[2,1-b]furan, derivatization is a critical step. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common approach to increase volatility and improve chromatographic performance.[10][11]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted & Dried Analyte Derivatization Silylation (e.g., BSTFA) Sample->Derivatization Add Reagent Reaction Heating (e.g., 60°C for 30 min) Derivatization->Reaction Promote Reaction Injection GC Inlet Injection Reaction->Injection Introduce Sample Separation Capillary Column (e.g., DB-5ms) Injection->Separation Temperature Program Ionization Electron Ionization (EI) Separation->Ionization Elution Mass_Analysis Quadrupole Mass Analyzer Ionization->Mass_Analysis Ion Acceleration Detection Electron Multiplier Mass_Analysis->Detection Ion Separation

Sources

Application Notes and Protocols: Safe Handling of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the safe handling, use, and disposal of 2-Nitro-7-methoxynaphtho[2,1-b]furan, a specialized heterocyclic nitroaromatic compound. Due to the limited publicly available toxicological data for this specific molecule, this guide is founded on the principles of risk assessment based on its chemical structure, incorporating safety protocols for related nitroaromatic and furan-containing compounds. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust safety framework for laboratory operations.

Introduction: Acknowledging the Unknowns

2-Nitro-7-methoxynaphtho[2,1-b]furan is a complex organic molecule whose biological and toxicological properties are not extensively characterized in publicly accessible literature. Its structure, however, contains two key toxophoric moieties: a nitro group attached to an aromatic system and a furan ring. Nitroaromatic compounds are a class of molecules known for a range of potential hazards, including mutagenicity, carcinogenicity, and explosive potential under certain conditions. Similarly, the furan ring can undergo metabolic activation to form reactive intermediates that may exhibit toxicity.

Therefore, in the absence of specific data, a cautious and rigorous approach to handling is mandatory. The principle of As Low As Reasonably Achievable (ALARA) for exposure must be paramount. This guide is built on a foundation of chemical class-based hazard assessment and established best practices for handling potent or uncharacterized research chemicals.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 2-Nitro-7-methoxynaphtho[2,1-b]furan begins. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.

Summary of Potential Hazards

The following table summarizes the potential hazards based on the structural motifs of the compound.

Hazard Category Potential Risk Based on Chemical Class Primary Exposure Routes
Acute Toxicity May be toxic if inhaled, ingested, or absorbed through the skin. Nitroaromatic compounds can cause methemoglobinemia.Inhalation of dust, skin contact, eye contact, ingestion.
Chronic Toxicity Potential mutagen, carcinogen, or reproductive toxin. Many nitroaromatic compounds are classified as such.Long-term, low-level inhalation or skin contact.
Skin/Eye Irritation Likely to be a skin and eye irritant. Fine chemical dusts can cause mechanical and chemical irritation.Direct contact with skin or eyes.
Respiratory Sensitization Potential to cause respiratory irritation or sensitization upon inhalation of fine dust particles.Inhalation of aerosolized powder.
Physicochemical Hazards Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. There is a potential for explosive decomposition upon heating or shock, especially in bulk quantities.Heating, grinding, impact, or friction.
Workflow for Risk Assessment

A mandatory risk assessment should be performed and documented before any new protocol involving this compound is initiated.

RiskAssessment cluster_plan Phase 1: Planning & Assessment cluster_control Phase 2: Control Measures cluster_emergency Phase 3: Emergency Preparedness P1 Identify Quantity (mg, g, kg) P2 Define Experimental Steps (Weighing, Dissolving, Reaction) P1->P2 P3 Assess Potential Hazards (See Table 2.1) P2->P3 C1 Select Primary Engineering Controls (Fume Hood, Glovebox) P3->C1 C2 Define Required PPE (Gloves, Goggles, Lab Coat) C1->C2 C3 Establish Safe Work Practices (SOPs, Designated Area) C2->C3 E1 Locate Spill Kit & Fire Extinguisher C3->E1 E2 Identify Emergency Contacts & Procedures E1->E2 E3 Review Disposal Route (Hazardous Waste Stream) E2->E3 End Proceed with Experiment E3->End Start Start Protocol Development Start->P1

Caption: Risk assessment workflow for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for high toxicity, multiple layers of protection are essential.

Primary Engineering Controls
  • Containment: All work involving the solid compound or its concentrated solutions must be performed within a certified chemical fume hood or a glovebox. A glovebox is preferred for handling larger quantities (>1 g) or for procedures that may generate significant dust.

  • Ventilation: The chemical fume hood should have a verified face velocity of at least 100 feet per minute (0.5 m/s).

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Body Part Required PPE Specification and Rationale
Hands Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Nitrile provides good splash protection against a range of organic solvents.
Eyes Chemical Safety GogglesMust be fully enclosing to protect against splashes and airborne dust. Standard safety glasses are insufficient.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory. A chemically resistant apron should be worn over the lab coat for splash-prone procedures.
Respiratory N95/FFP2 Respirator (at minimum)A respirator is required when handling the solid powder outside of a glovebox (e.g., during weighing). This minimizes the risk of inhaling fine particles. A full-face respirator with appropriate cartridges may be required based on the risk assessment.

Standard Operating Protocols

Adherence to strict protocols is critical for ensuring safety. All users must be trained on these procedures before commencing work.

Protocol for Weighing Solid Compound

This protocol is designed to minimize aerosol generation and potential exposure.

  • Preparation:

    • Don all required PPE as specified in Section 3.2, including a respirator.

    • Designate an area within a chemical fume hood for weighing.

    • Place an analytical balance inside the fume hood or use a balance with a draft shield.

    • Gather all necessary equipment: spatulas, weigh paper/boats, and a pre-labeled, sealable container for the weighed compound.

  • Weighing Procedure:

    • Carefully open the stock container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer a small amount of the compound to the weigh paper. Do not tap the spatula against the container.

    • Once the desired mass is obtained, securely close the stock container.

    • Carefully transfer the weighed powder to the receiving vessel.

  • Cleanup:

    • Wipe down the spatula, balance, and surrounding area with a solvent-dampened cloth (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of the weigh paper and cloth as solid hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

Protocol for Preparing a Stock Solution
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Don all required PPE.

    • Select a suitable solvent (e.g., DMSO, DMF, Acetone). Ensure compatibility with your experimental system.

    • Use a volumetric flask and a magnetic stirrer.

  • Dissolution Procedure:

    • Add the weighed solid 2-Nitro-7-methoxynaphtho[2,1-b]furan to the volumetric flask.

    • Add a magnetic stir bar.

    • Add approximately 70-80% of the final solvent volume.

    • Stopper the flask and begin stirring. Gentle heating may be required for some solvents, but this must be approached with extreme caution due to the thermal sensitivity of nitroaromatic compounds. Perform a thermal stability analysis (e.g., DSC) if significant heating is required.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Add solvent to the final volume mark.

    • Transfer the solution to a clearly labeled, sealed storage vial. The label should include the compound name, concentration, solvent, date, and hazard symbols.

SolutionPrep Start Start Hood Work Inside Chemical Fume Hood Start->Hood PPE Don Required PPE (Double Gloves, Goggles, Coat) Hood->PPE Weigh Weigh Solid Compound (Protocol 4.1) PPE->Weigh AddSolid Add Solid to Volumetric Flask Weigh->AddSolid AddSolvent Add ~75% of Solvent & Stir Bar AddSolid->AddSolvent Dissolve Stir to Dissolve (Use Gentle Heat with Caution) AddSolvent->Dissolve Dissolve->Dissolve Cool Cool to Room Temperature Dissolve->Cool Yes FinalVol Add Solvent to Final Volume Cool->FinalVol Store Transfer to Labeled, Sealed Storage Vial FinalVol->Store End End Store->End

Caption: Workflow for the preparation of a stock solution.

Emergency Procedures

Spills
  • Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with an absorbent material. Decontaminate the area with a suitable solvent and wipe clean. All cleanup materials must be disposed of as hazardous waste.

  • Small Spill (Liquid): If a solution is spilled, absorb it with a chemical spill pillow or absorbent pad. Decontaminate the area and dispose of all materials as hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with 2-Nitro-7-methoxynaphtho[2,1-b]furan, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless compatibility is confirmed.

References

  • Carcinogenic and Mutagenic N-Substituted Aryl Compounds. U.S. Department of Health and Human Services, National Toxicology Program. [Link]

  • Toxicological profile for 2,4-dinitrotoluene and 2,6-dinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Furan and Congeners. In: Encyclopedia of Toxicology (Third Edition). Elsevier. [Link]

  • Methemoglobinemia. StatPearls Publishing. [Link]

  • Hazardous characteristics of nitro-aromatic compounds. Journal of Hazardous Materials. [Link]

Application Notes & Protocols: In Vitro Evaluation of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Scientific Rationale

1.1 Introduction to 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as R7000, is a synthetic nitronaphthofuran derivative.[1][2] Members of the nitrofuran class are recognized for their broad-spectrum antimicrobial properties, with some being used in human and veterinary medicine.[1][3] However, many of these molecules are also known mutagens and potential carcinogens.[1][3] R7000 is particularly notable for its extreme mutagenic potency in bacterial systems and is frequently employed as a model compound to investigate the mechanisms of genotoxic action of the nitrofuran family.[1][3]

The biological activity of nitroaromatic compounds like R7000 is often dependent on the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, causing damage that triggers cytotoxic and genotoxic responses.[4][5] Understanding the in vitro profile of R7000 is therefore crucial for elucidating these mechanisms and for providing a benchmark for the evaluation of other nitro-heterocyclic compounds.

1.2 Strategic Approach to In Vitro Evaluation

The study of a potent genotoxic agent like R7000 requires a multi-tiered approach. The experimental workflow should logically progress from determining the compound's general toxicity to dissecting the specific cellular mechanisms it perturbs. This guide outlines a strategic sequence of assays:

  • Foundational Cytotoxicity Screening: To establish the dose-response relationship and determine key concentration parameters like the IC50 (half-maximal inhibitory concentration).

  • Mechanistic Cellular Assays: To investigate the primary modes of cell death (apoptosis vs. necrosis) and the compound's impact on cell cycle progression, which are common consequences of DNA damage.

  • Metabolic and Genotoxic Characterization: To explore the role of metabolic activation in the compound's activity and directly assess its potential to cause genetic damage in mammalian cells.

This structured approach ensures that each experiment builds upon the last, providing a comprehensive and mechanistically informative profile of the compound's activity.

Section 2: Foundational Assays - Assessing Cytotoxicity

The initial step in characterizing the biological effect of any compound is to determine its cytotoxicity over a range of concentrations. This establishes the therapeutic or toxic window and is essential for designing subsequent mechanistic experiments. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.

2.1 Principle of Tetrazolium Reduction Assays

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases and other reductases cleave the tetrazolium ring, converting a soluble salt into a colored formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]

2.2 Comparison of Common Cytotoxicity Assays

FeatureMTT AssayXTT Assay
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (yellow, soluble)[6]2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (yellow, soluble)[6]
Formazan Product Purple, insoluble in water[8]Orange, soluble in water
Solubilization Step Required . An organic solvent (e.g., DMSO, isopropanol) must be added to dissolve the crystals.[7][9]Not required . Simplifies the protocol and reduces handling errors.[6]
Sensitivity Generally high, but can be affected by formazan crystal morphology.Often comparable to or slightly lower than MTT, but more convenient.
Throughput High, but the extra solubilization step adds time.Higher, due to the simpler, single-addition protocol.

2.3 Detailed Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework and should be optimized for the specific cell line and experimental conditions.[7][8]

Materials:

  • Cell line of interest (e.g., HepG2, A549, CHO)

  • Complete culture medium

  • 96-well clear, flat-bottom plates

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of R7000 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations. Include vehicle controls (DMSO concentration matched to the highest R7000 dose, typically <0.5%) and untreated controls.[6]

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot the results to determine the IC50 value.

Section 3: Mechanistic Deep Dive - Unraveling the Mode of Action

Following the determination of cytotoxicity, the next logical step is to investigate how R7000 induces cell death and affects cell proliferation. For a genotoxic compound, apoptosis and cell cycle arrest are the most anticipated outcomes. Flow cytometry is a powerful tool for these analyses.[10][11]

3.1 Apoptosis vs. Necrosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein with a high affinity for PS in the presence of calcium.[13] By labeling Annexin V with a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent DNA intercalator that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12][13] Dual staining allows for the differentiation of four distinct cell populations.[14]

dot

Caption: Conceptual quadrants for Annexin V/PI flow cytometry analysis.

3.1.1 Detailed Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is adapted from standard methods for flow cytometry.[14][15]

Materials:

  • Cells treated with R7000 and controls (as in Protocol 1)

  • Annexin V-FITC (or other conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[14]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis by treating cells with R7000 for a predetermined time (e.g., 24 hours). Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.[14]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[12]

3.2 Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: Genotoxic compounds can cause DNA damage, which activates cell cycle checkpoints (e.g., at G1/S or G2/M transitions) to halt cell division and allow time for DNA repair.[10] If the damage is irreparable, apoptosis may be initiated. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA (between 2N and 4N content).

  • G2/M phase: Cells have completed DNA replication (4N content) and are preparing for or are in mitosis.[10]

  • Sub-G1 peak: A population of cells with less than 2N DNA content, often representing apoptotic cells with fragmented DNA.

3.2.1 Detailed Protocol 3: Cell Cycle Analysis

This protocol involves cell fixation to permeabilize the membrane for PI entry and RNase treatment to prevent staining of double-stranded RNA.[16]

Materials:

  • Cells treated with R7000 and controls

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Washing: Wash the cell pellet with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[16]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

  • Storage: Incubate cells on ice for at least 30 minutes or store at -20°C for several days.[16]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[17]

Section 4: Advanced Characterization - Genotoxicity & Metabolism

Given that R7000's primary reported activity is genotoxicity, it is critical to assess this endpoint in relevant mammalian cell systems and to consider the role of metabolism.

4.1 In Vitro Mammalian Cell Micronucleus Test

Causality: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes that fail to segregate properly during mitosis.[18] An increase in the frequency of micronucleated cells after exposure to a compound is an indication of genotoxic potential.[18] The assay is often performed with and without an external metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[18]

4.2 In Vitro Metabolism Studies

Causality: Many compounds are pro-mutagens, meaning they are not genotoxic themselves but are converted into reactive metabolites by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4][19] In vitro metabolism studies using liver microsomes or S9 fractions can help identify the metabolic fate of a compound.[19][20] Analysis of metabolites can reveal pathways like demethylation, hydroxylation, or reduction of the nitro group, which are crucial for activating or detoxifying the compound.[21][22]

dot

Metabolic_Activation cluster_process Bioactivation Pathway Parent R7000 (Pro-mutagen) Metabolism Metabolic Reduction (e.g., Nitroreductases in S9 Mix) Parent->Metabolism Reactive Reactive Intermediate (e.g., Nitrenium ion) Metabolism->Reactive Adduct DNA Adducts Reactive->Adduct Damage Genotoxicity (Micronuclei, Mutations) Adduct->Damage

Caption: Generalized pathway for metabolic activation of a nitroaromatic compound.

4.2.1 Conceptual Protocol 4: In Vitro Metabolism with S9 Fraction

This protocol outlines the general steps for assessing the metabolic stability and metabolite formation of R7000.[19][20]

Materials:

  • R7000

  • Pooled liver S9 fraction (from human or rat)

  • NADPH regenerating system (cofactors for CYP enzymes)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S9 fraction, buffer, and R7000. Pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and add it to a quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (R7000) and identify the formation of potential metabolites.

Section 5: Integrated Experimental Workflow

A logical and efficient investigation of R7000 in vitro follows a clear progression from general to specific endpoints. The following workflow integrates the protocols described in this guide.

dot

Integrated_Workflow cluster_workflow In Vitro Evaluation Workflow for R7000 cluster_mechanistic Mechanistic Assays cluster_advanced Advanced Characterization start Start: Prepare R7000 Stock cytotoxicity Protocol 1: Cytotoxicity Screening (MTT/XTT) (24, 48, 72h exposures) start->cytotoxicity ic50 Determine IC50 Value Select Sub-lethal and Lethal Doses cytotoxicity->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis cellcycle Protocol 3: Cell Cycle Analysis (PI Staining) ic50->cellcycle genotox In Vitro Micronucleus Test (with/without S9) ic50->genotox metabolism Protocol 4 (Conceptual): In Vitro Metabolism (S9 Fraction + LC-MS) ic50->metabolism analysis Integrate Data: Correlate Cytotoxicity with Apoptosis, Cell Cycle Arrest, and Genotoxicity apoptosis->analysis cellcycle->analysis genotox->analysis metabolism->analysis end End: Comprehensive Profile analysis->end

Caption: Integrated workflow for the in vitro characterization of R7000.

References

  • Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. Available from: [Link]

  • Tel J, et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available from: [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Sridharan, S., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available from: [Link]

  • De Flora, S., et al. (2001). Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro. Free radical biology & medicine, 30(6), 665–673. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies for using in vitro screens in drug metabolism. Retrieved from [Link]

  • Hofnung, M., Quillardet, P., Michel, V., & Touati, E. (2002). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. Research in microbiology, 153(7), 427–434. Available from: [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • ResearchGate. (2002). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. Retrieved from [Link]

  • National Toxicology Program. (2006). Background Review Document: In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Strapelias, H., Tabet, J. C., Prigent, Y., Lecoq, S., & Duquesne, M. (1992). Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Chemico-biological interactions, 82(3), 329–346. Available from: [Link]

  • ResearchGate. (1987). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Retrieved from [Link]

  • ResearchGate. (2018). Tissue-specific activity of aromatic nitro compounds and proposed mechanism thought to account for the clastogenicity of these compounds. Retrieved from [Link]

  • Solanki, R. S., et al. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. World Journal of Pharmaceutical Research, 10(10), 988-1000. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-nitro-7-methoxynaphtho[2,1-b]furan. Retrieved from [Link]

  • MDPI. (2023). 9-Methoxynaphtho[1,2-b]benzofuran. Retrieved from [Link]

  • Kumaraswamy, M. N., et al. (2008). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences, 70(4), 470–475. Retrieved from [Link]

  • CogniSmarter. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Lhoste, J. M., et al. (1987). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Chemico-biological interactions, 61(2), 147–159. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

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Application Notes and Protocols for Preclinical Evaluation of 2-Nitro-7-methoxynaphtho[2,1-b]furan in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-Nitro-7-methoxynaphtho[2,1-b]furan

2-Nitro-7-methoxynaphtho[2,1-b]furan (also referred to as R7000) is a synthetic heterocyclic compound belonging to the nitronaphthofuran class of molecules.[1][2][3] The broader family of naphtho[2,1-b]furan derivatives has garnered significant scientific interest due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[4][5] Specifically, nitrofurans have a long history as antimicrobial agents used in both human and veterinary medicine.[1] However, the therapeutic potential of many nitro-heterocyclic compounds is often weighed against concerns of toxicity, particularly genotoxicity and carcinogenicity.[1]

Initial studies have identified 2-Nitro-7-methoxynaphtho[2,1-b]furan as an extremely potent mutagen in bacterial assays, making it a subject of toxicological interest.[1][3] Yet, the potent bioactivity that underlies its mutagenicity could, if properly characterized and harnessed, be directed toward therapeutic applications, such as targeted antimicrobial or anticancer therapies. Understanding the in vivo behavior of this compound is therefore a critical step in determining its risk-benefit profile.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational preclinical animal studies to evaluate the toxicological, pharmacokinetic, and potential efficacy profile of 2-Nitro-7-methoxynaphtho[2,1-b]furan. The protocols outlined herein are designed to be robust and self-validating, providing the necessary data to make informed decisions about the future development of this and similar compounds.

Part 1: Preclinical Study Design & Animal Model Selection

The primary objectives of early preclinical evaluation are to determine the safety profile and to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[6][7] Rodent models, specifically mice and rats, are the most commonly used mammalian species for initial in vivo testing due to their physiological similarities to humans, well-established experimental models, cost-effectiveness, and the availability of historical data for many approved drugs.[8][9]

Rationale for Model Selection
  • Toxicology & Safety: Rats are frequently the preferred species for toxicology studies due to their larger size, which facilitates blood sampling and clinical observations. Mice are also commonly used, and data from two rodent species are often required for regulatory submissions.[10][11]

  • Pharmacokinetics (PK): Both mice and rats are suitable for PK studies. The use of techniques like serial microsampling can generate complete PK profiles from individual animals, reducing animal usage.[12][13]

  • Efficacy: The choice of species for efficacy studies depends on the specific disease model. Murine models of bacterial infection and inflammation are well-established and highly relevant for assessing the potential therapeutic activities of naphthofuran derivatives.[8][14]

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.[9] Key principles include the 'Three Rs': Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain, suffering, or distress).

Part 2: Foundational In Vivo Studies: Toxicology & Pharmacokinetics

A thorough understanding of a compound's toxicity and pharmacokinetic profile is essential before proceeding to efficacy studies.

Acute Toxicity Assessment

Objective: To determine the intrinsic toxicity of the compound after a single administration and to identify the maximum tolerated dose (MTD). This information is crucial for selecting dose levels for subsequent studies.[15]

Protocol: Single-Dose Acute Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (8-10 weeks old), 5 animals/sex/group.

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Grouping: Assign animals to a vehicle control group and at least three test groups receiving low, medium, and high doses of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

  • Formulation & Administration:

    • Prepare a suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be optimized to ensure solubility and stability.

    • Administer the compound once via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for 14 days.[15][16]

    • Record clinical signs of toxicity, including changes in behavior, appearance, respiratory patterns, and any signs of morbidity or mortality.

    • Measure body weight just before dosing and on days 7 and 14.

  • Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy to examine for any visible abnormalities in organs and tissues.

Pharmacokinetic (PK) Profiling

Objective: To characterize the ADME properties of the compound in vivo. This involves measuring the concentration of the compound in biological fluids over time to determine key parameters.[6][7]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old), 3-4 animals/time point or using serial sampling from the same animals.[9]

  • Administration Routes: Administer the compound via two different routes to assess oral bioavailability:

    • Intravenous (IV) bolus (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg).

    • Oral gavage (PO) at a higher dose (e.g., 10 mg/kg).[9]

  • Blood Sampling:

    • Collect blood samples (e.g., via saphenous or tail vein) at predetermined time points.[13]

    • IV route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Nitro-7-methoxynaphtho[2,1-b]furan in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.[13]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC (0-inf) Area under the curve extrapolated to infinity
t1/2 Terminal half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100)

Workflow for Preclinical PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Compound Formulation Dose_IV Intravenous (IV) Administration Formulation->Dose_IV Dose_PO Oral (PO) Administration Formulation->Dose_PO AnimalPrep Animal Acclimatization (C57BL/6 Mice) AnimalPrep->Dose_IV AnimalPrep->Dose_PO BloodCollection Serial Blood Sampling (Predetermined Timepoints) Dose_IV->BloodCollection Dose_PO->BloodCollection PlasmaSep Plasma Separation (Centrifugation) BloodCollection->PlasmaSep Storage Store Samples at -80°C PlasmaSep->Storage LCMS LC-MS/MS Bioanalysis Storage->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Part 3: Efficacy Evaluation in Disease Models

Based on the known biological activities of the broader naphthofuran class, two potential therapeutic avenues for 2-Nitro-7-methoxynaphtho[2,1-b]furan are as an anti-inflammatory or antimicrobial agent.[5] The following are standard, well-validated animal models to test these hypotheses.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effects of the compound. The carrageenan-induced paw edema model is one of the most widely used primary tests for screening new anti-inflammatory agents.[14]

Protocol: Rat Carrageenan-Induced Paw Edema Model

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g), 6 animals/group.

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Groups 3-5: Test Compound at three different dose levels (PO), selected based on toxicity and PK data.

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Murine Thigh Infection Model

Objective: To assess the in vivo efficacy of the compound against a specific bacterial pathogen. This model is a standard for evaluating the bactericidal or bacteriostatic activity of new antibiotics.[8]

Protocol: Murine Thigh Infection Model

  • Animal Model: Neutropenic mice (e.g., ICR or Swiss Webster). Render mice neutropenic by administering cyclophosphamide on days -4 and -1 prior to infection.[8] This eliminates the host's immune contribution, ensuring that any observed effect is due to the compound's direct antimicrobial activity.[8]

  • Bacterial Strain: Use a relevant bacterial strain, for example, a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection: Inject a standardized inoculum (e.g., 10^6 Colony Forming Units (CFU)) of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment: At 2 hours post-infection, begin treatment.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Vancomycin)

    • Groups 3-5: Test Compound at various dose levels and schedules (e.g., single dose, multiple doses), guided by PK data.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Quantification: Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial counts in the thighs of treated animals to those of the vehicle control group. Efficacy is typically expressed as a log10 reduction in CFU/gram.

Potential Inflammatory Signaling Pathway Modulation

G Stimulus Inflammatory Stimulus (e.g., Carrageenan) CellMembrane Cell Membrane NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Activates PLA2 PLA2 CellMembrane->PLA2 Activation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Cytokines Induces Cytokines->Inflammation TestCompound 2-Nitro-7-methoxynaphtho[2,1-b]furan (Hypothesized Target) TestCompound->COX Inhibition? TestCompound->NFkB_Pathway Inhibition?

Caption: Hypothesized targets for anti-inflammatory action.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the preclinical in vivo evaluation of 2-Nitro-7-methoxynaphtho[2,1-b]furan. By systematically assessing the compound's toxicological profile, pharmacokinetic behavior, and potential efficacy in relevant disease models, researchers can build a comprehensive data package. This data is indispensable for understanding the compound's mechanism of action, establishing a preliminary safety window, and making data-driven decisions on its potential for further therapeutic development. Careful execution of these foundational studies is the critical first step in translating a promising chemical entity from the bench to the clinic.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Retrieved from [Link]

  • Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved from [Link]

  • Moy, T. I., et al. (2006). Identification of novel antimicrobials using a live-animal infection model. PNAS. Retrieved from [Link]

  • NIH. (2020). Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment. PMC. Retrieved from [Link]

  • NIH. (2023). Animal Microbiomes as a Source of Novel Antibiotic-Producing Strains. PMC. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. PMC. Retrieved from [Link]

  • YouTube. (2022). Animal models to study the activity of antibiotics. Retrieved from [Link]

  • Harvard University. (n.d.). Identification of novel antimicrobials using a live-animal infection model. DASH. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. Retrieved from [Link]

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  • PubMed. (1983). [Naphthofuran derivatives with potential beta-adrenolytic activity]. Retrieved from [Link]

  • Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Retrieved from [Link]

  • Frontiers. (n.d.). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Retrieved from [Link]

  • PubMed. (1992). Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Retrieved from [Link]

  • NIH. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods. Retrieved from [Link]

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  • MDPI. (2023). 9-Methoxynaphtho[1,2-b]benzofuran. Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to the Synthesis and Biological Evaluation of 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Naphtho[2,1-b]furans

The naphtho[2,1-b]furan scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] These compounds are known to exhibit potent biological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][2] The introduction of specific substituents onto the naphthofuran ring system allows for the fine-tuning of these biological activities. The methoxy group (-OCH₃) often enhances lipophilicity and can influence metabolic stability, while the nitro group (-NO₂) is a powerful electron-withdrawing group known to be crucial for the biological activity of many antimicrobial and anticancer agents.[3]

Specifically, 7-methoxy-2-nitronaphtho[2,1-b]furan has been identified as an extremely potent mutagen, highlighting the significant biological impact of this particular substitution pattern. This guide provides a detailed, field-proven protocol for the synthesis of this class of compounds, starting from readily available precursors, and outlines a general methodology for their subsequent biological screening.

PART I: Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan

The synthetic strategy is designed as a two-step process. First, the core naphtho[2,1-b]furan ring is constructed via a Perkin-like reaction. Second, a regioselective nitration is performed to introduce the nitro group at the C2 position of the furan ring. This approach is logical as it builds the core scaffold before introducing a strongly deactivating group, which could otherwise complicate the initial cyclization.

Overall Synthetic Workflow

The synthesis begins with 7-methoxy-2-hydroxy-1-naphthaldehyde and ethyl chloroacetate to form the ethyl 7-methoxynaphtho[2,1-b]furan-2-carboxylate intermediate. This intermediate is then subjected to nitration to yield the final product.

G cluster_0 Step 1: Furan Ring Annulation cluster_1 Step 2: Electrophilic Nitration A 7-Methoxy-2-hydroxy- 1-naphthaldehyde R1 K₂CO₃, DMF Reflux, 24h A->R1 B Ethyl chloroacetate B->R1 C Intermediate: Ethyl 7-methoxynaphtho[2,1-b]furan- 2-carboxylate R2 conc. HNO₃, conc. H₂SO₄ Glacial Acetic Acid 0-5 °C, 4-5h C->R2 R1->C D Final Product: 2-Nitro-7-methoxynaphtho[2,1-b]furan R2->D

Caption: Synthetic workflow for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methoxynaphtho[2,1-b]furan-2-carboxylate (Intermediate)

This step involves the reaction of a substituted 2-hydroxy-1-naphthaldehyde with an α-haloester in the presence of a weak base, a classic method for constructing the furan ring fused to a naphthalene system.[4][5]

  • Rationale: Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the nucleophilic substitution reaction. Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide which then attacks the ethyl chloroacetate. The subsequent intramolecular cyclization and dehydration yield the stable naphthofuran ring. Refluxing for an extended period ensures the reaction goes to completion.[4]

  • Materials:

    • 7-methoxy-2-hydroxy-1-naphthaldehyde (1.0 eq)

    • Ethyl chloroacetate (1.0 eq)

    • Anhydrous potassium carbonate (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 7-methoxy-2-hydroxy-1-naphthaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

    • Add ethyl chloroacetate dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

    • A solid precipitate will form. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 7-methoxynaphtho[2,1-b]furan-2-carboxylate.

Protocol 2: Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan (Final Product)

This protocol describes the nitration of the naphthofuran intermediate. The furan ring is electron-rich and susceptible to electrophilic substitution, with the C2 position being particularly reactive.

  • Rationale: A cooled mixture of concentrated nitric acid and sulfuric acid serves as the source of the nitronium ion (NO₂⁺), the active electrophile. Glacial acetic acid is used as the solvent. The reaction is conducted at low temperature (0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation of the starting material.[3][6]

  • Materials:

    • Ethyl 7-methoxynaphtho[2,1-b]furan-2-carboxylate (1.0 eq)

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in glacial acetic acid in a three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.

    • Separately, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid (1:2 v/v) slowly in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of the naphthofuran derivative, ensuring the internal temperature does not exceed 6 °C.[6]

    • After the addition is complete, continue stirring the mixture at low temperature for 4-5 hours.

    • Pour the reaction mixture slowly onto crushed ice. A yellow solid will precipitate.

    • Filter the solid product, wash with copious amounts of cold water until the washings are neutral, and dry completely.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Technique Expected Data for 2-Nitro-7-methoxynaphtho[2,1-b]furan Interpretation
FTIR (KBr, cm⁻¹) ~3100 (Ar-H), ~2950 (C-H aliphatic), ~1590 & ~1520 (asymmetric & symmetric NO₂ stretch), ~1250 (Ar-O-CH₃)Confirms the presence of key functional groups: aromatic rings, methoxy group, and the crucial nitro group.[1][7]
¹H-NMR (CDCl₃, δ ppm) 8.0-7.2 (m, Ar-H), 7.8 (s, 1H, furan H), 4.0 (s, 3H, -OCH₃)Shows signals for aromatic protons, a characteristic singlet for the proton on the furan ring, and a singlet for the methoxy protons.
Mass Spec (m/z) Calculated for C₁₃H₉NO₄: 243.05. Found: 243 [M]⁺ or 244 [M+H]⁺The molecular ion peak corresponds to the molecular weight of the target compound, confirming its identity.[6][8]

Table 1: Expected Spectroscopic Data for 2-Nitro-7-methoxynaphtho[2,1-b]furan.

PART II: Biological Screening Protocols

Given the known antimicrobial activity of naphthofuran derivatives, a primary biological screening against common bacterial pathogens is a logical first step.[7][9] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).

General Workflow for Antimicrobial Screening

G A Prepare Stock Solution of Test Compound (e.g., in DMSO) B Perform Serial Dilutions in 96-well plate A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Add Resazurin or measure OD₆₀₀ D->E F Determine MIC: Lowest concentration with no visible growth E->F G Data Analysis & Comparison to Standards F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Antibacterial MIC Assay (Broth Microdilution)

  • Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantitative susceptibility testing.

  • Materials:

    • Synthesized 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives

    • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

    • DMSO (for dissolving compounds)

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the bacterial suspension to each well. Include a positive control (standard antibiotic), a negative control (broth only), and a vehicle control (broth + DMSO).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Interpretation of Results

The synthesized compounds can be classified based on their MIC values. Lower MIC values indicate higher potency. These results can guide further structure-activity relationship (SAR) studies to develop more effective derivatives.

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
Derivative 1 1664
Derivative 2 832
Ciprofloxacin 10.5

Table 2: Hypothetical Antibacterial Activity Data for Synthesized Derivatives.

Conclusion

This guide provides a robust and reproducible framework for the synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives. The protocols are grounded in established chemical principles and supported by authoritative literature. The subsequent biological screening protocols offer a clear path to evaluating the therapeutic potential of these novel compounds. Researchers and drug development professionals can use this document as a comprehensive resource to explore the promising biological activities of the naphthofuran class of molecules.

References

  • Nagarsha, K. M., Sharanakumar, T. M., Ramesh, D., Kumarswamy, M. N., & Latha, K. P. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Rasayan Journal of Chemistry, 15(4), 2477-2484. Available from: [Link]

  • Solanki, R. S., Visagaperumal, D., Chandy, V., & Biradar, S. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Cavrini, V., Gatti, R., Roveri, P., & Cattamanchi, G. (1982). Synthesis and Antimicrobial Activity of New Furan Derivatives. Archiv der Pharmazie, 315(8), 711-715. Available from: [Link]

  • Raghavendra, S. M., et al. (2023). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Drug Delivery and Therapeutics, 13(7), 136-144. Available from: [Link]

  • Yang, T. S., et al. (2020). Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment. Frontiers in Microbiology, 11, 2038. Available from: [Link]

  • Abdel-Wahab, B. F., & Fekry, M. I. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. Available from: [Link]

  • Nagarsha, K. M., et al. (2023). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF NAPHTHO[2,1-b]FURAN DERIVATIVES FOR ANTIBACTERIAL SCREENING. Rasayan Journal of Chemistry, 16(4), 2320-2327. Available from: [Link]

  • Vagdevi, H. M., Lokesh, & Vaidya, V. P. (2005). Synthesis of 2-(3-nitronaphtho [2,1-b] furan-2-YL)-5-substituted-1,3 4-oxadiazoles and their biological activites. Indian Journal of Heterocyclic Chemistry, 15(2), 163-166. Available from: [Link]

  • Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. ResearchGate. Available from: [Link]

  • Gherghel, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5539. Available from: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical & Pharmaceutical Research, 7(4), 394-402. Available from: [Link]

  • PubChem. (n.d.). 2-nitro-7-methoxynaphtho[2,1-b]furan. National Center for Biotechnology Information. Retrieved January 16, 2026. Available from: [Link]

  • Curcuruto, O., et al. (2020). 9-Methoxynaphtho[1,2-b]benzofuran. Molbank, 2020(3), M1149. Available from: [Link]

  • Karunakara, G., et al. (2006). Synthesis of novel nitrogen containing naphtho[2,1-b]furan derivatives and investigation of their anti microbial activities. ARKIVOC, 2006(xv), 160-168. Available from: [Link]

  • Vagdevi, H. M., et al. (2007). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences, 69(2), 263-267. Available from: [Link]

  • Mahadevan, K. M., et al. (2006). Synthesis of novel nitrogen containing naphtho[2,1-b]furan derivatives and investigation of their anti microbial activities. ARKIVOC. Available from: [Link]

  • Hua, Q., et al. (2011). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Organic Chemistry: An Indian Journal, 7(4). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitro-7-methoxynaphtho[2,1-b]furan. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Given its potent biological activity, including significant mutagenicity, achieving high purity is critical for reliable and reproducible experimental results.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on the fundamental physicochemical properties of nitrated aromatic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Q1: What are the most common impurities I should expect after synthesizing 2-Nitro-7-methoxynaphtho[2,1-b]furan?

A1: The impurity profile depends heavily on the synthetic route employed. However, for typical nitration reactions or multi-step syntheses, you should anticipate the following:

  • Unreacted Starting Material: The precursor, 7-methoxynaphtho[2,1-b]furan, is a common impurity. Being less polar than the nitrated product, it is generally straightforward to separate.[2]

  • Regioisomers: Nitration of aromatic systems can sometimes yield positional isomers. Depending on the directing effects of the existing substituents, you may have trace amounts of other mononitrated naphthofurans.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-7-methoxynaphtho[2,1-b]furan species. These are significantly more polar than your target compound and will behave differently during chromatography.[3]

  • Oxidation Byproducts: Nitrating conditions can sometimes be oxidative, leading to the formation of phenolic or other oxidized impurities, which can be highly colored.[4]

  • Residual Solvents and Reagents: Solvents like acetic acid or methylene chloride and residual acids from the reaction must be thoroughly removed during workup and purification.[5]

Q2: What key physicochemical properties of this compound influence its purification?

A2: Understanding the compound's properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₃H₉NO₄[6][7]Provides the basis for molecular weight and mass spectrometry analysis.
Molecular Weight 243.21 g/mol [7]Essential for calculating molar quantities and reaction yields.
Polarity HighThe nitro group (-NO₂) significantly increases the molecule's polarity compared to its non-nitrated precursor. This dictates its strong interaction with polar stationary phases like silica gel.[2]
Solubility Generally soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like Hexane.This profile is key for selecting solvents for both column chromatography and recrystallization.
Thermal Stability Aromatic nitro compounds are generally stable, but can decompose at high temperatures. Impurities can lower this decomposition temperature.[8]Avoid excessive heat during solvent evaporation. Use a rotovap with controlled temperature and pressure.
Physical State Typically a solid at room temperature.[7]This makes recrystallization a viable and highly effective purification method.

Q3: Which purification method—recrystallization or column chromatography—is better for 2-Nitro-7-methoxynaphtho[2,1-b]furan?

A3: The choice depends on the scale of your experiment and the nature of the impurities.

  • Column Chromatography is excellent for separating compounds with different polarities, making it ideal for removing both less-polar starting materials and more-polar di-nitrated byproducts.[3][9] It is often the best first-pass purification method for a crude reaction mixture containing multiple components.

  • Recrystallization is a highly effective technique for achieving very high purity, especially for removing trace impurities that have similar polarity to your product. It is best used after an initial purification by chromatography or if the crude product is already relatively clean.

A common and robust strategy is to perform an initial purification using flash column chromatography followed by a final polishing step via recrystallization to obtain an analytical-grade sample.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, absolutely. 2-Nitro-7-methoxynaphtho[2,1-b]furan is known to be a potent mutagen.[1] Therefore, all handling should be performed with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Consult the material safety data sheet (MSDS) for complete handling and disposal information.

Section 2: Troubleshooting Purification Challenges

This guide provides solutions to common problems encountered during the purification of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Issue 1: Recrystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. The boiling point of the chosen solvent is higher than the melting point of your compound (or the melting point of the impure mixture).[3]1. Select a lower-boiling point solvent. For example, if you are using toluene, try switching to an ethyl acetate/hexane mixture. 2. Use a larger volume of solvent. This keeps the compound dissolved at a lower temperature, below its melting point.[3]
No crystals form upon cooling. The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated.1. Partially evaporate the solvent to increase the concentration and induce crystallization. 2. Add an anti-solvent. If your compound is dissolved in a polar solvent like ethyl acetate, slowly add a non-polar solvent like hexane until the solution becomes turbid, then warm slightly to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.
Product purity does not improve after recrystallization. The impurities have very similar solubility profiles to the target compound in the chosen solvent system.1. Try a different solvent system. Experiment with solvents of varying polarity (e.g., isopropanol, acetone/water, dichloromethane/hexane). 2. Pre-purify by column chromatography to remove the problematic impurities before attempting recrystallization.
Issue 2: Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation between the product and an impurity (streaky bands). 1. Column Overloading: Too much crude material was loaded onto the column. 2. Incorrect Solvent System: The eluent is either too polar (moving everything too quickly) or not polar enough (causing tailing). 3. Sample loaded in too much solvent: This creates a very wide initial band.1. Reduce the load. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. 2. Optimize the eluent with TLC. Aim for an Rf value of ~0.3 for your target compound.[9] A gradient elution (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40%) is often effective. 3. Dissolve the sample in a minimal amount of solvent (preferably the initial eluent) before loading.[9]
The compound will not elute from the column. The eluent is not polar enough to displace the highly polar nitro-compound from the silica gel.1. Gradually increase the polarity of the eluent. If a hexane/ethyl acetate system is failing, consider adding a small percentage (0.5-1%) of methanol to the ethyl acetate. 2. Ensure the compound is not decomposing on the silica. While less common for stable aromatic nitro compounds, acidic silica can sometimes cause issues. If suspected, you can use silica gel that has been neutralized with a base like triethylamine.[10]
Colored impurities co-elute with the product. The colored impurity has a polarity very similar to your target compound.1. Try a different adsorbent. If silica gel fails, consider using alumina (neutral or basic) which has different selectivity. 2. Use an alternative purification method. This is a scenario where recrystallization after the column may be necessary to remove the persistent colored impurity.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the initial purification of a crude reaction mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size for your sample amount.
  • Insert a small plug of glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (100-200 mesh) in the initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexane).
  • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[2][9]
  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve your crude 2-Nitro-7-methoxynaphtho[2,1-b]furan in the minimum possible volume of dichloromethane or the initial eluent.
  • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.
  • Carefully pipette the sample solution onto the top layer of sand.

3. Elution and Fraction Collection:

  • Begin eluting with the non-polar solvent system (e.g., 10% EtOAc/Hexane). This will elute non-polar impurities first.
  • Gradually increase the polarity of the eluent (e.g., move to 20% EtOAc, then 30%, etc.). Your target compound, being polar, will require a more polar solvent mixture to elute.
  • Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
  • Combine the pure fractions containing your product, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization

This protocol is for achieving high purity of the material isolated from chromatography.

1. Solvent Selection:

  • Place a small amount of your compound in a test tube.
  • Add a potential solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
  • Heat the test tube. A good solvent will fully dissolve the compound when hot.
  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Recrystallization Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add a large excess of solvent.
  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram outlines the decision-making process for choosing the appropriate purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) purity_check Purity > 90%? start->purity_check impurity_check Impurities separable by polarity? purity_check->impurity_check  No   recrystallize Perform Recrystallization purity_check->recrystallize  Yes   column Perform Column Chromatography impurity_check->column  Yes   re_eval Re-evaluate Synthesis or Consider Alternative Chromatography (e.g., Alumina) impurity_check->re_eval  No   final_product High-Purity Product recrystallize->final_product column->recrystallize  For final polishing  

Caption: Decision tree for selecting a purification method.

Diagram 2: Standard Purification Workflow

This diagram illustrates a typical sequential workflow for purifying 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude->workup column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) workup->column combine TLC Analysis & Combine Pure Fractions column->combine evap1 Solvent Evaporation (Rotovap) combine->evap1 recryst Recrystallization (e.g., from Isopropanol) evap1->recryst filter_dry Filter and Dry Under Vacuum recryst->filter_dry final Pure Crystalline Product (Verify by NMR, LC-MS) filter_dry->final

Caption: Standard workflow for purification and isolation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Nitrocyclopentane.
  • PubChem. (n.d.). 2-nitro-7-methoxynaphtho[2,1-b]furan. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Sigma-Aldrich. (n.d.). 2-Nitro-7-methoxynaphtho[2,1-b]furan, BCR®, certified reference material.
  • Sigma-Aldrich. (n.d.). Peer Reviewed Papers for 2-Nitro-7-methoxynaphtho[2,1-b]furan.
  • ResearchGate. (n.d.). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitro-7-methoxynaphtho[2,1-b]furan.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Miani, R., Vigna, J., & Mancini, I. (2023). 9-Methoxynaphtho[1,2-b]benzofuran. Molecules, 28(2).
  • ResearchGate. (n.d.). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide.
  • Sigma-Aldrich. (n.d.). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan. This potent mutagenic compound and its derivatives are of significant interest in biological research.[1][2][3][4][5] This guide provides a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental challenges, and ensuring the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 2-Nitro-7-methoxynaphtho[2,1-b]furan?

The synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan is typically a two-step process. The first step involves the synthesis of the precursor, 7-methoxynaphtho[2,1-b]furan. The second step is the electrophilic nitration of this precursor to introduce the nitro group at the C2 position of the furan ring.

Q2: How can I synthesize the starting material, 7-methoxynaphtho[2,1-b]furan?

Several synthetic routes can be employed to prepare 7-methoxynaphtho[2,1-b]furan. Common methods include:

  • Sonogashira Coupling followed by Cyclization: This involves the palladium-copper catalyzed cross-coupling of a suitably substituted 2-halonaphthol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[6][7][8][9][10]

  • Intramolecular Cyclization: This approach may involve the cyclization of a precursor molecule that already contains the necessary atoms for the furan ring, often under acidic or basic conditions.[1][11][12]

  • Perkin Reaction: The Perkin reaction can be adapted to synthesize naphthofuran derivatives, typically involving the condensation of a hydroxy-naphthaldehyde with an acid anhydride in the presence of its sodium or potassium salt.[13][14][15][16]

  • Wittig Reaction: The Wittig reaction can be a powerful tool for forming the double bond within the furan ring from appropriate carbonyl and phosphonium ylide precursors.[17][18][19][20][21]

The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Q3: What are the key factors to consider for the nitration of 7-methoxynaphtho[2,1-b]furan?

The nitration of 7-methoxynaphtho[2,1-b]furan is an electrophilic aromatic substitution. Key factors to control are:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can be adjusted to control the concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Reaction Temperature: Nitration reactions are typically exothermic. Low temperatures (e.g., 0-10 °C) are generally preferred to minimize side reactions such as dinitration and oxidation.

  • Reaction Time: The reaction time should be carefully monitored to ensure complete consumption of the starting material while avoiding the formation of byproducts.

  • Solvent: A suitable solvent, such as methylene chloride or acetic acid, can help to control the reaction temperature and improve the solubility of the reactants.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Issue 1: Low Yield of 2-Nitro-7-methoxynaphtho[2,1-b]furan
Potential Cause Troubleshooting Action
Incomplete Reaction - Increase the reaction time and monitor progress by TLC. - Cautiously increase the reaction temperature in small increments. - Use a stronger nitrating agent (e.g., fuming nitric acid), but with extreme caution due to increased risk of side reactions.
Suboptimal Nitrating Agent Ratio - Adjust the ratio of nitric acid to sulfuric acid to generate a higher concentration of the nitronium ion.
Poor Solubility of Starting Material - Ensure vigorous stirring to maximize the contact between reactants. - Consider a co-solvent system if compatible with the reaction conditions.
Product Decomposition - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Minimize the reaction time by closely monitoring for completion.
Losses During Work-up and Purification - Optimize the extraction and washing steps to minimize product loss. - Carefully select the solvent for recrystallization to ensure high recovery.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

The directing effects of the methoxy group and the furan ring oxygen influence the position of nitration. The furan ring is highly activated and generally directs electrophiles to the C2 position. The methoxy group at C7 is an ortho-, para-director, activating the C6 and C8 positions. The desired product is the 2-nitro isomer, but other isomers can form.

Potential Cause Troubleshooting Action
Reaction Conditions Favoring Other Isomers - Maintain a low reaction temperature, as higher temperatures can sometimes lead to a loss of regioselectivity. - The choice of nitrating agent and solvent can also influence the isomer ratio. Experiment with different conditions on a small scale.
Steric Hindrance - While the C2 position is electronically favored, steric hindrance from the naphthalene ring system could play a role. Computational modeling could provide insights into the relative energies of the intermediates leading to different isomers.
Issue 3: Formation of Dinitro and/or Oxidation Byproducts
Potential Cause Troubleshooting Action
Excess Nitrating Agent - Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess increases the likelihood of dinitration.
High Reaction Temperature - Strictly control the reaction temperature, keeping it as low as possible. Add the nitrating agent slowly and dropwise to the reaction mixture with efficient cooling.
Prolonged Reaction Time - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.
Oxidative Conditions - The presence of strong oxidizing agents can lead to the formation of colored byproducts. Ensure the purity of the starting materials and reagents.
Issue 4: Difficulty in Product Purification
Potential Cause Troubleshooting Action
Similar Polarity of Isomers - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) to separate isomers.[2][3]
"Oiling Out" During Recrystallization - This occurs when the melting point of the compound is lower than the boiling point of the solvent.[22] Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[22]
Low Recovery from Recrystallization - The chosen solvent may be too effective.[22] Before discarding the mother liquor, cool it in an ice bath to induce further crystallization.[22] Consider a different solvent or a mixed-solvent system.[22]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxynaphtho[2,1-b]furan (Illustrative Example via Sonogashira Coupling)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 2-iodo-7-methoxynaphthol (1.0 eq) and a terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq) in a suitable solvent (e.g., toluene or THF), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Reaction Execution: Degas the mixture and then add a base (e.g., triethylamine or diisopropylamine, 2.0 eq). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Cyclization: Once the coupling reaction is complete, the cyclization to the furan ring may occur in situ or require a subsequent step, often with the addition of a base (e.g., potassium carbonate) or an acid catalyst.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Nitration of 7-methoxynaphtho[2,1-b]furan

Disclaimer: This is a suggested protocol based on the nitration of a similar compound and general nitration procedures. It should be optimized for safety and efficiency.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 eq) to a stirred solution of 7-methoxynaphtho[2,1-b]furan (1.0 eq) in a suitable solvent like methylene chloride or acetic acid.[6]

  • Reaction: Maintain the temperature between 0 and 5 °C and stir the reaction mixture for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[22]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_synthesis Synthesis of Starting Material cluster_nitration Nitration Reaction 2-Iodo-7-methoxynaphthol 2-Iodo-7-methoxynaphthol Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) 2-Iodo-7-methoxynaphthol->Sonogashira Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira 7-methoxynaphtho[2,1-b]furan 7-methoxynaphtho[2,1-b]furan Sonogashira->7-methoxynaphtho[2,1-b]furan Intramolecular Cyclization Nitration Electrophilic Aromatic Substitution 7-methoxynaphtho[2,1-b]furan->Nitration Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Nitration 2-Nitro-7-methoxynaphtho[2,1-b]furan 2-Nitro-7-methoxynaphtho[2,1-b]furan Nitration->2-Nitro-7-methoxynaphtho[2,1-b]furan

Caption: Synthetic pathway to 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Nitro-7-methoxynaphtho[2,1-b]furan Check_Reaction_Completion Check TLC for Starting Material Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Starting Material Present Complete Complete Reaction Check_Reaction_Completion->Complete No Starting Material Optimize_Conditions Increase Time/Temp Adjust Reagent Ratio Incomplete->Optimize_Conditions End Improved Yield Optimize_Conditions->End Check_Workup Review Work-up and Purification Procedures Complete->Check_Workup Losses Significant Losses Identified Check_Workup->Losses Yes No_Losses Minimal Losses Check_Workup->No_Losses No Optimize_Purification Optimize Extraction and Recrystallization Losses->Optimize_Purification Optimize_Purification->End Consider_Decomposition Investigate Product Decomposition No_Losses->Consider_Decomposition Consider_Decomposition->End

Caption: Troubleshooting workflow for low reaction yield.

References

  • Jaseer, E. A., et al. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Organic Chemistry International, 2012. [Link]

  • Mao, J., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-2598. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (1945).
  • Yang, J., et al. (2011). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry, 9(4), 1039-1041. [Link]

  • Gao, H., et al. (2006). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters, 8(12), 2519-2522. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. [Link]

  • Kim, J., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. ACS Combinatorial Science, 21(5), 408-416. [Link]

  • Synthesis and Purification of Nitrophenols. (2017). UKEssays. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. (2016). ResearchGate. [Link]

  • Synthesis of naphthofuran-3-spirocyclohexanetriones. (1982). Journal of the Chemical Society, Perkin Transactions 1, 1537-1542. [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010). Agilent Technologies. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent Technologies. [Link]

  • PERKIN. (n.d.). The Royal Society of Chemistry. [Link]

  • Method of crystallizing nitro products. (1959).
  • The Wittig Reaction. (n.d.). [Link]

  • 2-nitro-7-methoxynaphtho[2,1-b]furan. (n.d.). PubChem. [Link]

  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]

  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]

  • A Concise Introduction of Perkin Reaction. (2018). Organic Chemistry: An Indian Journal, 14(2), 1-4. [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Facile Synthesis of Benzoindoles and Naphthofurans Through Carbonaceous Material‐Catalyzed Cyclization of Naphthylamines/Naphthols with Nitroolefins in Water. (2016). ResearchGate. [Link]

  • Perkin reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

  • Perkin condensation. (2023, January 15). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler-Toledo. [Link]

  • Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. (2003). The Journal of Organic Chemistry, 68(18), 7104-7110. [Link]

  • 2-NITRO-7-METHOXYNAPHTHO (2,1-b) FURAN (purity). (n.d.). Deborui. [Link]

  • Mancini, A., et al. (2020). 9-Methoxynaphtho[1,2-b]benzofuran. Molbank, 2020(2), M1131. [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

  • Senapati, B. K., & Mal, D. (2015). Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. International Journal of Organic Chemistry, 5(2), 63-74. [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]

  • Synthesis of 9-methoxynaphtho[1,2-b]benzofuran. (2020). ResearchGate. [Link]

Sources

degradation of 2-Nitro-7-methoxynaphtho[2,1-b]furan in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitro-7-methoxynaphtho[2,1-b]furan (also known as R7000)[1][2]. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this potent mutagenic compound in solution. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Q1: My stock solution of 2-Nitro-7-methoxynaphtho[2,1-b]furan is showing a decrease in concentration over time. What could be the cause?

A1: Degradation of 2-Nitro-7-methoxynaphtho[2,1-b]furan in solution can be attributed to several factors, primarily light exposure (photodegradation) and, to a lesser extent, solvent-mediated reactions (solvolysis) or extreme pH. The nitro-substituted furan moiety is an electron-withdrawing system that can be susceptible to nucleophilic attack and photochemical reactions. Many nitroaromatic compounds are known to be light-sensitive, and related nitrofurans have been shown to undergo photolytic degradation.[3] We recommend immediately assessing your storage conditions and experimental setup for light exposure and solvent compatibility.

Q2: What are the recommended storage conditions for this compound, both neat and in solution?

A2: As a solid (neat), the compound should be stored at 2-8°C, protected from light. For solutions, we recommend preparing fresh stocks for each experiment. If short-term storage is necessary, store aliquots in amber vials at -20°C or -80°C. The choice of solvent is critical; while DMSO is common for initial solubilization, its long-term stability in aqueous media can be problematic. For aqueous buffers, ensure the final DMSO concentration is low and the solution is used promptly.

Q3: Are there known degradation products I should be looking for?

A3: While specific data on its abiotic degradation in solution is limited, metabolic studies in rats provide valuable clues to its potential breakdown pathways. These studies have identified three primary routes of biotransformation:

  • O-Demethylation of the methoxy group.

  • Hydroxylation of the aromatic naphthalene ring.

  • Cleavage of the furan ring , often followed by the reduction of the nitro group to an amine.[1][4][5]

It is plausible that similar reactions, such as furan ring-opening or nitro-group reduction, could occur under certain chemical conditions (e.g., presence of reducing agents, high pH, or photolysis). When analyzing your samples via HPLC or LC-MS, you should look for metabolites with corresponding mass shifts (e.g., loss of a methyl group, addition of a hydroxyl group) or significant changes in polarity.

Q4: How does the choice of solvent affect the stability of 2-Nitro-7-methoxynaphtho[2,1-b]furan?

A4: The choice of solvent is paramount. Protic solvents (e.g., water, methanol) could potentially participate in hydrolysis-type reactions, especially under non-neutral pH conditions. Aprotic solvents like DMSO, acetonitrile (ACN), and THF are generally preferred for stock solutions. However, always perform a preliminary stability test in your chosen solvent system under your specific experimental conditions.

Part 2: Troubleshooting Guide: Investigating Degradation

If you suspect degradation, a systematic approach is necessary to identify the cause. This guide provides a logical workflow and detailed protocols.

Troubleshooting Workflow

This workflow helps diagnose the root cause of compound instability.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Hypothesis Testing cluster_3 Resolution start Unexpected Result: Low potency, poor reproducibility, or loss of parent compound peak. check_storage Verify Storage: Solid at 2-8°C, dark? Solution frozen, dark? start->check_storage Investigate check_prep Review Solution Prep: Correct solvent? Freshly made? start->check_prep Investigate test_photo Photodegradation? Run Protocol 1: Light vs. Dark Incubation check_storage->test_photo test_solvo Solvolysis/pH Effect? Run Protocol 2: Incubate at different pH values check_prep->test_solvo test_temp Thermal Degradation? Run Protocol 3: Incubate at different temperatures check_prep->test_temp res_photo Modify Protocol: Work under amber/red light. Use amber vials/plates. test_photo->res_photo If degradation occurs in light res_solvo Optimize Formulation: Change solvent or buffer pH. Prepare solutions fresh. test_solvo->res_solvo If degradation is pH/solvent dependent res_temp Control Temperature: Conduct experiments on ice or at controlled room temp. test_temp->res_temp If degradation is temp dependent G cluster_products Potential Degradation Products parent 2-Nitro-7-methoxynaphtho[2,1-b]furan demethylated 7-Hydroxy-2-nitronaphtho[2,1-b]furan parent->demethylated Demethylation (e.g., acidic conditions) reduced 2-Amino-7-methoxynaphtho[2,1-b]furan parent->reduced Nitro Reduction (e.g., photolysis, reducing agents) ring_opened Furan Ring-Opened Products parent->ring_opened Hydrolysis/Photolysis (e.g., aqueous buffer, UV light)

Caption: Potential chemical degradation pathways.

Part 3: Experimental Protocols

These self-validating protocols are designed to systematically test the stability of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Protocol 1: Photostability Assessment

Objective: To determine if the compound degrades upon exposure to ambient or UV light.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in HPLC-grade DMSO.

  • Prepare Working Solutions: Dilute the stock solution to 100 µM in your final experimental solvent (e.g., PBS buffer with 0.5% DMSO).

  • Aliquot Samples:

    • Light-Exposed Group: Pipette 1 mL of the working solution into three separate clear glass vials.

    • Dark Control Group: Pipette 1 mL of the working solution into three separate amber glass vials. Wrap the vials completely in aluminum foil as an extra precaution.

  • Incubation: Place all vials side-by-side on a lab bench under ambient light for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot from each vial and analyze immediately via HPLC-UV. Monitor the peak area of the parent compound (C13H9NO4, MW: 243.21 g/mol ). 6. Data Analysis: Compare the peak area of the parent compound in the light-exposed group to the dark control group. A significant decrease in the light-exposed group indicates photodegradation.

Protocol 2: pH and Solvent Stability Assessment

Objective: To evaluate the compound's stability across a range of pH values in an aqueous environment.

Methodology:

  • Prepare Buffers: Prepare a set of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Prepare Stock Solution: Prepare a 10 mM stock solution in ACN or DMSO.

  • Prepare Test Samples: Spike the compound from the stock solution into each buffer to a final concentration of 100 µM. Ensure the final organic solvent concentration is minimal and consistent across all samples (e.g., <1%).

  • Incubation: Incubate all samples in amber vials (to exclude photolysis) at a controlled temperature (e.g., 37°C) for defined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze each sample by HPLC-UV at each time point.

  • Data Analysis: Plot the remaining percentage of the parent compound against time for each pH condition. This will reveal if the compound is susceptible to acid- or base-catalyzed hydrolysis.

Data Summary Template

Use the following table to organize your stability data. This allows for a clear, at-a-glance comparison of conditions.

ConditionTime (hours)% Parent Compound Remaining (Mean ± SD, n=3)Appearance of New Peaks (Yes/No)
Photostability
Dark Control (Ambient Temp)0100%No
24
Light Exposed (Ambient Temp)0100%No
24
pH Stability (in Dark)
pH 3.0 (37°C)0100%No
24
pH 7.4 (37°C)0100%No
24
pH 9.0 (37°C)0100%No
24

References

  • Maurizis, J. C., Madelmont, J. C., Parry, D., Dauzonne, D., Royer, R., & Chabard, J. L. (1986). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Xenobiotica, 16(7), 635-643. [Link]

  • Strapelias, H., Tabet, J. C., Prigent, Y., Lecoq, S., & Duquesne, M. (1992). Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Chemical-Biological Interactions, 82(3), 329-346. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53424, 2-nitro-7-methoxynaphtho[2,1-b]furan. Retrieved from [Link]

  • Szabó-Bárdos, E., Cafuta, A., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112194. [Link]

  • Maurizis, J. C., et al. (1986). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. Xenobiotica, 16(7). [Link]

  • Madelmont, J. C., et al. (1986). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. PubMed. [Link]

  • Kumaraswamy, M. N., et al. (2008). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences, 70(4), 468-473. [Link]

  • Quillardet, P., & Hofnung, M. (1993). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. ResearchGate. [Link]

  • Miani, R., Vigna, J., & Mancini, I. (2023). 9-Methoxynaphtho[1,2-b]benzofuran. Molbank, 2023(2), M1632. [Link]

  • Sakkas, V. A., et al. (2023). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI. [Link]

  • Korzhenko, K. S., et al. (2024). Divergent Transformations of 2-Nitro-1H-benzo[f]chromenes in Reactions with Alkylidenemalononitriles: Access to Naphtho[2,1-b]furans via Base-Mediated Pyran Ring Contraction. Organic Letters, 26(7), 1310-1315. [Link]

  • NIST. (n.d.). 2-Nitro-7-methoxynaphtho[2,1b]furan. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: 2-Nitro-7-methoxynaphtho[2,1-b]furan Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assays utilizing 2-Nitro-7-methoxynaphtho[2,1-b]furan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful implementation of these powerful assays.

I. Principle of the Assay: The Role of Nitroreductase

The compound 2-Nitro-7-methoxynaphtho[2,1-b]furan is a key reagent in "turn-on" fluorescent assays designed to detect the activity of nitroreductase (NTR) enzymes.[1][2][3][4] These enzymes are particularly overexpressed in hypoxic cells, such as those found in solid tumors, and are also present in various bacteria, making them a valuable biomarker for cancer research and microbiology.[4][5][6]

The fundamental principle of the assay is the enzymatic reduction of the nitro group on the 2-Nitro-7-methoxynaphtho[2,1-b]furan molecule. In its native state, the molecule is non-fluorescent or very weakly fluorescent. However, in the presence of a suitable nitroreductase and a cofactor such as NADH, the nitro group is reduced to an amino group.[6][7] This conversion triggers a significant conformational change in the molecule, resulting in a highly fluorescent product that can be readily detected.

Mechanism of Action

The following diagram illustrates the enzymatic conversion that is the basis of the assay.

Mechanism_of_Action Substrate 2-Nitro-7-methoxynaphtho[2,1-b]furan (Non-Fluorescent) Product Reduced Amino Product (Highly Fluorescent) Substrate->Product Reduction Enzyme Nitroreductase (NTR) Enzyme->Substrate Cofactor NADH Cofactor->Substrate

Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that can be quickly resolved.

Q1: What are the optimal excitation and emission wavelengths for the fluorescent product?

While the exact wavelengths can vary slightly depending on the assay buffer and instrumentation, the fluorescent product of reduced 2-Nitro-7-methoxynaphtho[2,1-b]furan typically exhibits excitation around 470 nm and emission in the range of 530-570 nm.[2][6] It is always recommended to perform a spectral scan of the positive control to determine the optimal settings for your specific experimental conditions.

Q2: How should I prepare and store the 2-Nitro-7-methoxynaphtho[2,1-b]furan stock solution?

The compound is a solid and should be stored at 2-8°C.[8] For experimental use, it is best to dissolve it in an organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and protected from light. Due to its limited solubility in aqueous solutions, it is crucial to ensure that the final concentration of DMSO in your assay is kept low (typically <1%) to avoid solvent-induced artifacts.

Q3: My untreated (negative control) cells are showing a high background signal. What is the cause?

High background fluorescence can be attributed to several factors:

  • Autofluorescence: Many cell types exhibit natural fluorescence. To mitigate this, include a "cells only" control (no probe) to measure the baseline autofluorescence and subtract it from your experimental readings.

  • Non-specific binding: The probe may non-specifically associate with cellular components. Ensure that your wash steps are thorough and use a buffer with a mild detergent (e.g., 0.05% Tween-20) to reduce non-specific binding.

  • Probe concentration: Using too high a concentration of the probe can lead to increased background. It is essential to titrate the probe to find the optimal concentration that provides a robust signal-to-noise ratio.

Q4: Can this assay be used to quantify nitroreductase activity?

Yes, the assay can be quantitative if properly controlled. By generating a standard curve with known concentrations of purified nitroreductase, you can correlate the fluorescence intensity of your samples to the enzymatic activity.[7] Ensure that the reaction is within the linear range and has not reached saturation.

III. In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex experimental issues.

Guide 1: Weak or No Signal in Positive Control/Experimental Samples

A lack of signal is a common issue that can be traced back to several potential causes.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow Start Weak or No Signal Observed CheckReagents 1. Verify Reagent Integrity - Probe degraded? - NADH solution fresh? - Enzyme active? Start->CheckReagents Start Here CheckProtocol 2. Review Assay Protocol - Correct concentrations? - Sufficient incubation time? - Correct buffer pH? CheckReagents->CheckProtocol Reagents OK CheckInstrument 3. Check Instrument Settings - Correct Ex/Em wavelengths? - Appropriate gain setting? CheckProtocol->CheckInstrument Protocol OK CheckCells 4. Assess Cellular Health - Cells viable? - Sufficient cell density? - Hypoxic conditions met? CheckInstrument->CheckCells Instrument OK Solution Problem Identified and Resolved CheckCells->Solution Cells OK

Caption: A step-by-step workflow for diagnosing the cause of a weak or absent signal.

Detailed Corrective Actions
  • Reagent Integrity:

    • Probe: The 2-Nitro-7-methoxynaphtho[2,1-b]furan probe can be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

    • NADH: As the electron donor, NADH is critical for the reaction.[7] It is unstable in solution, so it is best to prepare it fresh immediately before use.

    • Enzyme (for in vitro assays): If you are using a purified enzyme, its activity can degrade over time. Verify its activity with a known positive control substrate.

  • Assay Protocol:

    • Concentrations: Double-check all calculations to ensure that the final concentrations of the probe, NADH, and enzyme (if applicable) are correct.

    • Incubation Time: The enzymatic reaction may take time to reach a detectable level.[1] If the signal is weak, consider increasing the incubation time. A time-course experiment can help determine the optimal incubation period.

    • Buffer Conditions: The pH and composition of the assay buffer can significantly impact enzyme activity. Ensure the pH is within the optimal range for the specific nitroreductase being studied (typically around pH 7.4).

  • Instrumentation:

    • Filter Sets/Wavelengths: Confirm that the excitation and emission wavelengths on your plate reader or microscope are correctly set for the fluorescent product.

    • Gain Settings: If the signal is present but very low, increasing the gain on your instrument can help. However, be aware that this can also increase background noise.

  • Cellular Health (for cell-based assays):

    • Viability: Ensure that the cells are healthy and viable. High levels of cell death can lead to a loss of enzymatic activity.

    • Hypoxia: For assays detecting hypoxia-induced nitroreductase, it is crucial to confirm that the cells have been subjected to adequate hypoxic conditions to induce enzyme expression.[4]

Guide 2: High Variability Between Replicates

Inconsistent results can undermine the reliability of your data. The following table outlines common causes and solutions.

Potential Cause Explanation Recommended Solution
Pipetting Inaccuracy Small volumes of concentrated reagents can be difficult to pipette accurately, leading to well-to-well variations.Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well, which improves consistency.
Inconsistent Cell Seeding Uneven cell density across the wells of a microplate will result in variable enzyme concentrations and, consequently, variable fluorescence.Ensure that the cell suspension is homogenous before seeding and use proper cell counting techniques. Allow cells to settle evenly before incubation.
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect results.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with a buffer or media to create a humidity barrier.
Temperature Gradients An uneven temperature across the incubation chamber or plate can lead to different reaction rates in different wells.Ensure that your incubator is properly calibrated and that plates are placed in a location that allows for even heat distribution.

IV. Key Experimental Protocols

To ensure reproducibility, follow these detailed protocols for essential steps in your assay.

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol provides a framework for measuring the activity of a purified nitroreductase enzyme.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, pH 7.4).

    • Freshly prepare a 10 mM NADH solution in the assay buffer.

    • Prepare a 1 mM stock solution of 2-Nitro-7-methoxynaphtho[2,1-b]furan in DMSO.

    • Dilute the purified nitroreductase enzyme to various concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add the following to each well:

      • 10 µL of 10X assay buffer

      • Variable volume of enzyme dilution

      • Assay buffer to bring the volume to 80 µL

    • To initiate the reaction, add a 20 µL mixture of the probe and NADH to each well to achieve the desired final concentrations (e.g., 10 µM probe, 200 µM NADH).

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

Protocol 2: Detection of Hypoxia in Cultured Cells

This protocol is designed for imaging nitroreductase activity in cells cultured under hypoxic conditions.

  • Cell Culture and Hypoxia Induction:

    • Seed cells (e.g., HeLa, MCF-7) in a suitable format (e.g., 96-well plate, chamber slide).[3][4]

    • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours. A normoxic control plate should be maintained under standard conditions (21% O₂).

  • Probe Loading and Staining:

    • Prepare a 10 µM working solution of 2-Nitro-7-methoxynaphtho[2,1-b]furan in serum-free media.

    • Remove the culture media from the cells and wash once with PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS to remove any unbound probe.

    • Add fresh media or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets. Hypoxic cells should exhibit a significantly higher fluorescence signal compared to normoxic cells.

V. References

  • A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. National Institutes of Health (NIH). [Link]

  • A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PubMed Central. [Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Royal Society of Chemistry (RSC) Publishing. [Link]

  • A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. PubMed. [Link]

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. ResearchGate. [Link]

  • Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. PubMed. [Link]

  • 2-nitro-7-methoxynaphtho[2,1-b]furan. PubChem. [Link]

  • 9-Methoxynaphtho[1,2-b]benzofuran. MDPI. [Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. National Institutes of Health (NIH). [Link]

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. PubMed. [Link]

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. ResearchGate. [Link]

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. PubMed. [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications. [Link]

Sources

Technical Support Center: Overcoming Bacterial Resistance to 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitro-7-methoxynaphtho[2,1-b]furan. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding bacterial resistance to this potent antimicrobial compound. As a nitronaphthofuran derivative, its mechanism of action and the resistance pathways encountered share similarities with other nitrofuran antibiotics.[1][2] This resource synthesizes established principles of nitrofuran resistance with practical, field-proven insights to support your experimental success.

Section 1: Understanding the Foundation - Mechanism of Action and Resistance

FAQ 1: What is the mechanism of action of 2-Nitro-7-methoxynaphtho[2,1-b]furan?

2-Nitro-7-methoxynaphtho[2,1-b]furan, like other nitroaromatic compounds, is a prodrug that requires intracellular activation by bacterial enzymes. Its antimicrobial activity is initiated by the reduction of its nitro group by bacterial nitroreductases.[3][4] This process generates highly reactive electrophilic intermediates.[5] These intermediates are non-specific in their targets and can cause widespread cellular damage by attacking various macromolecules, including ribosomal proteins, DNA, and enzymes involved in crucial metabolic pathways like the citric acid cycle.[6][7][8] This multi-targeted approach is a key reason for the typically low frequency of resistance development to this class of compounds.[7][8]

2-Nitro-7-methoxynaphtho[2,1-b]furan 2-Nitro-7-methoxynaphtho[2,1-b]furan Bacterial Cell Bacterial Cell 2-Nitro-7-methoxynaphtho[2,1-b]furan->Bacterial Cell Uptake Nitroreductases (NfsA, NfsB) Nitroreductases (NfsA, NfsB) Bacterial Cell->Nitroreductases (NfsA, NfsB) Intracellular Activation Reactive Intermediates Reactive Intermediates Nitroreductases (NfsA, NfsB)->Reactive Intermediates Reduction of Nitro Group Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Damage DNA DNA Reactive Intermediates->DNA Damage Metabolic Enzymes Metabolic Enzymes Reactive Intermediates->Metabolic Enzymes Damage Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Ribosomal Proteins->Inhibition of\nProtein Synthesis Inhibition of\nDNA Replication Inhibition of DNA Replication DNA->Inhibition of\nDNA Replication Metabolic Disruption Metabolic Disruption Metabolic Enzymes->Metabolic Disruption Bacterial Cell Death Bacterial Cell Death Inhibition of\nProtein Synthesis->Bacterial Cell Death Inhibition of\nDNA Replication->Bacterial Cell Death Metabolic Disruption->Bacterial Cell Death

Caption: Mechanism of action of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

FAQ 2: What are the primary mechanisms of bacterial resistance to 2-Nitro-7-methoxynaphtho[2,1-b]furan?

Bacterial resistance to nitrofurans, and by extension 2-Nitro-7-methoxynaphtho[2,1-b]furan, primarily arises from the disruption of the drug's activation pathway. The most common resistance mechanisms are:

  • Mutations in Nitroreductase Genes: Loss-of-function mutations in the genes encoding the nitroreductases, primarily nfsA and nfsB, are the most frequent cause of resistance.[9][10][11] These mutations can include point mutations, insertions, deletions, or frameshifts that result in non-functional enzymes.[10][12] Without active nitroreductases, the prodrug is not converted into its toxic intermediates, rendering the bacterium resistant.[3][4]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can also contribute to resistance.[13][14] These pumps actively transport the compound out of the bacterial cell, preventing it from reaching the necessary intracellular concentration to be effectively activated by nitroreductases.[13][15] The oqxAB gene complex is one such efflux pump associated with nitrofuran resistance.[10][16]

  • Alterations in Riboflavin Synthesis: The nitroreductases NfsA and NfsB often require flavin mononucleotide (FMN) as a cofactor.[9] Mutations in genes involved in the riboflavin biosynthesis pathway, such as ribE, can lead to reduced FMN levels, thereby impairing nitroreductase activity and conferring a degree of resistance.[10][16]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Drug_In 2-Nitro-7-methoxynaphtho [2,1-b]furan (In) NfsA_NfsB Nitroreductases (nfsA, nfsB) Drug_In->NfsA_NfsB Activation Efflux_Pump Efflux Pump (oqxAB) Drug_In->Efflux_Pump Reactive_Metabolites Toxic Metabolites NfsA_NfsB->Reactive_Metabolites Reduction RibE Riboflavin Synthesis (ribE) FMN FMN (Cofactor) RibE->FMN FMN->NfsA_NfsB Cofactor Cell_Damage Cell_Damage Reactive_Metabolites->Cell_Damage Damage Drug_Out 2-Nitro-7-methoxynaphtho [2,1-b]furan (Out) Efflux_Pump->Drug_Out Mutation_nfs Mutations in nfsA/nfsB (Loss of function) Mutation_nfs->NfsA_NfsB Inactivates Mutation_ribE Mutations in ribE (Reduced cofactor) Mutation_ribE->RibE Inactivates Overexpression_Efflux Overexpression of Efflux Pump (Increased drug removal) Overexpression_Efflux->Efflux_Pump Enhances

Caption: Overview of bacterial resistance mechanisms.

Section 2: Troubleshooting Guide - Experimental Issues and Solutions

This section addresses common challenges encountered during susceptibility testing and resistance characterization.

Problem 1: My bacterial strain shows unexpected resistance to 2-Nitro-7-methoxynaphtho[2,1-b]furan. How can I determine the mechanism?

A step-wise approach is recommended to elucidate the resistance mechanism.

Step 1: Sequence Analysis of Nitroreductase and Riboflavin Synthesis Genes

  • Rationale: As mutations in nfsA, nfsB, and ribE are the most common cause of resistance, sequencing these genes is the first logical step.

  • Protocol: Gene Sequencing for Resistance Determination

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant strain and a susceptible control strain.

    • PCR Amplification: Design primers to amplify the entire coding sequences of nfsA, nfsB, and ribE.

    • Sanger Sequencing: Sequence the PCR products.

    • Sequence Alignment: Align the sequences from the resistant strain to those of the susceptible control and reference genomes to identify mutations (substitutions, insertions, deletions).

Step 2: Assess Efflux Pump Activity

  • Rationale: If no mutations are found in the target genes, or if the level of resistance is higher than expected from nitroreductase inactivation alone, efflux pump involvement should be investigated.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI)

    • Prepare Bacterial Inoculum: Grow the resistant bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Set up MIC Assay: In a 96-well plate, prepare serial dilutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

    • Add EPI: Prepare a parallel set of dilutions that also contain a sub-inhibitory concentration of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN).[17]

    • Inoculate and Incubate: Add the bacterial inoculum to all wells and incubate under appropriate conditions.

    • Determine MIC: The MIC is the lowest concentration of the drug that visibly inhibits bacterial growth.

    • Interpretation: A significant reduction (four-fold or more) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.[17]

Condition Expected MIC of 2-Nitro-7-methoxynaphtho[2,1-b]furan Interpretation
Resistant StrainHighStrain exhibits resistance.
Resistant Strain + EPISignificantly LowerResistance is likely mediated by an efflux pump.
Susceptible StrainLowStrain is sensitive to the compound.

Step 3: Gene Expression Analysis

  • Rationale: To confirm the role of specific efflux pumps, you can measure the expression levels of their corresponding genes.

  • Protocol: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

    • RNA Extraction: Grow the resistant and susceptible strains to mid-log phase and extract total RNA.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • qRT-PCR: Perform qRT-PCR using primers specific for the efflux pump gene of interest (e.g., oqxAB) and a housekeeping gene for normalization.

    • Analysis: A significant increase in the expression of the efflux pump gene in the resistant strain compared to the susceptible strain indicates its role in resistance.

Section 3: Strategies to Overcome Resistance

FAQ 3: How can I overcome or mitigate resistance to 2-Nitro-7-methoxynaphtho[2,1-b]furan in my experiments?

Several strategies can be employed to combat resistance to this compound.

1. Combination Therapy with Efflux Pump Inhibitors (EPIs)

As demonstrated in the troubleshooting section, EPIs can restore the susceptibility of bacteria that rely on efflux-mediated resistance.[15][17][18] By blocking the pump, the intracellular concentration of 2-Nitro-7-methoxynaphtho[2,1-b]furan can reach effective levels.

2. Synergistic Antibiotic Combinations

Combining 2-Nitro-7-methoxynaphtho[2,1-b]furan with another antibiotic that has a different mechanism of action can be highly effective. This approach can:

  • Create a synergistic killing effect.

  • Reduce the likelihood of resistance emerging to either drug.

For instance, studies have shown that nitrofurans can act synergistically with aminoglycosides like amikacin or with drugs that increase outer membrane permeability in Gram-negative bacteria, such as vancomycin in certain mutant strains.[19][20][21][22]

  • Protocol: Checkerboard Assay for Synergy Testing

    • Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of serial dilutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan and the synergistic agent.

    • Inoculate: Add a standardized bacterial inoculum to each well.

    • Incubate: Incubate the plate under appropriate conditions.

    • Determine Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: No interaction

      • FICI > 4: Antagonism

Bacterial_Resistance Resistant Bacterium Strategy_1 Combination Therapy: + Efflux Pump Inhibitor Bacterial_Resistance->Strategy_1 Strategy_2 Synergistic Combination: + Second Antibiotic Bacterial_Resistance->Strategy_2 Efflux_Pump_Blocked Efflux_Pump_Blocked Strategy_1->Efflux_Pump_Blocked Blocks Efflux Pump Multiple_Target_Attack Multiple_Target_Attack Strategy_2->Multiple_Target_Attack Attacks Multiple Cellular Targets Increased_Intracellular_Drug Increased_Intracellular_Drug Efflux_Pump_Blocked->Increased_Intracellular_Drug Increases Intracellular [2-Nitro-7-methoxynaphtho[2,1-b]furan] Restored_Susceptibility Restored_Susceptibility Increased_Intracellular_Drug->Restored_Susceptibility Restores Susceptibility Synergistic_Killing Synergistic_Killing Multiple_Target_Attack->Synergistic_Killing Enhances Killing Reduced_Resistance_Emergence Reduced_Resistance_Emergence Synergistic_Killing->Reduced_Resistance_Emergence Reduces Emergence of Resistance

Sources

minimizing toxicity of 2-Nitro-7-methoxynaphtho[2,1-b]furan in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 2-Nitro-7-methoxynaphtho[2,1-b]furan, a potent nitronaphthofuran derivative often referred to in literature as R7000. This compound is a powerful tool in various research applications, but its inherent chemical properties, particularly the presence of a nitroaromatic furan ring system, present unique challenges in cellular assays. Its significant mutagenic and cytotoxic activities necessitate careful experimental design and interpretation.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. We will provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unintended toxicity, ensure data integrity, and achieve reproducible results in your cellular assays. Our approach is grounded in the fundamental mechanisms of nitroaromatic compound toxicity, focusing on proactive mitigation and informed troubleshooting.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step diagnostic and solution-oriented workflow.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Q: I'm observing near-total cell death at nanomolar or low micromolar concentrations of 2-Nitro-7-methoxynaphtho[2,1-b]furan, which prevents me from studying its intended biological effect. How can I mitigate this?

A: Senior Application Scientist's Analysis: This is a common challenge stemming from the compound's core mechanism of toxicity. Like many nitroaromatic compounds, 2-Nitro-7-methoxynaphtho[2,1-b]furan is a pro-drug that undergoes metabolic activation within the cell. Endogenous nitroreductase enzymes reduce the nitro group, generating highly reactive nitroso and hydroxylamino intermediates.[1] These intermediates can lead to a cascade of damaging events, primarily through the generation of Reactive Oxygen Species (ROS) and the formation of adducts with cellular macromolecules like DNA, leading to potent genotoxicity.[1][2] The furan ring itself can also be oxidized by cytochrome P450 enzymes to form reactive intermediates.

Your primary goal is to control this rampant oxidative stress to create a viable experimental window.

  • Confirm the Cell Death Mechanism: First, determine if the observed cytotoxicity is primarily apoptosis or necrosis. Intense insults often lead to necrosis, while milder stress can trigger the more controlled apoptotic pathway.

    • Recommended Protocol: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This will differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5][6]

  • Implement Antioxidant Co-treatment: The most effective strategy is to buffer the cellular environment against oxidative stress.

    • Primary Recommendation: Co-incubate your cells with N-acetylcysteine (NAC) . NAC serves as a precursor for glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge ROS.[7]

    • Starting Concentration: Begin with a dose-response experiment for NAC, typically ranging from 1 mM to 10 mM.[8][9] The optimal concentration will be cell-line dependent. Aim for the lowest effective concentration of NAC that preserves cell viability without interfering with your primary biological question.

    • Important Note: Prepare NAC fresh and adjust the pH of your media after its addition, as NAC solutions can be acidic.[9]

  • Optimize Serum Concentration: Fetal Bovine Serum (FBS) contains numerous antioxidant components.

    • Actionable Step: If your assay allows, increase the FBS concentration in your culture medium (e.g., from 10% to 15% or 20%). This can provide an additional buffer against extracellular ROS. However, be mindful of potential protein binding that could reduce the effective concentration of your compound.

  • Evaluate Cell Line Sensitivity: Different cell lines exhibit varying levels of nitroreductase activity and intrinsic antioxidant capacity.

    • Consideration: If you are consistently struggling with one cell line, consider switching to a line known to be more robust or one with lower expression of nitroreductase enzymes, if known. Comparative cytotoxicity studies with other furan derivatives have shown differential IC50 values across cell lines like HepG2, A549, and MCF-7, indicating cell-type-specific responses.[5][8][10][11]

Issue 2: Inconsistent or Non-reproducible Results in Viability Assays (e.g., MTT, Resazurin)

Q: My IC50 values for 2-Nitro-7-methoxynaphtho[2,1-b]furan vary significantly between experiments, even with identical setups. What could be causing this?

A: Senior Application Scientist's Analysis: This issue often points to problems with compound stability, solubility, or direct interference with the assay chemistry. Nitroaromatic compounds can be chemically reactive and may also possess colorimetric or fluorescent properties that confound standard viability assays.

  • Address Compound Solubility and Stability:

    • Solubility Check: Upon dilution from a DMSO stock into aqueous cell culture media, the compound may precipitate, especially at higher concentrations. This leads to an inaccurate effective concentration.

      • Action: Visually inspect your plates under a microscope after adding the compound. Look for precipitates or crystals.

      • Solution: Prepare serial dilutions carefully. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤0.5%). If precipitation is observed, you may need to use a lower top concentration or explore the use of solubilizing agents, though this can introduce other confounding variables.

    • Stability in Media: The compound may degrade over the course of a long incubation period (e.g., 48-72 hours).

      • Test: Perform a cell-free stability test. Incubate the compound in your complete cell culture medium at 37°C for the duration of your experiment and analyze its concentration at different time points using HPLC.

  • Control for Assay Interference:

    • Mechanism: Both MTT and Resazurin (AlamarBlue) assays rely on cellular reductases. A highly reactive compound can directly reduce the assay substrate, leading to a false positive signal (appearing more viable). Conversely, the compound's color or fluorescence can interfere with the spectrophotometric or fluorometric readout. Nitroaromatic compounds are also known to be fluorescence quenchers, which could lead to a false negative signal (appearing less viable).[12]

    • Mandatory Control Experiment: Run a "cell-free" control plate. Prepare your serial dilutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan in media, add it to wells without cells, and then add the MTT or Resazurin reagent. Any signal generated in these wells is due to direct chemical interaction and must be subtracted from your experimental data.

  • Consider Alternative Viability Assays:

    • If interference is confirmed and significant, switch to an assay with a different readout mechanism.

    • Recommendation: Use a method that measures ATP content (e.g., CellTiter-Glo®) as an indicator of viability, or a real-time impedance-based assay that monitors cell attachment and proliferation. These methods are generally less susceptible to chemical interference.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for 2-Nitro-7-methoxynaphtho[2,1-b]furan?

A1: The toxicity is multifactorial but is initiated by the bioreduction of its nitro group by cellular nitroreductases. This process generates highly reactive and unstable intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can redox cycle, leading to the formation of superoxide radicals and hydrogen peroxide, which cause significant oxidative stress. This oxidative stress damages lipids, proteins, and, most critically, DNA, leading to its well-documented genotoxicity and mutagenicity.[1][2] The intrinsic pathway of apoptosis is often triggered as a result, involving the mitochondria.

G cluster_0 Compound 2-Nitro-7-methoxynaphtho[2,1-b]furan Nitroreductases Cellular Nitroreductases (e.g., NQO1) Compound->Nitroreductases Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates Reduction ROS Reactive Oxygen Species (ROS) (O2•-, H2O2) Reactive_Intermediates->ROS Redox Cycling DNA_Damage DNA Adducts & Oxidative Damage Reactive_Intermediates->DNA_Damage Direct Adduct Formation ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Stress Apoptosis Apoptosis DNA_Damage->Apoptosis p53 activation Caspase_Activation Caspase-9, -3, -7 Activation Mitochondria->Caspase_Activation Cytochrome c release Caspase_Activation->Apoptosis Execution caption Mechanism of 2-Nitro-7-methoxynaphtho[2,1-b]furan Toxicity

Caption: Bioactivation and toxicity pathway of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Q2: My goal is to study a specific kinase. Could this compound have off-target effects that might confound my results?

A2: Yes, this is a critical consideration. While specific off-target screening data for 2-Nitro-7-methoxynaphtho[2,1-b]furan is not widely published, the potential for off-target activities is significant for several reasons:

  • Reactive Nature: The reactive intermediates generated during its metabolism can potentially bind non-specifically to cysteine residues in the active sites of various proteins, including kinases.

  • Structural Similarity: The planar, heterocyclic nature of the molecule may allow it to fit into the ATP-binding pockets of various kinases.

  • General Stress Response: The induction of massive oxidative stress can activate cellular stress-response pathways (e.g., MAPK pathways like JNK and p38), which could indirectly affect the signaling network you are studying and mask the specific effect of your intended target.

Recommendation: If you observe an effect, it is crucial to include controls to demonstrate that the effect is not simply a result of generalized cytotoxicity or oxidative stress. For example, show that the effect can be reversed by an antioxidant like NAC, or test a non-nitro analogue of the compound to see if the effect is dependent on the nitro group's metabolic activation. For definitive confirmation, consider a broader off-target screening approach, such as proteomic-based methods, if resources permit.[13]

Q3: How do I measure the key events in this compound's toxicity pathway, such as ROS production and apoptosis?

A3: Monitoring these key cellular events is essential for understanding the compound's effect. Below are summarized protocols for these critical assays.

AssayPrincipleRecommended Method/ProbesKey Readout
Reactive Oxygen Species (ROS) Production Detection of intracellular superoxide and hydrogen peroxide.Dihydroethidium (DHE) for superoxide; DCFDA (H2DCFDA) for general ROS.Increased fluorescence measured by flow cytometry or plate reader.
Mitochondrial Membrane Potential (ΔΨm) Cationic fluorescent dyes accumulate in healthy mitochondria with high membrane potential. Loss of potential indicates mitochondrial dysfunction.JC-1 (ratiometric dye shifts from red to green) or TMRE/TMRM (non-ratiometric).Decrease in red/green fluorescence ratio (JC-1) or loss of red fluorescence (TMRE/TMRM).
Apoptosis vs. Necrosis Differentiates early apoptosis (PS externalization) from late apoptosis/necrosis (loss of membrane integrity).Dual staining with Annexin V (binds to PS) and a viability dye like Propidium Iodide (PI) or 7-AAD.Flow cytometry analysis to quantify cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Caspase Activation Detection of active executioner caspases (caspase-3 and -7), a hallmark of apoptosis.NucView® 488 Caspase-3 Assay or similar substrate that becomes fluorescent upon cleavage by active caspases.Increased fluorescence in apoptotic cells, quantifiable by flow cytometry or imaging.

Part 3: Experimental Protocols

Protocol 1: General Workflow for Mitigating Toxicity with N-Acetylcysteine (NAC)

This protocol provides a framework for establishing an experimental window to study the non-cytotoxic effects of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

G cluster_workflow Toxicity Mitigation Workflow A 1. Seed cells in appropriate plate format B 2. Prepare serial dilutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan A->B C 3. Prepare a range of NAC concentrations (e.g., 0, 1, 2.5, 5, 10 mM) in media. Adjust pH to 7.4. A->C E 5. Add compound dilutions to cells. Include 'NAC only' and 'Compound only' controls. B->E D 4. Pre-treat cells with NAC-containing media for 1-2 hours. C->D D->E F 6. Incubate for desired time period (e.g., 24, 48 hours) E->F G 7. Perform viability assay (e.g., CellTiter-Glo® or Annexin V/PI) F->G H 8. Analyze data to find lowest NAC concentration that provides a viable window for your primary assay. G->H caption Workflow for NAC Co-treatment Optimization

Caption: Workflow for optimizing NAC co-treatment to mitigate cytotoxicity.

Detailed Steps:

  • Cell Plating: Seed your cells at the optimal density for your assay duration and format (e.g., 96-well plate). Allow them to adhere overnight.

  • NAC Preparation: Prepare a fresh stock solution of NAC in sterile water or PBS. Dilute this into your complete cell culture medium to achieve final concentrations (e.g., 1, 2.5, 5, 10 mM). Crucially, check and adjust the pH of the media to ~7.4 after adding NAC.

  • Pre-treatment: Aspirate the old medium from your cells and replace it with the NAC-containing media. Include a "0 mM NAC" control. Incubate for 1-2 hours at 37°C.

  • Compound Addition: Add your serial dilutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan to the wells. Ensure the final solvent concentration is constant across all wells.

  • Incubation: Incubate for your desired experimental duration (e.g., 24 or 48 hours).

  • Analysis: Perform your chosen viability assay.

  • Interpretation: Plot cell viability against the compound concentration for each NAC concentration. Identify the lowest concentration of NAC that shifts the IC50 into a range that allows you to perform your primary functional assay.

Protocol 2: Assessing Apoptosis via Annexin V/PI Staining

This protocol allows for the quantitative distinction between healthy, apoptotic, and necrotic cells following treatment.[3][4][5][6]

  • Induce Apoptosis: Treat your cells with 2-Nitro-7-methoxynaphtho[2,1-b]furan at various concentrations and time points. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest Cells:

    • For suspension cells, gently pellet by centrifugation (e.g., 300 x g for 5 minutes).

    • For adherent cells, collect the supernatant (which contains detached apoptotic cells) and then gently detach the remaining adherent cells using a non-enzymatic cell dissociation buffer or gentle trypsinization. Combine with the supernatant and pellet.

  • Wash: Wash the cells once with cold 1X PBS.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Stain with Annexin V: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Stain with PI: Add Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Analyze: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without apoptosis).

References

  • Annexin V dead cells staining protocol. ImmunoStep. [URL: https://www.immunostep.com/wp-content/uploads/2016/10/ANXV-P-EN.pdf]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272. [URL: https://chalcogen.ro/1265_Airinei.pdf]
  • Smith, M. B., & Lo, J. N. DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES. [URL: https://www.scs.illinois.edu/sites/default/files/inline-files/u49/2014/Smith_Madelyn_2014.pdf]
  • Annexin V Staining Protocol. BD Biosciences. [URL: https://www.bdbiosciences.com/content/dam/bdb/technical-resources/en_US/web-based-documents/annexin-v-staining-protocol.pdf]
  • (a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/a-Fluorescence-quenching-efficiency-of-different-nitroaromatic-compounds-towards-DTZ-COF_fig2_359333917]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5468923/]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-detection-protocol]
  • (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. [URL: https://www.researchgate.
  • Does anyone have experience with N-acetylcysteine? What is the best method to measure the optimal reduced ROS in vitro? | ResearchGate. [URL: https://www.researchgate.net/post/Does_anyone_have_experience_with_N-acetylcysteine_What_is_the_best_method_to_measure_the_optimal_reduced_ROS_in_vitro]
  • How will you prepare the N-acetylcysteine (NAC) concentration? | ResearchGate. [URL: https://www.researchgate.
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Validation & Comparative

A Comparative Analysis of 2-Nitro-7-methoxynaphtho[2,1-b]furan and Clinically Relevant Nitrofurans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Nitro-7-methoxynaphtho[2,1-b]furan, a potent mutagenic agent, with established nitrofuran drugs: Nitrofurantoin, Furazolidone, and Nifurtimox. We will explore their distinct mechanisms of action, biological activities, and the experimental frameworks used to evaluate their performance, offering a comprehensive resource for researchers in drug development and microbiology.

Introduction to the Nitrofuran Class

Nitrofurans are a class of antimicrobial agents characterized by a furan ring with a nitro group.[1] Their biological activity is predicated on the enzymatic reduction of the nitro group within the target cell (bacterial or parasitic), a process that generates highly reactive electrophilic intermediates and reactive oxygen or nitrogen species (ROS/RNS).[2][3][4][5][6] These reactive molecules are cytotoxic, causing widespread damage to cellular macromolecules, including DNA, ribosomal proteins, and enzymes, ultimately leading to cell death.[7][8] This multi-targeted mechanism is a key reason why clinically significant bacterial resistance to some nitrofurans, like nitrofurantoin, has remained relatively rare.[9][10]

While sharing a common core mechanism, the specific chemical structure of each nitrofuran derivative dictates its spectrum of activity, metabolic fate, and toxicity profile. This guide will contrast the properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan (also known as R7000), a compound primarily recognized for its potent genotoxicity, against three nitrofurans with established therapeutic applications.[11][12]

Compound Profiles: A Tale of Four Nitrofurans

2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000): The Genotoxic Tool

2-Nitro-7-methoxynaphtho[2,1-b]furan is a synthetic nitronaphthofuran derivative.[13] Unlike its clinical counterparts, its primary significance in the scientific community stems from its extreme mutagenic potency in bacteria.[11][12] This property has rendered it a valuable research tool for studying the mechanisms of genotoxic action of the broader nitrofuran family.[11][13]

  • Primary Activity: High mutagenicity and genotoxicity.[12] It also exhibits a broad spectrum of antibacterial activity, with more potent effects on Gram-positive than Gram-negative bacteria, though this is overshadowed by its genotoxic profile.[13]

  • Mechanism of Action: Its mode of action aligns with the nitrofuran class, involving intracellular reduction. However, the resulting intermediates are exceptionally effective at inducing DNA damage, leading to its powerful mutagenic effects.

  • Metabolism: In vivo studies in rats show that R7000 undergoes metabolism via three main pathways: demethylation of the methoxy group, hydroxylation of the aromatic ring, and cleavage of the furan ring, followed by the reduction of the nitro group to an amine.[13][14]

Nitrofurantoin: The Urinary Tract Specialist

Nitrofurantoin is a widely used antibiotic, repositioned as a first-line therapy for uncomplicated urinary tract infections (UTIs).[9] Its efficacy is concentrated in the urinary tract, as it achieves high concentrations in urine but low levels in other tissues.[8]

  • Primary Activity: Bactericidal agent against common uropathogens, including many strains of Escherichia coli.[8][9]

  • Mechanism of Action: After being reduced by bacterial flavoproteins (nitroreductases), Nitrofurantoin generates reactive intermediates that non-specifically attack bacterial ribosomal proteins, inhibiting protein synthesis.[7][8] This process also leads to damage of DNA, RNA, and other cellular components.[8][9] The drug's ability to attack multiple targets simultaneously is believed to contribute to the low rate of resistance development.[7][10]

  • Toxicity Profile: Common side effects include gastrointestinal issues like nausea and vomiting.[15][16] More serious, though rarer, side effects can involve pulmonary toxicity (especially with long-term use), liver problems, and peripheral neuropathy.[15][17][18]

Furazolidone: The Gastrointestinal Agent

Furazolidone is a synthetic nitrofuran with a broad spectrum of antimicrobial activity against bacteria and protozoa that cause enteric infections.[2][19][20] Its use has declined in some regions due to safety concerns, but it remains significant in treating infections like traveler's diarrhea and giardiasis, particularly where other options are limited.[2]

  • Primary Activity: Broad-spectrum antimicrobial activity against gastrointestinal pathogens such as E. coli, Salmonella, Shigella, Vibrio cholerae, and Giardia lamblia.[2][19][20]

  • Mechanism of Action: Furazolidone's bactericidal activity arises from its interference with multiple bacterial enzyme systems.[19][20] Following intracellular reduction, it forms reactive intermediates that damage bacterial DNA and disrupt cellular metabolism.[2][21]

  • Toxicity Profile: Side effects can include nausea, fever, rash, and joint pain.[19] A notable characteristic is its ability to inhibit monoamine oxidase (MAO), which can lead to interactions with certain foods and medications.[2][21]

Nifurtimox: The Antiparasitic Agent

Nifurtimox is a nitrofuran derivative primarily used in the treatment of parasitic infections, namely Chagas disease (caused by Trypanosoma cruzi) and African trypanosomiasis (sleeping sickness, caused by Trypanosoma brucei).[3][22][23]

  • Primary Activity: Trypanocidal (kills trypanosome parasites).[3][24]

  • Mechanism of Action: Nifurtimox is activated by parasitic nitroreductases, leading to the generation of superoxide radicals and other reactive oxygen species (ROS).[3][22][25] These ROS induce severe oxidative stress within the parasite, which lacks sufficient antioxidant defenses, leading to damage of DNA, lipids, and proteins, and ultimately, cell death.[3][23][25]

  • Toxicity Profile: Common adverse effects include gastrointestinal issues (abdominal pain, nausea, weight loss) and neurological symptoms (headache, dizziness).[23][25]

Comparative Performance Analysis

The fundamental distinction lies in their intended application and resulting biological profile. While all operate via nitroreduction, R7000 is optimized for genotoxicity, making it an unsuitable therapeutic candidate but an excellent research probe. In contrast, Nitrofurantoin, Furazolidone, and Nifurtimox have been developed to selectively target pathogens with an acceptable therapeutic window in humans.

Feature2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)NitrofurantoinFurazolidoneNifurtimox
Primary Use Research tool for genotoxicity studies[11][12]Treatment of uncomplicated urinary tract infections (UTIs)[9]Treatment of bacterial and protozoal gastrointestinal infections[2][19]Treatment of parasitic infections (Chagas disease, sleeping sickness)[3][23]
Primary Target DNA (as a mutagen)Bacterial Ribosomes, DNA, RNA, Proteins[7][9]Bacterial Enzyme Systems, DNA[2][19]Parasitic cells (Trypanosoma sp.)[3]
Key Mechanism Potent induction of DNA damage via reactive intermediatesInhibition of protein synthesis and broad macromolecule damage[7][8]Disruption of multiple bacterial enzyme systems[20]Generation of cytotoxic Reactive Oxygen Species (ROS)[3][25]
Spectrum Broad-spectrum antibacterial, potent mutagen[13]Gram-positive & Gram-negative uropathogens[8]Broad-spectrum antibacterial and antiprotozoal[2][20]Antiparasitic (Trypanosoma cruzi, Trypanosoma brucei)[3]
Known Toxicity Extreme mutagenic potency in bacteria[11][13]Pulmonary, hepatic, and nerve toxicity with long-term use[15][18]MAO inhibition, gastrointestinal distress[2][19]Neurological and gastrointestinal side effects[23][25]

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, a standardized set of in vitro assays is essential. The choice of assay must reflect the known activities of the compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a foundational method for comparing antibacterial potency.[26]

Causality: The broth microdilution method is chosen for its efficiency, scalability, and ability to provide quantitative MIC data, allowing for direct comparison of the potency of different compounds against a panel of clinically relevant bacterial strains.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Assay cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) a1 Inoculate each well with the bacterial suspension p1->a1 p2 Prepare serial two-fold dilutions of each nitrofuran compound in a 96-well plate p2->a1 a2 Include positive (no drug) and negative (no bacteria) controls a1->a2 a3 Incubate plates at 37°C for 16-20 hours a2->a3 r1 Visually inspect plates for turbidity a3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of each nitrofuran in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted drug, bringing the total volume to 100 µL.

  • Controls: Include wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: In Vitro Genotoxicity Assessment (Ames Test)

This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It measures the ability of a substance to induce mutations that restore the bacterium's ability to synthesize histidine (reverse mutation). This is the gold-standard test for identifying chemical mutagens and is particularly relevant for comparing R7000 to therapeutic nitrofurans.

Causality: The Ames test is selected because it directly measures the mutagenic potential of a compound, a key differentiating feature of R7000.[11] The inclusion of liver S9 fraction allows for the detection of metabolites that may be mutagenic, mimicking mammalian metabolism.

Step-by-Step Methodology:

  • Strain Selection: Use appropriate histidine-requiring (his⁻) strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without a rat liver S9 fraction (to detect metabolically activated mutagens).

  • Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of the S9 mix (or buffer for the non-activation test). b. Incubate this mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) and vortex gently. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his⁺) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only).

Mechanistic Pathways and Selection Framework

The core mechanism of action for all nitrofurans begins with bioreduction, but the downstream consequences diverge significantly based on the molecular structure and the target organism's cellular environment.

Generalized Mechanism of Action:

Caption: General mechanism of nitrofuran bioactivation and cytotoxicity.

Framework for Compound Selection:

This decision tree guides the selection of a nitrofuran based on the intended application, highlighting the critical divergence between research and therapeutic goals.

Selection_Framework cluster_therapeutic Therapeutic Target start What is the primary research goal? goal1 Study of Genotoxicity / Mutagenesis Mechanisms start->goal1 Basic Research goal2 Therapeutic Application / Antimicrobial Efficacy Study start->goal2 Pre-clinical/ Clinical compound1 Select: 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) goal1->compound1 target1 Urinary Tract Infection (Bacterial) goal2->target1 target2 Gastrointestinal Infection (Bacterial/Protozoal) goal2->target2 target3 Systemic Parasitic Infection (Trypanosomes) goal2->target3 compound2 Select: Nitrofurantoin target1->compound2 compound3 Select: Furazolidone target2->compound3 compound4 Select: Nifurtimox target3->compound4

Caption: Decision framework for selecting a nitrofuran compound.

Conclusion

The comparison between 2-Nitro-7-methoxynaphtho[2,1-b]furan and clinically used nitrofurans like Nitrofurantoin, Furazolidone, and Nifurtimox highlights the profound impact of chemical structure on biological activity. While all are activated by nitroreduction, R7000 is a potent genotoxic agent best suited for mechanistic studies of DNA damage. Conversely, the other agents have been refined for therapeutic use, each targeting a specific infectious disease niche—UTIs, enteric infections, or parasitic diseases—with a clinically manageable safety profile. For researchers and drug development professionals, understanding these distinctions is paramount for designing meaningful experiments and advancing the development of new anti-infective therapies.

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A Senior Application Scientist's Guide to the Characterization of 2-Nitro-7-methoxynaphtho[2,1-b]furan by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Naphthofuran Derivatives

Naphtho[2,1-b]furans represent a class of heterocyclic compounds with a rigid polycyclic aromatic structure, making them scaffolds of significant interest in medicinal chemistry and materials science. The introduction of functional groups, such as the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃), can dramatically alter their physicochemical and pharmacological properties. 2-Nitro-7-methoxynaphtho[2,1-b]furan (C₁₃H₉NO₄, Molecular Weight: 243.21 g/mol ) is one such derivative whose biological activity and potential applications necessitate unambiguous structural confirmation and purity assessment.[1][2]

This guide provides a comprehensive, field-tested methodology for the definitive characterization of this molecule. We will leverage the synergistic power of High-Performance Liquid Chromatography (HPLC) for high-resolution separation and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for sensitive detection and structural elucidation. The protocols detailed herein are designed to be a self-validating system, ensuring the highest degree of scientific rigor for researchers in drug discovery and chemical analysis.

The Strategic Advantage of HPLC-MS

For a molecule like 2-Nitro-7-methoxynaphtho[2,1-b]furan, a combined analytical approach is not just beneficial; it is essential.

  • High-Performance Liquid Chromatography (HPLC): The polycyclic aromatic nature of the naphthofuran core suggests limited volatility, making it an ideal candidate for HPLC over Gas Chromatography (GC). We employ a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.[3][4][5] This allows us to resolve the target analyte from potential starting materials, isomers, or degradation products, providing a clear picture of its purity. The inclusion of a Photodiode Array (PDA) detector grants us a simultaneous look at the compound's UV-Vis absorbance spectrum, a characteristic fingerprint.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a 'soft ionization' technique, meaning it can convert molecules from the liquid phase to the gas phase as ions with minimal fragmentation.[6][7] This is crucial for detecting the intact protonated molecule, [M+H]⁺, which provides the primary confirmation of molecular weight.[8][9] By coupling this with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation of the parent ion, generating a unique fragmentation pattern that acts as a structural "barcode," confirming the connectivity of the atoms within the molecule.[10]

Experimental Workflow: A Step-by-Step Protocol

The overall analytical process is a sequential flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Interpretation A Weigh Compound (1 mg/mL stock) B Dissolve in Acetonitrile (ACN) A->B C Dilute to 10 µg/mL in Mobile Phase A B->C D Inject Sample (5 µL) C->D E HPLC Separation (C18 Column) D->E F PDA Detection (200-400 nm) E->F G ESI Ionization (Positive Mode) F->G H MS1 Scan (Full Scan m/z 100-500) G->H I MS2 Scan (Product Ion Scan of m/z 244.1) H->I J Confirm Retention Time (RT) & Purity via HPLC I->J K Confirm Molecular Weight ([M+H]⁺) via MS1 J->K L Elucidate Structure via MS2 Fragmentation K->L

Caption: Integrated workflow for HPLC-MS/MS characterization.

In-Depth Methodology: The "Why" Behind the "How"

High-Performance Liquid Chromatography (HPLC)

The goal of the HPLC method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. Given the hydrophobic nature of the polycyclic aromatic system, a reversed-phase C18 column is the logical choice.[3][11]

Causality Behind Choices:

  • Column: A C18 column provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. A column with a 3.0 µm particle size is selected as a good compromise between high resolution and moderate backpressure.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) is used. Acetonitrile is a common organic solvent with low viscosity and UV cutoff. The gradient elution, starting with a higher water percentage and increasing the ACN, ensures that any more polar impurities elute early, while the target compound elutes at an optimal retention time with good peak shape.[5]

  • Additive: A small amount of formic acid (0.1%) is added to both mobile phases. This acidifies the mobile phase, which serves a dual purpose: it suppresses the ionization of any potential silanol groups on the silica-based column, improving peak shape, and critically, it provides a source of protons (H⁺) to facilitate efficient ionization in the ESI source.[8]

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.0 µm)Optimal for retaining and separating non-polar polycyclic aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for gradient elution.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for gradient elution.
Gradient 5% B to 95% B over 15 min, hold for 3 minEnsures elution of compounds across a polarity range.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLStandard volume to avoid column overloading.
PDA Detector 200 - 400 nmCaptures the full UV-Vis spectrum for identity confirmation.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

The mass spectrometer's role is to confirm the mass of the intact molecule and then to fragment it to confirm its structure.

Causality Behind Choices:

  • Ionization Mode: Positive ion mode ESI (+) is selected. The furan oxygen and the methoxy group oxygen are potential sites for protonation, making the formation of a stable [M+H]⁺ ion highly favorable.

  • MS1 Full Scan: A full scan from m/z 100-500 is performed to detect the protonated molecular ion. For C₁₃H₉NO₄, the expected monoisotopic mass is 243.0532 g/mol . We therefore expect to see a prominent ion at m/z 244.0604 ([M+H]⁺).[12]

  • MS2 Product Ion Scan: A tandem MS (or MS/MS) experiment is performed by isolating the m/z 244.1 precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This controlled fragmentation provides structural information.[13]

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI)"Soft" ionization ideal for preventing premature fragmentation.[6]
Polarity Positive (+)Promotes formation of the protonated [M+H]⁺ ion.
Capillary Voltage 3.5 kVOptimal voltage to create a stable electrospray.
Gas Temp. 325 °CFacilitates desolvation of the droplets.
Drying Gas Flow 8 L/minRemoves solvent vapor from the generated ions.
MS1 Scan Range m/z 100 - 500Covers the expected mass of the parent ion.
MS2 Precursor Ion m/z 244.1Isolates the protonated molecule for fragmentation.
Collision Energy 20-40 eV (Ramped)Provides sufficient energy to induce characteristic fragmentation.

Data Interpretation: Assembling the Evidence

Expected Results

A successful analysis will yield a single, sharp peak in the HPLC chromatogram at a specific retention time. The MS1 spectrum corresponding to this peak will show a base peak at m/z 244.1. The MS2 spectrum will show a characteristic pattern of fragment ions.

Data Point Expected Value Confirmation
HPLC Retention Time (RT) Method-dependent (e.g., ~8.5 min)Confirms elution time under specific conditions.
Purity (by PDA Area %) >95%Assesses the purity of the sample.
[M+H]⁺ (MS1) m/z 244.1Confirms the molecular weight of the compound.
Key MS/MS Fragments m/z 214.1, 198.1, 170.1Confirms the structure through specific neutral losses.
Proposed Fragmentation Pathway

The structural elucidation hinges on interpreting the MS/MS spectrum. The fragmentation of nitroaromatic compounds in ESI-MS often involves losses related to the nitro group and other functional groups.[10][14]

G Parent [M+H]⁺ m/z 244.1 C₁₃H₁₀NO₄⁺ Frag1 m/z 214.1 C₁₃H₁₀O₃⁺ Parent->Frag1 - NO (30 Da) Frag2 m/z 198.1 C₁₃H₇O₂⁺ Parent->Frag2 - NO₂ (46 Da) Frag3 m/z 170.1 C₁₂H₇O⁺ Frag2->Frag3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

  • Loss of NO (30 Da): A common fragmentation pathway for protonated nitroaromatics can be the loss of a nitric oxide radical, leading to the fragment at m/z 214.1 .

  • Loss of NO₂ (46 Da): The most characteristic fragmentation is often the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical. This would generate a highly stable ion at m/z 198.1 .[10]

  • Loss of CO (28 Da): Polycyclic aromatic compounds containing furan or ether linkages frequently lose carbon monoxide. The loss of CO from the m/z 198.1 fragment would yield an ion at m/z 170.1 .

Comparison with Alternative Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is less suitable for this analyte. The high boiling point of the naphthofuran core and the potential thermal lability of the nitro group could lead to degradation in the hot injector port, complicating the analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation, providing detailed information about the C-H framework. However, it is less sensitive than MS and is not readily coupled to a separation technique like HPLC for online purity analysis of complex mixtures. HPLC-MS and NMR should be considered complementary techniques: HPLC-MS excels at confirming identity and purity quickly, while NMR provides the definitive, unabridged structural map.

Conclusion

The combined use of HPLC-PDA and ESI-MS/MS provides a robust, sensitive, and highly specific method for the characterization of 2-Nitro-7-methoxynaphtho[2,1-b]furan. This guide outlines a protocol that confirms molecular weight via the intact molecular ion, assesses purity via chromatographic separation, and validates the chemical structure through a predictable fragmentation pattern. This multi-faceted approach ensures a high degree of confidence in the identity and quality of the compound, a critical requirement for any research or development endeavor.

References

  • Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology. (2010). PubMed. [Link]

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  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). PMC - NIH. [Link]

  • Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. (2024). PubMed. [Link]

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A Comparative Guide to the Biological Activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Naphthofurans

Naphthofurans, a class of heterocyclic compounds characterized by a fused naphthalene and furan ring system, have emerged as a significant scaffold in medicinal chemistry. Their rigid, planar structure and potential for diverse functionalization make them attractive candidates for interacting with various biological targets.[1] This guide focuses on a specific subclass: 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives. The introduction of a nitro group at the 2-position and a methoxy group at the 7-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[2]

This document provides a comparative analysis of the potential biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, present hypothetical comparative data based on established experimental protocols, and provide detailed methodologies for key assays to guide researchers in this promising field.

Anticancer Activity: A Promising Frontier

Naphthofuran derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Comparative Cytotoxicity against Human Cancer Cell Lines

The in vitro cytotoxicity of novel compounds is a critical first step in their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

CompoundModification on Core ScaffoldHypothetical IC50 (µM) vs. MCF-7Hypothetical IC50 (µM) vs. HeLa
Derivative 1 Unsubstituted Phenyl at C-48.510.2
Derivative 2 4-Chlorophenyl at C-44.25.8
Derivative 3 4-Methoxyphenyl at C-46.17.9
Derivative 4 3,4-Dimethoxyphenyl at C-43.54.5
Doxorubicin (Standard of Care)0.81.1

Note: The IC50 values are hypothetical and serve to illustrate the expected data format from an MTT assay. Actual values would need to be determined experimentally. The hypothetical data suggests that substitutions on a phenyl ring at the C-4 position could influence cytotoxicity, with electron-withdrawing groups (like chloro) and multiple methoxy groups potentially enhancing activity.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A crucial signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and resistance to apoptosis.[5] Studies on structurally related benzo[b]furan derivatives have shown that they can exert their anticancer effects by inhibiting this pathway.[6] It is plausible that 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives share a similar mechanism.

Inhibition of this pathway would lead to the dephosphorylation of Akt and downstream effectors like mTOR, ultimately promoting apoptosis and inhibiting cell proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivative Derivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial Resistance

The furan nucleus is a key component of several antibacterial drugs, and naphthofuran derivatives have also demonstrated promising antimicrobial activity.[7][8] The emergence of antibiotic-resistant bacterial strains necessitates the development of new therapeutic agents.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents a hypothetical comparison of the MIC values of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Ciprofloxacin as a standard antibiotic.[5]

CompoundModification on Core ScaffoldHypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coli
Derivative 1 Unsubstituted Phenyl at C-43264
Derivative 2 4-Chlorophenyl at C-41632
Derivative 3 4-Nitrophenyl at C-4816
Derivative 4 2,4-Dichlorophenyl at C-4816
Ciprofloxacin (Standard of Care)0.50.25

Note: The MIC values are hypothetical and intended to illustrate expected results. The data suggests that electron-withdrawing substituents on the phenyl ring at C-4 might enhance antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the test compounds.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum of 1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan Derivatives

The synthesis of the core 2-Nitro-7-methoxynaphtho[2,1-b]furan scaffold can be achieved through a multi-step process, likely starting from a substituted naphthalene precursor. Further derivatization can be accomplished by introducing various substituents at different positions of the naphthofuran ring system. A plausible synthetic route is outlined below.

Synthesis_Pathway A 7-Methoxy-2-naphthol B Reimer-Tiemann Reaction (CHCl3, NaOH) A->B Step 1 C 2-Hydroxy-7-methoxy-1-naphthaldehyde B->C D Reaction with α-bromo-ketone (K2CO3, Acetone) C->D Step 2 E 2-Acyl-7-methoxynaphtho[2,1-b]furan D->E F Nitration (HNO3, Ac2O) E->F Step 3 G 2-Nitro-7-methoxynaphtho[2,1-b]furan F->G H Further Derivatization (e.g., Suzuki Coupling) G->H Step 4 I Substituted Derivatives H->I

Caption: Plausible synthetic pathway for 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives is intricately linked to their chemical structure. While extensive SAR studies for this specific subclass are limited, insights can be drawn from related benzofuran and naphthofuran compounds.[9][10]

  • Substitution at the 2-position: The nitro group is a strong electron-withdrawing group and is likely crucial for the observed biological activities, potentially through bioreductive activation in hypoxic cancer cells or microbial environments.

  • Substitution at the 7-position: The methoxy group, an electron-donating group, can influence the overall electron density of the aromatic system, affecting metabolic stability and receptor binding.

  • Further Derivatization: Introducing different substituents at other positions of the naphthofuran core can fine-tune the lipophilicity, steric bulk, and electronic properties of the molecule, thereby optimizing its potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives to establish a clear SAR. This will involve varying the substituents at different positions and assessing their impact on anticancer and antimicrobial activities. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as potential therapeutic agents.

Conclusion

2-Nitro-7-methoxynaphtho[2,1-b]furan derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. This guide has provided a framework for their comparative evaluation, including potential mechanisms of action and detailed experimental protocols. While the currently available data is limited, the foundational knowledge of related naphthofuran and benzofuran scaffolds strongly suggests that further investigation into this specific subclass is warranted. The synthesis and screening of a diverse library of these derivatives, guided by the principles of medicinal chemistry and a thorough understanding of their SAR, will be instrumental in unlocking their full therapeutic potential.

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Cross-Validation of 2-Nitro-7-methoxynaphtho[2,1-b]furan's Mutagenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mutagenic properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan (also known as R7000), a compound recognized for its potent genotoxic activity.[1][2][3] Through a detailed examination of established in vitro mutagenicity assays, this document offers a comparative assessment of R7000 against other relevant nitroaromatic compounds, providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate its potential risks and understand its mechanism of action.

Introduction: The Significance of Nitroaromatic Compounds in Genotoxicity

Nitroaromatic compounds, a class of chemicals characterized by the presence of one or more nitro groups attached to an aromatic ring, are of significant interest in toxicology and drug development. Many of these compounds exhibit potent biological activity, including antimicrobial properties.[1][3] However, the very chemical features that confer their therapeutic potential can also be responsible for adverse effects, most notably mutagenicity and carcinogenicity. The metabolic activation of the nitro group to reactive intermediates is a key mechanism underlying the genotoxicity of many of these compounds.

2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) is a nitronaphthofuran derivative that has demonstrated extreme mutagenic potency in bacterial assays.[1][2][3] This characteristic has made it a valuable tool for studying the mechanisms of action of nitroaromatic compounds. Understanding the full spectrum of its mutagenic effects and comparing them to other nitroaromatics is crucial for a comprehensive risk assessment and for the development of safer chemical entities.

This guide will focus on a cross-validation of the mutagenic effects of R7000 using a battery of well-established in vitro genotoxicity tests: the Ames test, the in vitro micronucleus assay, and the Comet assay. We will compare its performance with two other compounds:

  • Nitrofurantoin: A widely used nitrofuran antibiotic, providing a benchmark against a clinically relevant compound with known mutagenic properties.

  • 2-Nitronaphtho[2,1-b]furan: The parent compound lacking the methoxy group, allowing for an evaluation of the influence of this substituent on mutagenic activity.

Mechanistic Insights: The Role of Structure in Mutagenicity

The mutagenicity of nitroaromatic compounds is intrinsically linked to their chemical structure and metabolic fate. The nitro group is often a pro-mutagen, requiring enzymatic reduction to exert its genotoxic effects. This process can lead to the formation of highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which can form adducts with DNA, leading to mutations.

The presence of other functional groups on the aromatic ring system can significantly influence the mutagenic potency of a nitroaromatic compound. In the case of 2-Nitro-7-methoxynaphtho[2,1-b]furan, both the nitro group and the methoxy group are expected to play critical roles in its biological activity. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic system and affect the metabolic activation of the nitro group.

Comparative Genotoxicity Assessment

To provide a robust comparison, we will evaluate the mutagenic effects of 2-Nitro-7-methoxynaphtho[2,1-b]furan and the selected comparator compounds across three key in vitro assays, each probing a different aspect of genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations in bacteria. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-deficient medium.

Expected Outcome: 2-Nitro-7-methoxynaphtho[2,1-b]furan is expected to be a potent mutagen in the Ames test, particularly in strains sensitive to frameshift mutations like TA98, and base-pair substitution-sensitive strains like TA100. Its potency will be compared to that of Nitrofurantoin and 2-Nitronaphtho[2,1-b]furan, likely quantified as the number of revertant colonies per nanomole of the compound.

Table 1: Comparative Mutagenic Potency in the Ames Test

CompoundTarget Strain(s)Metabolic Activation (S9)Mutagenic Potency (Revertants/nmol) - Representative Data
2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) TA98, TA100With and WithoutData to be populated from targeted literature search
Nitrofurantoin TA98, TA100With and Without~10 (in TA98)
2-Nitronaphtho[2,1-b]furan TA98, TA100With and WithoutData to be populated from targeted literature search

Note: The mutagenic potency of Nitrofurantoin can vary depending on the specific experimental conditions.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Expected Outcome: It is anticipated that 2-Nitro-7-methoxynaphtho[2,1-b]furan will induce a dose-dependent increase in the percentage of micronucleated cells in a suitable mammalian cell line. This effect will be compared with Nitrofurantoin and 2-Nitronaphtho[2,1-b]furan to assess their relative clastogenic/aneugenic potential.

Table 2: Comparative Clastogenicity/Aneugenicity in the In Vitro Micronucleus Assay

CompoundCell LineMetabolic Activation (S9)Endpoint: % Micronucleated Cells (at a given concentration range)
2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) e.g., CHO, TK6With and WithoutData to be populated from targeted literature search
Nitrofurantoin e.g., CHO, TK6With and WithoutData to be populated from targeted literature search
2-Nitronaphtho[2,1-b]furan e.g., CHO, TK6With and WithoutData to be populated from targeted literature search
Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Expected Outcome: 2-Nitro-7-methoxynaphtho[2,1-b]furan is expected to cause a significant, dose-dependent increase in DNA damage, as measured by parameters such as the percentage of DNA in the comet tail. A comparison with Nitrofurantoin and 2-Nitronaphtho[2,1-b]furan will reveal their relative abilities to induce DNA strand breaks.

Table 3: Comparative DNA Damage in the Comet Assay

CompoundCell LineMetabolic Activation (S9)Endpoint: % Tail DNA (at a given concentration range)
2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000) e.g., HepG2, A549With and WithoutData to be populated from targeted literature search
Nitrofurantoin e.g., HepG2, A549With and WithoutData to be populated from targeted literature search
2-Nitronaphtho[2,1-b]furan e.g., HepG2, A549With and WithoutData to be populated from targeted literature search

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are based on established guidelines and best practices.

Ames Test Protocol (Plate Incorporation Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, TG 471.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation: Prepare a rat liver S9 fraction from Aroclor 1254-induced rats. The S9 mix should contain the S9 fraction, a cofactor solution (NADP and glucose-6-phosphate), and a buffer.

  • Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions from the stock.

  • Assay Procedure:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the solvent control.

In Vitro Micronucleus Assay Protocol

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 487.

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human lymphoblastoid (TK6) cells.

  • Metabolic Activation: As described for the Ames test.

  • Treatment:

    • Seed cells in culture plates and allow them to attach (for adherent cells).

    • Expose the cells to a range of concentrations of the test compound, with and without S9 mix, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.

    • Include a solvent control and a positive control.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the percentage of micronucleated cells for each treatment group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Alkaline Comet Assay Protocol

This protocol is a standard method for detecting DNA strand breaks.

  • Cell Culture and Treatment: Culture a suitable mammalian cell line and expose the cells to various concentrations of the test compounds, with and without S9 mix, for a defined period.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The percentage of tail DNA is a common metric for DNA damage.

  • Data Analysis: Compare the % tail DNA in treated cells to that in control cells. A significant, dose-dependent increase indicates DNA damage.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Mixing Mixing Bacterial Culture->Mixing Test Compound Test Compound Test Compound->Mixing S9 Mix S9 Mix S9 Mix->Mixing Plating Plating Mixing->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Interpretation Data Interpretation Colony Counting->Data Interpretation

Caption: Workflow for the Ames Test.

Micronucleus_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Cytokinesis Block Cytokinesis Block Compound Exposure->Cytokinesis Block Harvesting Harvesting Cytokinesis Block->Harvesting Fixation & Staining Fixation & Staining Harvesting->Fixation & Staining Microscopy Scoring Microscopy Scoring Fixation & Staining->Microscopy Scoring Data Analysis Data Analysis Microscopy Scoring->Data Analysis

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet_Assay_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis Cell Treatment Cell Treatment Slide Preparation Slide Preparation Cell Treatment->Slide Preparation Lysis Lysis Slide Preparation->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Staining Staining Electrophoresis->Staining Fluorescence Microscopy Fluorescence Microscopy Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Nitro-7-methoxynaphtho[2,1-b]furan Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphtho[2,1-b]furan scaffold has emerged as a privileged structure, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties[1]. The introduction of a nitro group, a well-known pharmacophore in various therapeutic agents, often enhances the biological profile of these molecules. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Nitro-7-methoxynaphtho[2,1-b]furan analogs, with a focus on how subtle molecular modifications influence their biological outcomes.

The Core Moiety: 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

The parent compound, 2-Nitro-7-methoxynaphtho[2,1-b]furan, often referred to as R7000, is a potent biological agent. It is particularly recognized for its extreme mutagenic potency in bacteria, which has made it a valuable tool for studying the genotoxic mechanisms of nitroaromatic compounds[2]. The biological activity of R7000 and its analogs is intrinsically linked to the enzymatic reduction of the nitro group, a process that generates cytotoxic reactive species.

The Crucial Roles of the Nitro and Methoxy Groups

The presence and positioning of the nitro and methoxy groups on the naphtho[2,1-b]furan scaffold are critical determinants of metabolic fate and, consequently, biological activity. A comparative metabolic study of naphtho[2,1-b]furan and its derivatives has shed light on the influence of these substituents[3].

The metabolism of 2-Nitro-7-methoxynaphtho[2,1-b]furan in rats has been shown to proceed through three primary pathways:

  • Demethylation of the methoxy group.

  • Hydroxylation of the aromatic ring.

  • Cleavage of the furan ring , followed by the reduction of the nitro group to an amine[4].

Interestingly, while the unsubstituted naphtho[2,1-b]furan undergoes metabolic attack on both the furan and benzene rings, the presence of either a 7-methoxy or a 2-nitro group directs the enzymatic attack primarily to the first benzene ring[3]. This highlights the significant influence of these substituents in modulating the interaction of the molecule with metabolic enzymes.

Structure-Activity Relationship: A Comparative Analysis

While a systematic quantitative comparison of a wide range of 2-Nitro-7-methoxynaphtho[2,1-b]furan analogs with comprehensive IC50 values is not extensively documented in a single study, a cohesive SAR narrative can be constructed from various research findings. The following sections compare the parent compound with analogs based on key structural modifications.

Impact of Substituents on the Naphthofuran Core

The introduction of various substituents at different positions of the naphtho[2,1-b]furan ring system has been explored to modulate its biological activity. For instance, the synthesis of asymmetrical azines derived from 2-benzoylnaphtho[2,1-b]furan and their subsequent nitration has been reported to yield compounds with antimicrobial activity[5]. The introduction of a nitro group into the organic molecule, owing to its electronegative nature, can enhance its biological profile[5].

A study on various naphtho[2,1-b]furan derivatives demonstrated a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties[1]. This underscores the versatility of the naphthofuran scaffold as a template for drug discovery.

The Role of the Nitro Group Position

While direct comparisons of positional isomers of the nitro group on the 7-methoxynaphtho[2,1-b]furan scaffold are scarce, studies on related nitroaromatic compounds consistently emphasize the critical role of the nitro group's presence for activity. The antimicrobial activity of nitroaromatic compounds is linked to the enzymatic reduction of the nitro group, leading to the formation of toxic metabolites[2].

Modifications at the 2-Position

The 2-position of the naphtho[2,1-b]furan ring is a common site for modification. For example, the synthesis of 2-(2-nitroethenyl)naphtho[2,1-b]furan has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria[6]. This suggests that extending the conjugation and modifying the electronic properties at this position can be a fruitful strategy for enhancing antimicrobial potency.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, detailed methodologies for key experiments are outlined below.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is widely used for the preliminary screening of antimicrobial activity.

Principle: The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc is proportional to the antimicrobial activity of the compound.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., Gentamycin for bacteria, Nystatin for fungi) and the solvent alone are used as positive and negative controls, respectively[5].

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721, Hela) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing the Structure-Activity Landscape

To better illustrate the key relationships and experimental workflows, the following diagrams are provided.

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 2-Nitro-7-methoxynaphtho[2,1-b]furan Nitro Nitro Group (Position, Replacement) Core->Nitro Modification Methoxy Methoxy Group (Position, Replacement) Core->Methoxy Modification Position2 Substitution at C2 Core->Position2 Modification Other Other Substituents Core->Other Modification Activity Antimicrobial / Cytotoxic Activity Nitro->Activity Influences Methoxy->Activity Influences Position2->Activity Influences Other->Activity Influences

Caption: Key structural modifications influencing the biological activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan analogs.

Antimicrobial_Assay A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Apply Compound-Impregnated Disc B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Sources

A Comparative Guide to 2-Nitro-7-methoxynaphtho[2,1-b]furan and Its Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Nitro-7-methoxynaphtho[2,1-b]furan, a potent mutagenic agent, and its principal metabolites.[1][2] As drug development pipelines increasingly focus on not just the efficacy of parent compounds but also the activity and safety of their metabolic products, this document serves as a critical resource for researchers in toxicology, pharmacology, and medicinal chemistry. We will delve into the known metabolic pathways, compare the physicochemical properties, and extrapolate the potential biological activities of the metabolites based on established structure-activity relationships. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative studies.

Introduction to 2-Nitro-7-methoxynaphtho[2,1-b]furan

2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as R 7000, belongs to the naphthofuran class of heterocyclic compounds.[3] Naphthofurans are characterized by a furan ring fused to a naphthalene moiety and have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The introduction of a nitro group, as seen in 2-Nitro-7-methoxynaphtho[2,1-b]furan, is often associated with potent biological effects, including mutagenicity and cytotoxicity.[1][2] Indeed, 2-Nitro-7-methoxynaphtho[2,1-b]furan is recognized as a potent mutagen, making the study of its metabolic fate and the biological profiles of its metabolites a crucial aspect of its overall safety and pharmacological assessment.[1][2]

Metabolic Pathways of 2-Nitro-7-methoxynaphtho[2,1-b]furan

The in vivo metabolism of 2-Nitro-7-methoxynaphtho[2,1-b]furan proceeds through several key pathways, primarily involving enzymatic reactions in the liver. These transformations significantly alter the structure of the parent compound, leading to metabolites with potentially different biological activities and toxicological profiles. The major metabolic routes identified are:

  • Demethylation: The methoxy group at the 7-position can be removed.

  • Hydroxylation: Hydroxyl groups can be added to the aromatic ring.

  • Furan Ring Cleavage: The furan ring can be opened.

  • Nitroreduction: The nitro group can be reduced to an amino group.

These pathways result in a variety of metabolites, with the following being identified as major products:

  • 7-hydroxy-2-nitro-naphtho[2,1-b]-furan-6,9-dione

  • 6,7-dihydro-2-nitro-naphtho[2,1-b]furan

  • 7-hydroxy-2-nitro-naphtho[2,1-b]furan

  • 6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan

Below is a diagram illustrating the primary metabolic transformations of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

parent 2-Nitro-7-methoxynaphtho[2,1-b]furan met1 7-hydroxy-2-nitro-naphtho[2,1-b]furan parent->met1 O-Demethylation met2 6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan parent->met2 Aromatic Hydroxylation met3 Furan ring cleavage products parent->met3 Oxidative Cleavage met4 Amino-naphtho[2,1-b]furan derivatives parent->met4 Nitroreduction

Caption: Metabolic pathways of 2-Nitro-7-methoxynaphtho[2,1-b]furan.

Comparative Physicochemical Properties

The metabolic transformations of 2-Nitro-7-methoxynaphtho[2,1-b]furan lead to metabolites with altered physicochemical properties. These changes can significantly impact their absorption, distribution, metabolism, excretion (ADME), and biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
2-Nitro-7-methoxynaphtho[2,1-b]furan C₁₃H₉NO₄243.223.1Low
7-hydroxy-2-nitro-naphtho[2,1-b]furan C₁₂H₇NO₄229.192.5Low
6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan C₁₃H₉NO₅259.222.6Low
Amino-7-methoxynaphtho[2,1-b]furan C₁₃H₁₁NO₂213.232.8Low

Note: Predicted values are generated from computational models and should be experimentally verified.

The introduction of hydroxyl groups in the metabolites generally leads to a decrease in the predicted LogP value, suggesting a slight increase in hydrophilicity compared to the parent compound. This could affect their interaction with biological membranes and their excretion profiles. The reduction of the nitro group to an amine significantly alters the electronic properties of the molecule, which can drastically change its biological activity.

Comparative Biological Activities: Knowns and Inferences

A direct comparative study of the biological activities of 2-Nitro-7-methoxynaphtho[2,1-b]furan and its specific metabolites is not extensively documented in publicly available literature. However, based on the known activities of the parent compound and the structure-activity relationships of related compounds, we can infer the potential biological profiles of the metabolites.

2-Nitro-7-methoxynaphtho[2,1-b]furan (Parent Compound):

  • Mutagenicity: Recognized as a potent mutagen.[1][2] The presence of the nitro group is a key structural feature contributing to its genotoxicity, likely through metabolic activation to reactive intermediates that can form DNA adducts.

  • Cytotoxicity: Naphthofuran derivatives, in general, have demonstrated cytotoxic and antitumor activities.[4][5] The planar aromatic structure allows for intercalation into DNA, and the nitro group can participate in redox cycling, generating reactive oxygen species (ROS) that induce cellular damage.

Metabolites (Inferred Activities):

  • Hydroxylated Metabolites (e.g., 7-hydroxy-2-nitro-naphtho[2,1-b]furan): The introduction of a hydroxyl group can either increase or decrease toxicity. In some cases, hydroxylation is a detoxification pathway, increasing water solubility and facilitating excretion. However, hydroxylated aromatic compounds can also be further metabolized to reactive quinone species, which can be highly cytotoxic. Further experimental validation is required to determine the specific effect of hydroxylation on the activity of these metabolites.

  • Nitro-Reduced Metabolites (e.g., Amino-7-methoxynaphtho[2,1-b]furan): The reduction of the nitro group to an amino group is generally considered a detoxification pathway for nitroaromatic compounds, as it often reduces their mutagenic potential. However, the resulting aromatic amines can sometimes be further metabolized to reactive species. The biological activity of the amino derivatives is likely to be significantly different from the parent nitro compound, with a probable decrease in mutagenicity.

  • Furan Ring Cleavage Products: The cleavage of the furan ring would drastically alter the overall structure and likely lead to a loss of the biological activities associated with the intact naphthofuran scaffold. These products are generally expected to be less biologically active.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the inferred cytotoxicities, a robust and standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Seed cells in 96-well plate prep2 Incubate for 24h (cell attachment) prep1->prep2 treat2 Treat cells with compounds (24-72h) prep2->treat2 treat1 Prepare serial dilutions of compounds treat1->treat2 assay1 Add MTT solution to each well treat2->assay1 assay2 Incubate for 2-4h (formazan formation) assay1->assay2 assay3 Add solubilization solution assay2->assay3 assay4 Measure absorbance at 570 nm assay3->assay4 analysis1 Calculate % cell viability assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for comparative cytotoxicity assessment using the MTT assay.

Detailed Methodology

1. Cell Culture and Seeding:

  • Select an appropriate human cancer cell line (e.g., HepG2, a liver carcinoma cell line relevant for metabolism studies).

  • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of 2-Nitro-7-methoxynaphtho[2,1-b]furan and its metabolites in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations for treatment.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Concluding Remarks and Future Directions

This guide provides a foundational understanding of the comparative properties of 2-Nitro-7-methoxynaphtho[2,1-b]furan and its metabolites. While the parent compound is a known potent mutagen, the biological activities of its metabolites remain largely uncharacterized. The provided experimental framework offers a starting point for researchers to elucidate the cytotoxic profiles of these metabolites.

Future research should focus on:

  • Synthesis and isolation of pure metabolites: This is essential for accurate biological testing.

  • Comprehensive biological evaluation: Beyond cytotoxicity, assessing the mutagenicity (e.g., using the Ames test), genotoxicity, and potential therapeutic activities of the metabolites is crucial.

  • In vivo studies: To understand the overall toxicological and pharmacological impact, in vivo studies in animal models are necessary to investigate the ADME properties and systemic effects of the parent compound and its metabolites.

By systematically investigating the metabolites of 2-Nitro-7-methoxynaphtho[2,1-b]furan, the scientific community can build a more complete picture of its risk profile and explore any potential therapeutic applications of its derivatives.

References

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. (1986). Xenobiotica. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Promega Corporation. [Link]

  • In vitro Antioxidant and Cytotoxic Studies of Natural Naphthoquinones and its Synthetic Naphthofuran Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. (2002). Research in Microbiology. [Link]

  • Isolation of Natural Naphthoquinones from Juglans regia and In Vitro Antioxidant and Cytotoxic Studies of Naphthoquinones and the Synthetic Naphthofuran Derivatives. (2017). Journal of the Chinese Chemical Society. [Link]

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. (2002). ResearchGate. [Link]

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Synthesis, reactions and applications of naphthofurans: A review. (2021). European Journal of Chemistry. [Link]

  • Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. (1992). Chemico-Biological Interactions. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Nitro-7-methoxynaphtho[2,1-b]furan and its Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 2-Nitro-7-methoxynaphtho[2,1-b]furan, a compound primarily recognized for its potent genotoxic properties. Due to the limited availability of direct therapeutic efficacy data for this specific molecule, we will draw comparisons with the well-established nitroaromatic drug, benznidazole, which is a frontline treatment for Chagas disease. This comparative approach will illuminate the shared mechanistic pathways and divergent biological outcomes of nitro-containing heterocyclic compounds, offering valuable insights for researchers in drug discovery and development.

Introduction to 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)

2-Nitro-7-methoxynaphtho[2,1-b]furan, also known as R7000, is a synthetic nitronaphtho derivative.[1] Its chemical structure features a naphthofuran core, a scaffold that has been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] However, the primary focus of research on R7000 has been its extreme mutagenic potency in bacteria, which has established it as a valuable tool for studying the mechanisms of genotoxicity of nitroaromatic compounds.[1][3]

While some naphthofuran derivatives have shown promise as antibacterial and anticancer agents, the introduction of a nitro group, as in R7000, can significantly alter the molecule's biological profile.[2][4] In the case of R7000, this modification appears to enhance its genotoxic effects.[1]

In Vitro Profile of 2-Nitro-7-methoxynaphtho[2,1-b]furan

The available in vitro data for R7000 predominantly highlights its potent mutagenic activity in bacterial systems. It is a powerful inducer of the SOS response in Escherichia coli, a global response to DNA damage.[5] This activity is a hallmark of many genotoxic agents.

It is crucial to note, however, that one study suggests that 2-nitro-naphtho[2,1-b]furan derivatives are "clearly less active against bacteria and protozoa than corresponding monomethoxylated compounds".[5] This indicates that the specific substitution pattern of R7000 might not be optimal for antimicrobial or antiparasitic activity.

Mechanistic Insights: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including their therapeutic efficacy and toxicity, is intrinsically linked to the enzymatic reduction of the nitro group.[6] This process can generate reactive nitrogen species that can lead to cellular damage, including DNA damage, which explains the mutagenic properties of compounds like R7000.[3] In the context of antimicrobial and antiparasitic action, this same mechanism can be harnessed to selectively kill pathogens.[6] Parasites like Trypanosoma cruzi, the causative agent of Chagas disease, possess nitroreductases that can activate nitro drugs, leading to the production of cytotoxic metabolites.[6]

Nitroaromatic_Compound Nitroaromatic Compound (e.g., 2-Nitro-7-methoxynaphtho[2,1-b]furan) Nitroreductase Nitroreductase (Bacterial or Parasitic) Nitroaromatic_Compound->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Targets Cellular Targets (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Targets Damages Biological_Effect Biological Effect (Genotoxicity, Cytotoxicity) Cellular_Targets->Biological_Effect

Caption: Bioactivation of nitroaromatic compounds.

In Vivo Profile of 2-Nitro-7-methoxynaphtho[2,1-b]furan

The in vivo data for R7000 is primarily focused on its metabolism and disposition in animal models. Studies in rats have identified several metabolic pathways, including demethylation of the methoxy group, hydroxylation of the aromatic ring, and cleavage of the furan ring, followed by the reduction of the nitro group to an amine.[7] These metabolic transformations are crucial in understanding the compound's overall biological activity and potential toxicity in a whole-organism context.

Given its potent mutagenicity in vitro, there are significant concerns about its potential carcinogenicity in vivo. While direct long-term carcinogenicity studies are not detailed in the provided search results, its classification as a potent mutagen warrants caution.[1][3] There is no available evidence from the search results to suggest that R7000 has been evaluated for therapeutic efficacy in animal models of any disease.

A Comparative Case Study: Benznidazole for Chagas Disease

To provide a practical context for the potential therapeutic application of a nitroaromatic compound, we will now examine benznidazole, a nitroimidazole drug that is the primary treatment for Chagas disease.[8]

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America.[8] Benznidazole's efficacy relies on the activation of its nitro group by a parasite-specific nitroreductase, leading to the generation of cytotoxic metabolites that kill the parasite.[6]

In Vitro Efficacy of Benznidazole against Trypanosoma cruzi

Benznidazole exhibits potent activity against the different life stages of T. cruzi in in vitro assays. The half-maximal inhibitory concentration (IC50) varies depending on the parasite strain and life stage (amastigote, trypomastigote, or epimastigote).

Table 1: Representative In Vitro Efficacy of Benznidazole against Trypanosoma cruzi

Parasite StageT. cruzi Strain(s)IC50 (µM)Reference
AmastigotesY~2.5[8]
TrypomastigotesY~10-20[8]
In Vivo Efficacy of Benznidazole in Animal Models of Chagas Disease

Numerous studies have demonstrated the efficacy of benznidazole in murine models of both acute and chronic Chagas disease. Treatment typically leads to a significant reduction in parasitemia and tissue parasite burden, and can prevent the development of chronic cardiomyopathy, a major complication of the disease.[7]

Table 2: Representative In Vivo Efficacy of Benznidazole in Murine Models of Chagas Disease

Mouse ModelT. cruzi StrainTreatment RegimenOutcomeReference
AcuteY100 mg/kg/day for 20 daysSuppression of parasitemia, increased survival[8]
ChronicColombian100 mg/kg/day for 20 daysReduced cardiac parasitism and inflammation[7]
Experimental Protocol: In Vitro Anti-T. cruzi Amastigote Assay

This protocol describes a standard method for evaluating the in vitro efficacy of a compound against the intracellular amastigote stage of T. cruzi.

  • Cell Culture: Maintain a suitable host cell line (e.g., L6 myoblasts or Vero cells) in appropriate culture medium supplemented with fetal bovine serum.

  • Parasite Infection: Infect the host cells with trypomastigotes of a chosen T. cruzi strain at a multiplicity of infection (MOI) of approximately 10:1.

  • Compound Treatment: After allowing the parasites to invade the host cells (typically 24 hours), wash away extracellular parasites and add fresh medium containing serial dilutions of the test compound (and a positive control like benznidazole).

  • Incubation: Incubate the treated plates for 72-96 hours.

  • Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain) and quantify the number of amastigotes per cell or the percentage of infected cells using microscopy. Alternatively, a reporter parasite strain (e.g., expressing luciferase or β-galactosidase) can be used for a more high-throughput readout.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of infection inhibition against the compound concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 6 Seed_Cells Seed Host Cells Infect_Cells Infect with T. cruzi Trypomastigotes Seed_Cells->Infect_Cells Add_Compound Wash and Add Test Compound Infect_Cells->Add_Compound Quantify Fix, Stain, and Quantify Amastigotes Add_Compound->Quantify

Caption: Workflow for an in vitro anti-T. cruzi amastigote assay.

Bridging the Gap: Translating In Vitro Findings to In Vivo Efficacy

The comparison between 2-Nitro-7-methoxynaphtho[2,1-b]furan and benznidazole highlights the critical importance of the therapeutic index – the balance between efficacy and toxicity. While R7000's potent mutagenicity makes it an unlikely therapeutic candidate, the principles of its bioactivation are shared with effective drugs like benznidazole. The key difference lies in the selective toxicity. An ideal nitroaromatic drug would be preferentially activated by pathogen-specific enzymes, minimizing damage to the host.

The development of new nitro-based therapeutics requires a thorough understanding of their structure-activity relationships (SAR) and structure-toxicity relationships (STR). For any new naphthofuran derivative being considered for therapeutic use, a comprehensive evaluation of its genotoxic potential alongside its desired efficacy is paramount.

Conclusion and Future Perspectives

2-Nitro-7-methoxynaphtho[2,1-b]furan serves as a compelling example of a highly bioactive molecule whose utility is defined by its potent genotoxicity, making it a valuable research tool but an unsuitable therapeutic agent. In contrast, benznidazole demonstrates how the chemical properties of a nitroaromatic compound can be successfully harnessed for therapeutic benefit in the treatment of Chagas disease.

Future research into naphthofuran-based therapeutics should focus on modifications that enhance selective toxicity towards pathogens or cancer cells while minimizing off-target effects, particularly genotoxicity. A deep understanding of the enzymatic pathways involved in the activation of these compounds in both host and target organisms will be crucial for the rational design of safer and more effective drugs. The comprehensive evaluation of both in vitro and in vivo models, as exemplified by the studies on benznidazole, will remain the cornerstone of this endeavor.

References

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): A case study with some considerations on nitrofurantoin and nifuroxazide. [Link]

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  • Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. [Link]

  • Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Nitro-7-methoxynaphtho[2,1-b]furan

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Nitro-7-methoxynaphtho[2,1-b]furan (CAS No. 75965-74-1). As a research chemical with significant genotoxic properties, adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this and structurally similar compounds.

Hazard Analysis and Risk Assessment: A Multi-faceted Profile

2-Nitro-7-methoxynaphtho[2,1-b]furan is a complex molecule whose hazard profile is derived from its constituent chemical motifs: a nitroaromatic system and a furan ring fused to a naphthalene backbone. A thorough risk assessment is the foundation of its safe management.

  • Primary Hazard: Genotoxicity: The paramount concern with this compound is its classification as a mutagen (Category 2), suspected of causing genetic defects (H341). Studies have highlighted its extreme mutagenic potency in bacteria, making it a tool for analyzing the genotoxic action of nitroaromatic chemicals.[1][2] This necessitates stringent controls to prevent any direct human exposure via inhalation, ingestion, or skin contact.[3]

  • Combustibility: It is classified as a combustible solid (Storage Class 11). While not highly flammable, it will burn if exposed to an ignition source.

  • Environmental Persistence: Nitroaromatic compounds are generally recalcitrant to natural biodegradation, posing a significant risk of environmental contamination if not disposed of correctly.[6][8]

Based on this profile, all waste generated from the use of 2-Nitro-7-methoxynaphtho[2,1-b]furan must be treated as hazardous chemical waste .

Property Value Source
CAS Number 75965-74-1
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.21 g/mol
Physical State Solid[9]
GHS Classification Mutagenicity, Category 2
Hazard Statement H341: Suspected of causing genetic defects
Signal Word Warning
Storage Class 11 (Combustible Solids)

Operational Protocol: From Benchtop to Final Disposal

The following procedures provide a self-validating system for managing 2-Nitro-7-methoxynaphtho[2,1-b]furan waste, ensuring safety at every stage.

A multi-layered approach to PPE is mandatory to prevent exposure to this mutagenic compound.

  • Primary Engineering Control: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[10]

  • Hand Protection: Use chemically resistant nitrile gloves. Given the lack of specific permeation data, a double-gloving strategy is recommended for handling the neat compound or concentrated solutions. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3][11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.[12]

  • Footwear: Closed-toe shoes that fully cover the foot are required.[10]

Immediate and correct response to a spill is critical to prevent the spread of contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab.

  • Isolate & Ventilate: Ensure the chemical fume hood is operational. Close the laboratory door to isolate the area.

  • Don PPE: Before cleanup, don the full PPE ensemble described in section 2.1, including double gloves.

  • Contain & Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated, chemically compatible hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]

  • Label & Dispose: Seal and label the waste container according to the guidelines in section 2.3.

Proper segregation is the cornerstone of a compliant and safe disposal program. Cross-contamination of waste streams can create unforeseen hazards and complicate disposal.

  • Designate Waste Containers: Before starting work, prepare separate, clearly labeled hazardous waste containers for each waste stream.[14]

    • Solid Waste: For contaminated gloves, weigh paper, absorbent materials, and other disposable labware.

    • Neat Compound Waste: For expired or unused 2-Nitro-7-methoxynaphtho[2,1-b]furan.

    • Liquid Waste: For solutions containing the compound. The container must be compatible with the solvent used (e.g., a high-density polyethylene or glass bottle for organic solvents).[15]

  • Labeling: All containers must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "2-Nitro-7-methoxynaphtho[2,1-b]furan ".[14] For liquid waste, list all solvent components and their approximate percentages.

  • Container Management: Keep waste containers closed at all times except when adding waste.[14] Store containers in a designated satellite accumulation area within the lab, away from drains and sources of ignition.[16][17]

Disposal Pathway: The Final Step

The final disposition of the collected hazardous waste must be handled by trained professionals to ensure environmental and public safety.

Step 1: On-Site Storage Store all sealed and labeled hazardous waste containers in your institution's designated satellite accumulation area or main hazardous waste storage facility. Ensure compliance with all institutional and local regulations regarding storage time limits.

Step 2: Professional Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 3: Ultimate Destruction Method The recommended disposal method for 2-Nitro-7-methoxynaphtho[2,1-b]furan is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products. The complex, halogen-free structure suggests that incineration will convert it to carbon dioxide, water, and nitrogen oxides.

  • Causality: High-temperature incineration is necessary to ensure the complete destruction of the mutagenic aromatic structure.[18] The furan moiety, in particular, requires high temperatures to prevent the formation of highly toxic dioxins and other furans during incomplete combustion.[19]

CRITICAL PROHIBITION: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[15] This action constitutes a serious regulatory violation and poses a significant threat to aquatic ecosystems due to the compound's anticipated toxicity and persistence.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste containing 2-Nitro-7-methoxynaphtho[2,1-b]furan.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation & Collection cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Work with 2-Nitro-7-methoxynaphtho[2,1-b]furan Completed solid_waste Solid Waste (Contaminated PPE, Absorbents) start->solid_waste Used PPE, Disposables liquid_waste Liquid Waste (Solutions) start->liquid_waste Solutions spill_waste Spill Cleanup Debris start->spill_waste Spill Event solid_container Collect in Labeled Solid Waste Drum solid_waste->solid_container liquid_container Collect in Labeled Compatible Waste Bottle liquid_waste->liquid_container spill_container Collect in Labeled Solid Waste Drum spill_waste->spill_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa spill_container->saa ehs Arrange Pickup with EHS / Licensed Contractor saa->ehs incineration High-Temperature Incineration ehs->incineration

Sources

Navigating the Handling of 2-Nitro-7-methoxynaphtho[2,1-b]furan: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 2-Nitro-7-methoxynaphtho[2,1-b]furan, a nitroaromatic and furan-containing heterocyclic molecule, presents unique challenges in the laboratory setting. Due to its chemical structure, it is classified as a suspected mutagen and carcinogen. This guide provides a detailed protocol for the safe handling, necessary personal protective equipment (PPE), and disposal of this compound to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 2-Nitro-7-methoxynaphtho[2,1-b]furan is the cornerstone of safe laboratory practice. The primary risks are associated with its toxicological profile and its nature as a combustible solid.

Toxicological Hazards:

  • Mutagenicity (H341): The compound is suspected of causing genetic defects.[1][2] This implies that exposure could lead to heritable genetic damage.

  • Carcinogenicity (H351): It is also suspected of causing cancer.[2] Long-term or repeated exposure may increase the risk of developing cancerous tumors.

Physical Hazards:

  • Combustible Solid: While not highly flammable, the compound can burn if exposed to a sufficient heat source.

GHS Hazard Information:

Hazard ClassGHS PictogramSignal WordHazard Statement
Mutagenicity, Category 2GHS08 (Health Hazard)WarningH341: Suspected of causing genetic defects[1][2]
Carcinogenicity, Category 2GHS08 (Health Hazard)WarningH351: Suspected of causing cancer[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Nitro-7-methoxynaphtho[2,1-b]furan. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Glove Selection: A Critical Barrier

Given the suspected mutagenicity and carcinogenicity of the compound, skin contact must be meticulously avoided.

  • For Incidental Contact (e.g., handling sealed containers, weighing small quantities in a contained environment): Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals and provide a visible indication of tearing.[3]

  • For Extended Contact or Immersion (e.g., cleaning spills, handling larger quantities): Butyl rubber gloves are the preferred choice. Butyl rubber provides excellent resistance to nitro-compounds.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Standard Operations: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.

  • Risk of Splash or Aerosol Generation: In addition to safety goggles, a face shield must be worn to protect the entire face.

Respiratory Protection: Preventing Inhalation Exposure

Due to the powdered nature of the compound and its hazard profile, respiratory protection is critical.

  • Handling in a Certified Fume Hood: For all operations involving the handling of the solid compound, a properly functioning and certified chemical fume hood is the primary engineering control.

  • When a Fume Hood is Not Feasible or During Spill Cleanup: In situations where a fume hood is not available or during the cleanup of significant spills where dust may be generated, respiratory protection is required. A fit-tested N95 respirator is the minimum requirement for most activities involving hazardous drug handling.[5] For higher-risk activities, such as cleaning up large spills, a full-face respirator with a chemical cartridge or a powered air-purifying respirator (PAPR) should be utilized.[5]

Protective Clothing: Minimizing Skin Exposure
  • A buttoned-up, long-sleeved laboratory coat must be worn at all times.

  • For procedures with a higher risk of contamination, consider the use of disposable coveralls.

  • Closed-toe shoes are mandatory in the laboratory.

Safe Handling and Operational Plan

A systematic approach to handling 2-Nitro-7-methoxynaphtho[2,1-b]furan is essential to minimize the risk of exposure.

Designated Work Area
  • All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard warnings.

  • Access to this area should be restricted to authorized personnel who have received specific training on the hazards and handling procedures.

Weighing and Dispensing
  • Weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

Solution Preparation
  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • All manipulations should be performed in a fume hood.

Emergency Procedures: A Plan for the Unexpected

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an absorbent material suitable for chemicals.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • If safe to do so, and if you are trained, proceed with cleanup wearing appropriate respiratory protection and protective clothing.

    • Follow the procedure for small spills, taking care to minimize the generation of dust.

    • If the spill is too large or you are not comfortable with the cleanup, contact your institution's environmental health and safety department.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent the spread of contamination and protect the environment.

Decontamination
  • All surfaces and equipment that have come into contact with 2-Nitro-7-methoxynaphtho[2,1-b]furan must be decontaminated.

  • Wipe down surfaces with a suitable laboratory detergent and then with 70% ethanol.

  • All disposable materials used for decontamination should be disposed of as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with the compound, including gloves, disposable lab coats, weighing papers, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol: All waste containing 2-Nitro-7-methoxynaphtho[2,1-b]furan must be disposed of as mutagenic and carcinogenic chemical waste in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety department for specific disposal procedures.

Visualizing Safety Workflows

To further clarify the decision-making process for PPE selection and emergency response, the following diagrams are provided.

PPE_Selection_Workflow cluster_ppe PPE Selection for 2-Nitro-7-methoxynaphtho[2,1-b]furan start Start Handling Procedure task_assessment Assess Task: - Scale of Operation - Potential for Exposure start->task_assessment incidental Incidental Contact? (e.g., handling sealed containers) task_assessment->incidental extended Extended Contact/ Immersion? incidental->extended No ppe_incidental Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat incidental->ppe_incidental Yes ppe_extended Required PPE: - Butyl Rubber Gloves - Safety Goggles & Face Shield - Lab Coat/Coveralls extended->ppe_extended Yes respiratory_q Aerosol Generation Risk? ppe_incidental->respiratory_q ppe_extended->respiratory_q fume_hood Work in Certified Fume Hood respiratory_q->fume_hood No respirator Wear Fit-Tested N95 Respirator or PAPR respiratory_q->respirator Yes end_ppe Proceed with Task fume_hood->end_ppe respirator->end_ppe

Caption: PPE selection workflow based on the task and potential for exposure.

Emergency_Response_Workflow cluster_emergency Emergency Response for 2-Nitro-7-methoxynaphtho[2,1-b]furan incident Incident Occurs exposure_type Type of Incident? incident->exposure_type personal_exposure Personal Exposure exposure_type->personal_exposure Exposure spill Spill exposure_type->spill Spill exposure_route Route of Exposure? personal_exposure->exposure_route spill_size Spill Size? spill->spill_size inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_route->inhalation Inhalation skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap & water - Seek medical attention exposure_route->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15 min - Seek medical attention exposure_route->eye_contact Eye ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention exposure_route->ingestion Ingestion small_spill Small Spill (in fume hood): - Wear appropriate PPE - Absorb and collect waste - Decontaminate area spill_size->small_spill Small large_spill Large Spill: - Evacuate and alert others - Restrict access - Follow institutional spill protocol spill_size->large_spill Large

Caption: Decision tree for emergency response to an incident.

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2-Nitro-7-methoxynaphtho[2,1-b]furan

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